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  • Product: 3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride
  • CAS: 2243513-13-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis Pathway of 3-(Azetidin-3-yl)prop-2-ynoic Acid Hydrochloride

Executive Summary The azetidine ring is a highly strained, four-membered nitrogen heterocycle that has emerged as a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring is a highly strained, four-membered nitrogen heterocycle that has emerged as a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates often improves pharmacokinetic properties, metabolic stability, and basicity compared to larger ring homologues like pyrrolidines. The compound 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride (CAS: 2243513-13-3) represents a highly functionalized, rigid scaffold featuring both an azetidine core and a reactive propiolic acid moiety. This technical whitepaper details a robust, three-step synthetic pathway to generate this molecule, emphasizing the mechanistic causality behind each experimental choice to ensure high fidelity and yield.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride requires a highly controlled sequence to navigate the inherent ring strain of the azetidine core (approximately 25.4 kcal/mol)[1] while introducing the reactive alkynoic acid functional group.

  • Step 1: Alkyne Installation (Seyferth-Gilbert Homologation): The most reliable entry point is the commercially available 1-Boc-3-formylazetidine. While the Corey-Fuchs reaction is a classical method for converting aldehydes to terminal alkynes, it requires the generation of a dibromoalkene intermediate followed by treatment with strong bases (e.g., n-BuLi) at higher temperatures. Such strongly basic conditions can induce ring-opening or unwanted side reactions with the azetidine core and the Boc protecting group. Instead, the Bestmann-Ohira modification of the Seyferth-Gilbert homologation is preferred[2]. Utilizing dimethyl (1-diazo-2-oxopropyl)phosphonate in the presence of potassium carbonate and methanol, the reaction proceeds smoothly at mild temperatures, yielding tert-butyl 3-ethynylazetidine-1-carboxylate in high yields without compromising the strained heterocycle.

  • Step 2: Lithiation & Carboxylation: The terminal alkyne must be selectively deprotonated using a strong, non-nucleophilic base (n-BuLi) at strictly cryogenic temperatures (-78 °C). This self-validating temperature control prevents the highly nucleophilic lithium acetylide from attacking the electrophilic carbamate (Boc) group intramolecularly or intermolecularly. Quenching this intermediate with a large excess of anhydrous carbon dioxide yields the corresponding prop-2-ynoic acid derivative.

  • Step 3: Boc Deprotection & Salt Formation: The final step involves the removal of the tert-butoxycarbonyl (Boc) group. Treatment with a solution of anhydrous hydrogen chloride (HCl) in 1,4-dioxane cleanly cleaves the carbamate. Using an anhydrous organic solvent rather than aqueous acid ensures that the highly polar, water-soluble target compound precipitates directly out of the reaction mixture as a stable hydrochloride salt[3], avoiding complex aqueous workups.

Synthesis Pathway Visualization

SynthesisPathway SM 1-Boc-3-formylazetidine (CAS: 137076-22-3) Step1 Bestmann-Ohira Homologation (K2CO3, MeOH) SM->Step1 Int1 1-Boc-3-ethynylazetidine (CAS: 287193-01-5) Step1->Int1 Step2 Lithiation & Carboxylation (n-BuLi, CO2) Int1->Step2 Int2 3-(1-Boc-azetidin-3-yl) prop-2-ynoic acid Step2->Int2 Step3 Boc Deprotection (HCl / Dioxane) Int2->Step3 Prod 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride (CAS: 2243513-13-3) Step3->Prod

Synthesis of 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride from 1-Boc-3-formylazetidine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-ethynylazetidine-1-carboxylate
  • Preparation: Charge a flame-dried round-bottom flask with 1-Boc-3-formylazetidine (1.0 equiv.) and anhydrous methanol to achieve a 0.2 M concentration.

  • Cooling: Cool the solution to 0 °C using an ice-water bath under a strict argon atmosphere.

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.) in one portion. Subsequently, add dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent, 1.3 equiv.) dropwise over 10 minutes. Caution: Diazo compounds are potentially explosive; handle with appropriate PPE and avoid ground-glass friction.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 6 hours. Monitor the reaction progress via TLC (Hexane/EtOAc 3:1) until complete consumption of the starting aldehyde.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous phase with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, 0–15% ethyl acetate in hexanes gradient) to afford the product as a colorless oil.

Step 2: Synthesis of 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)prop-2-ynoic acid
  • Preparation: Dissolve tert-butyl 3-ethynylazetidine-1-carboxylate (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.15 M concentration) in a flame-dried Schlenk flask under argon.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv.) dropwise over 15 minutes down the side of the flask to pre-cool the reagent. Stir the resulting mixture at -78 °C for 45 minutes to ensure complete formation of the lithium acetylide.

  • Carboxylation: Introduce a large excess of anhydrous carbon dioxide (CO₂). This is optimally achieved by bubbling dry CO₂ gas (passed through a Drierite column) directly into the solution for 20 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature while stirring for 2 hours.

  • Workup: Quench the reaction by carefully adding 1 M aqueous hydrochloric acid (HCl) at 0 °C until the pH reaches ~3. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude carboxylic acid. This intermediate is typically of sufficient purity (>90%) to be used directly in the next step.

Step 3: Synthesis of 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride
  • Preparation: Dissolve the crude 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)prop-2-ynoic acid (1.0 equiv.) in a minimal volume of anhydrous dichloromethane (DCM, 0.5 M concentration).

  • Deprotection: Cool the solution to 0 °C and add a solution of hydrogen chloride in 1,4-dioxane (4.0 M HCl in dioxane, 10.0 equiv.) dropwise.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 3 hours. The progression is visually validated by the evolution of isobutylene gas and the gradual precipitation of the hydrochloride salt.

  • Isolation: Once LC-MS indicates complete deprotection, concentrate the suspension under reduced pressure to remove volatile solvents. Triturate the resulting solid with cold, anhydrous diethyl ether (2 × 10 mL), filter through a sintered glass funnel, and dry under high vacuum to afford 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride as an off-white, hygroscopic solid.

Quantitative Data & Reaction Parameters

StepChemical TransformationKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield
1 Seyferth-Gilbert HomologationBestmann-Ohira Reagent, K₂CO₃1.3 eq / 2.0 eq0 to 25775–85%
2 Lithiation & Carboxylationn-BuLi, CO₂ (excess)1.1 eq / Excess-78 to 252.560–75%
3 Boc Deprotection & Salt Formation4.0 M HCl in 1,4-Dioxane10.0 eq0 to 253>90%

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link]

  • US10160724B2 - Tetrahydropyridine derivatives and their use as antibacterial agents(Details the Bestmann-Ohira synthesis of tert-butyl 3-ethynylazetidine-1-carboxylate)
Exploratory

Physicochemical Profiling of 3-(Azetidin-3-yl)prop-2-ynoic Acid: A Technical Guide for Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally restricted scaffolds is paramount for optimizing pharmacodynamics and pharmacokinetics. 3-(Azetidin-3-yl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally restricted scaffolds is paramount for optimizing pharmacodynamics and pharmacokinetics. 3-(Azetidin-3-yl)prop-2-ynoic acid (often supplied as a hydrochloride salt, CAS: 2243513-13-3[1]) represents a highly versatile, bifunctional building block. By fusing the sp³-rich, rigidified azetidine core with the linear, sp-hybridized propiolic acid moiety, this molecule offers unique spatial exit vectors for structure-based drug design.

This whitepaper provides an in-depth analysis of its physicochemical properties, the underlying quantum mechanical causality of its behavior, and self-validating experimental protocols for its characterization.

Structural and Electronic Profiling

The Azetidine Core: Ring Strain and Conformational Rigidity

Azetidine is a four-membered, nitrogen-containing heterocycle. Unlike highly flexible acyclic amines or the relatively unstrained six-membered piperidine ring, azetidine possesses a significant ring strain of approximately 25.4 kcal/mol[2].

Causality in Drug Design: This high ring strain restricts the conformational flexibility of the molecule. When incorporated into a drug candidate, the azetidine core pre-organizes the molecule into a specific geometry. This drastically reduces the entropic penalty (


) incurred upon binding to a target receptor, thereby enhancing binding affinity (

)[3][4]. Furthermore, the compact nature of the ring increases the sp³ carbon fraction (

), a metric strongly correlated with clinical success due to improved solubility and reduced off-target toxicity[5].
The Propiolic Acid Moiety: Inductive Electron Withdrawal

The prop-2-ynoic acid (propiolic acid) group features a terminal carboxylic acid conjugated to a carbon-carbon triple bond.

Causality of Enhanced Acidity: The sp-hybridized carbons of the alkyne possess 50% s-character. Because s-orbitals are closer to the nucleus than p-orbitals, the sp-carbon is highly electronegative. This exerts a profound inductive electron-withdrawing effect (-I effect) on the adjacent carboxylate group. When the acid deprotonates, this -I effect disperses the negative charge of the conjugate base, stabilizing it significantly. Consequently, the


 of the propiolic acid moiety (~1.89) is drastically lower than that of standard aliphatic acids like propanoic acid (~4.9)[6][7].

Acid-Base Equilibria and Ionization States

Understanding the ionization microstates of 3-(Azetidin-3-yl)prop-2-ynoic acid is critical for predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The molecule contains two ionizable centers:

  • Carboxylic Acid: Highly acidic (

    
    )[6].
    
  • Azetidine Secondary Amine: The parent azetidine has a

    
     of 11.3[8]. However, the electron-withdrawing alkyne at the 3-position inductively attenuates the basicity of the nitrogen, shifting the estimated 
    
    
    
    to approximately 9.5–10.5[2][9].

At physiological pH (7.4), the molecule exists almost entirely as a zwitterion —the carboxylic acid is deprotonated (anionic) and the azetidine nitrogen is protonated (cationic).

Ionization A Cationic Form (pH < 1.8) NH2+ / COOH B Zwitterionic Form (pH 7.4) NH2+ / COO- A->B -H+ (pKa1 ~1.89) B->A +H+ C Anionic Form (pH > 10.5) NH / COO- B->C -H+ (pKa2 ~10.5) C->B +H+

Caption: pH-dependent ionization equilibria of 3-(Azetidin-3-yl)prop-2-ynoic acid.

Quantitative Physicochemical Summary

The zwitterionic nature of the molecule at physiological pH dictates its lipophilicity. While the neutral fragments (azetidine and propiolic acid) have LogP values near -0.1 to -0.2[8][10], the dual charges at pH 7.4 result in a highly negative LogD, rendering the free molecule extremely water-soluble but poorly permeable across passive lipid bilayers.

PropertyValueCausality / Technical Note
Molecular Weight 125.13 g/mol (Free Base)Low MW makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD)[4].
Ring Strain Energy ~25.4 kcal/molImparts conformational rigidity; reduces entropic penalty upon target binding[2].

(Carboxylic Acid)
~1.89Strong acidity driven by the inductive electron withdrawal of the sp-hybridized alkyne[6][7].

(Azetidine Amine)
~9.5 – 10.5Basic center, slightly attenuated by the electron-withdrawing substituent[9].
LogP (Neutral) ~ -0.5 to -1.0High inherent polarity from the nitrogen, oxygen, and alkyne moieties.
LogD (pH 7.4) < -2.5Exists primarily as a highly hydrophilic zwitterion, ensuring excellent aqueous solubility[11].

Self-Validating Experimental Protocols

To ensure scientific integrity, the theoretical properties of this scaffold must be empirically validated. Below are the gold-standard, self-validating methodologies for determining its core physicochemical parameters.

Potentiometric Titration for Determination

Potentiometric titration relies on the Nernst equation to track the change in pH as a function of added titrant. It is a self-validating system because the derivative of the titration curve (


) provides mathematically exact inflection points corresponding to the 

values, independent of operator bias.

Step-by-Step Methodology:

  • Standardization: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature (

    
    ).
    
  • Sample Preparation: Dissolve 2-3 mg of 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride in 10 mL of 0.15 M KCl solution. Causality: The 0.15 M KCl maintains a constant ionic strength equivalent to physiological conditions, preventing activity coefficient fluctuations during the titration.

  • Blank Titration: Perform a blank titration of the 0.15 M KCl solvent with 0.1 M NaOH to account for dissolved

    
     and solvent auto-ionization.
    
  • Analyte Titration: Titrate the sample solution with standardized 0.1 M NaOH under an inert argon atmosphere to prevent

    
     absorption.
    
  • Data Processing: Use Bjerrum plot analysis or non-linear regression (e.g., using Sirius T3 software) to calculate the exact macroscopic

    
     values by subtracting the blank curve from the sample curve.
    
Shake-Flask LC-MS/MS Method for LogD(7.4)

The shake-flask method remains the most reliable technique for determining the distribution coefficient (LogD).

Step-by-Step Methodology:

  • Phase Pre-saturation (Critical Step): Vigorously mix n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours, then allow them to separate. Causality: n-Octanol and water are partially miscible. Pre-saturation ensures that phase volumes do not change during the actual experiment, which would otherwise skew the concentration ratios[12].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Partitioning: Add 10

    
    L of the stock to a vial containing 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.
    
  • Equilibration: Shake the vial mechanically at 300 rpm for 60 minutes at

    
    .
    
  • Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to achieve complete phase separation and break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze both phases using LC-MS/MS (Multiple Reaction Monitoring mode) against a standard calibration curve.

  • Calculation:

    
    .
    

LogD_Workflow Step1 Step 1: Preparation 10 mM stock in DMSO Step2 Step 2: Partitioning 1:1 n-Octanol / PBS (pH 7.4) Step1->Step2 Step3 Step 3: Equilibration Shake 60 min, 25°C Step2->Step3 Step4 Step 4: Quantification LC-MS/MS of both phases Step3->Step4 Step5 Step 5: Calculation LogD = log10([Oct]/[Aq]) Step4->Step5

Caption: Standard shake-flask and LC-MS/MS workflow for LogD(7.4) determination.

Applications in Medicinal Chemistry

The physicochemical profile of 3-(Azetidin-3-yl)prop-2-ynoic acid makes it a premier trifunctional hub for complex drug synthesis:

  • Amide Coupling: The secondary azetidine amine can be functionalized via reductive amination or standard amide coupling (e.g., using HATU/DIPEA).

  • Click Chemistry: The terminal alkyne is perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the rapid modular assembly of triazole-linked pharmacophores.

  • PROTAC Linkers: Its rigid, linear geometry makes it an excellent candidate for designing constrained linkers in Proteolysis Targeting Chimeras (PROTACs), optimizing the spatial distance between the E3 ligase ligand and the target protein ligand.

References

  • National Institutes of Health. "Propiolic Acid | C3H2O2 | CID 10110." PubChem. Available at:[Link]

  • Cheekatla, S. R. "Azetidines in medicinal chemistry: emerging applications and approved drugs." ResearchGate. Available at:[Link]

  • National Institutes of Health. "Azetidine | C3H7N | CID 10422." PubChem. Available at:[Link]

Sources

Foundational

3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride mechanism of action

Title: 3-(Azetidin-3-yl)prop-2-ynoic Acid Hydrochloride: Mechanistic Profiling and Applications in Covalent Drug Design Executive Summary 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride (CAS: 2243513-13-3) is not a stan...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-(Azetidin-3-yl)prop-2-ynoic Acid Hydrochloride: Mechanistic Profiling and Applications in Covalent Drug Design

Executive Summary 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride (CAS: 2243513-13-3) is not a standalone therapeutic, but rather a highly specialized, bifunctional small-molecule scaffold. It is strategically deployed in medicinal chemistry to construct Targeted Covalent Inhibitors (TCIs) and activity-based probes. The molecule's mechanism of action is dictated by two synergistic components: an electrophilic prop-2-ynoic acid (propiolic acid) warhead that covalently engages nucleophilic residues, and an azetidine core that serves as a conformationally restricted, metabolically stable bioisostere. This technical guide deconstructs the chemical and pharmacological mechanisms of this scaffold and provides validated laboratory workflows for its application.

Part 1: Chemical Mechanism of Action (The Electrophilic Warhead)

The primary mechanistic driver of this scaffold is the prop-2-ynoic acid moiety, an electron-deficient alkyne that functions as a tunable Michael acceptor[1]. When incorporated into a larger target-directed pharmacophore, the


-unsaturated alkyne undergoes a spontaneous thiol-Michael addition with nucleophilic amino acid side chains—most notably the thiolate anion of catalytic or allosteric cysteine residues within a target protein's binding pocket[1].

Causality in Warhead Selection: Unlike traditional acrylamide warheads, which possess a planar geometry, alkynoic acids and their derivative propiolamides present a linear, sp-hybridized geometry. This linear trajectory alters the angle of nucleophilic attack, allowing the warhead to achieve exquisite selectivity for specific, sterically constrained cysteines that bulkier acrylamides cannot access. This mechanism has been successfully validated in the development of highly selective covalent inhibitors, such as those targeting the lysine methyltransferase SETD8[2] and GPX4 in the context of ferroptosis induction[3]. The resulting covalent bond is a stable vinyl sulfide (thioether) linkage, rendering the target protein irreversibly inhibited[3].

G Cys Target Protein (Cys-SH) TS Thiolate Attack (Michael Addition) Cys->TS Warhead Prop-2-ynoic Acid Warhead Warhead->TS Adduct Vinyl Sulfide Covalent Adduct TS->Adduct Irreversible Binding

Mechanism of Thiol-Michael addition between cysteine and prop-2-ynoic acid.

Part 2: Structural and Pharmacokinetic Rationale (The Azetidine Core)

The second mechanistic pillar of this scaffold is the azetidine ring. Historically, drug discovery programs relied heavily on saturated six-membered (piperidine) or five-membered (pyrrolidine) nitrogen heterocycles[4]. However, azetidines have emerged as privileged bioisosteres that fundamentally alter the molecule's pharmacokinetic profile[5].

Causality in Scaffold Selection: The four-membered azetidine ring possesses high ring strain and a smaller van der Waals volume. This structural rigidity pre-organizes the attached prop-2-ynoic acid warhead, reducing the entropic penalty upon binding to the target receptor[4]. Furthermore, replacing a piperidine with an azetidine reduces the molecule's lipophilicity (LogP) and alters the basicity (pKa) of the nitrogen atom. This directly translates to improved aqueous solubility, enhanced membrane permeability, and greater resistance to


-oxidation by Cytochrome P450 enzymes[5].

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

PropertyAzetidine CorePyrrolidine CorePiperidine CoreCausality / Impact on Drug Design
Ring Size 4-membered5-membered6-memberedSmaller footprint allows the warhead to access sterically hindered, cryptic cysteine pockets.
Typical pKa ~10.4~11.3~11.2Lower basicity improves cellular permeability and reduces off-target hERG channel liabilities.
Lipophilicity (LogP) LowestMediumHighestEnhanced aqueous solubility and reduced non-specific plasma protein binding.
Flexibility RigidModerateHighly flexiblePre-organizes the warhead trajectory, improving binding kinetics and target residence time.
Metabolic Stability HighModerateLowResistance to ring-opening and CYP450-mediated oxidative degradation.

Part 3: Experimental Methodologies and Workflows

To rigorously validate the mechanism of action of compounds synthesized from the 3-(Azetidin-3-yl)prop-2-ynoic acid scaffold, researchers must utilize self-validating biochemical and proteomic assays.

Protocol 1: In Vitro Covalent Adduct Formation Assay (LC-MS/MS)

This protocol confirms the stoichiometric covalent modification of the target protein by the propiolic warhead.

  • Protein Preparation: Dilute the recombinant target protein to 50 µg/mL in 50 mM HEPES buffer (pH 7.4). Critical Logic: Avoid nucleophilic buffers (e.g., Tris) or reducing agents (e.g., DTT,

    
    -mercaptoethanol) during incubation, as these will prematurely quench the electrophilic alkyne.
    
  • Inhibitor Incubation: Add the synthesized azetidine-propiolic acid derivative at a 10-fold molar excess relative to the protein. Incubate at 37°C for 1 hour to allow the Michael addition to reach completion.

  • Quenching & Denaturation: Quench the reaction by adding formic acid to a final concentration of 1%. Denature the protein complex using 8M urea.

  • Reduction & Alkylation (Self-Validation Step): Reduce the protein with 5 mM TCEP for 30 minutes, followed by alkylation of unreacted cysteines using 10 mM iodoacetamide (IAA) in the dark for 45 minutes. Critical Logic: The IAA alkylation acts as an internal negative control. Cysteines successfully engaged by the propiolic warhead will be protected and will not show an IAA mass shift (+57.02 Da), validating site-specific target engagement.

  • Digestion & Analysis: Digest the sample overnight with Trypsin. Analyze the resulting peptides via high-resolution LC-MS/MS, screening for the specific mass shift of the inhibitor on the target cysteine residue.

Protocol 2: Activity-Based Protein Profiling (ABPP) via CuAAC

Because the prop-2-ynoic acid moiety is a terminal alkyne, it can inherently serve as a handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This allows the scaffold to be used as an activity-based probe to map off-target effects in live cells.

  • Live Cell Labeling: Incubate live cells with the alkyne-containing probe (1-10 µM) for 4 hours to allow covalent engagement with the intracellular target cysteines.

  • Lysis: Harvest and lyse the cells in NP-40 buffer supplemented with protease inhibitors.

  • Click Chemistry (CuAAC): React the proteome lysate with Biotin-Azide (100 µM), CuSO

    
     (1 mM), TCEP (1 mM), and TBTA ligand (100 µM) for 1 hour at room temperature. Critical Logic: The copper catalyst drives the cycloaddition between the probe's alkyne and the biotin-azide, permanently tagging only the covalently modified proteins with biotin.
    
  • Enrichment & Identification: Isolate the biotinylated proteins using streptavidin-agarose beads. Perform stringent washes to remove non-covalently bound proteins, elute, and identify the targets using quantitative shotgun proteomics[1].

ABPP Step1 1. Live Cell Incubation (Alkyne Probe Binding) Step2 2. Cell Lysis & Protein Extraction Step1->Step2 Step3 3. CuAAC Click Chemistry (Biotin-Azide Addition) Step2->Step3 Step4 4. Streptavidin Enrichment Step3->Step4 Step5 5. LC-MS/MS Target Identification Step4->Step5

Activity-Based Protein Profiling (ABPP) workflow using the alkyne handle.

References

  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • Source: thieme-connect.
  • Source: nih.

Sources

Exploratory

Biological Targets of Azetidine-Containing Compounds: A Technical Guide

Executive Summary The azetidine ring—a saturated, four-membered nitrogen heterocycle—has evolved from a mere chemical curiosity into a "privileged scaffold" in modern medicinal chemistry.[1] Historically overshadowed by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring—a saturated, four-membered nitrogen heterocycle—has evolved from a mere chemical curiosity into a "privileged scaffold" in modern medicinal chemistry.[1] Historically overshadowed by its unsaturated analog (azete) or its oxidized derivative (beta-lactam), the saturated azetidine ring offers a unique combination of conformational rigidity , metabolic stability , and lowered lipophilicity compared to larger rings like pyrrolidine or piperidine.

This guide details the biological targets validated for azetidine-containing small molecules, ranging from FDA-approved kinase inhibitors to emerging covalent probes for serine hydrolases.[2][3] It provides the structural rationale for deploying azetidines and actionable protocols for validating these targets in a drug discovery setting.

Section 1: Structural & Physicochemical Rationale

The "Azetidine Advantage"

Replacing a larger saturated ring (e.g., pyrrolidine or piperidine) with azetidine is a strategic bioisosteric replacement known as "ring contraction." This modification alters the physicochemical profile of a drug candidate in three critical ways:

  • Lowered Lipophilicity (LogD/LogP): The removal of a methylene group reduces the lipophilicity, often improving aqueous solubility and metabolic stability.

  • Conformational Constraint: The high ring strain (~25 kcal/mol) and pucker angle (~10–20°) lock substituents into specific vectors, reducing the entropic penalty upon binding to a protein target.

  • Unique Exit Vectors: The bond angles in azetidine (~90°) create distinct spatial arrangements for substituents that are inaccessible to 5- or 6-membered rings, allowing for novel interactions within a binding pocket.[3]

Diagram: Physicochemical Comparison

AzetidineProperties Pyrrolidine Pyrrolidine (5-membered) Flexible Higher LogP Azetidine Azetidine (4-membered) Rigid (Puckered) Lower LogP High Strain (~25 kcal/mol) Pyrrolidine->Azetidine Ring Contraction (Bioisosterism) Target Target Binding Site (Reduced Entropic Cost) Azetidine->Target Optimized Exit Vectors Cyclobutane Cyclobutane (4-membered) Carbocyclic Higher Lipophilicity Cyclobutane->Azetidine Heteroatom Insertion (Solubility)

Figure 1: Strategic rationale for azetidine incorporation in lead optimization.

Section 2: Validated Biological Targets (FDA-Approved Drugs)[3]

The following targets have been validated through the approval of azetidine-containing therapeutics. In these cases, the azetidine ring acts primarily as a structural scaffold rather than a reactive warhead.

MEK1/2 (Mitogen-Activated Protein Kinase Kinase)[3][5][7][8]
  • Compound: Cobimetinib (Cotellic)[3][4]

  • Mechanism: Allosteric inhibitor.[5] Cobimetinib binds to a unique pocket adjacent to the ATP-binding site, locking MEK1/2 in an inactive conformation.

  • Role of Azetidine: The azetidine moiety (part of a 3-hydroxy-3-piperidinyl-azetidine system) improves the solubility and pharmacokinetic profile of the molecule compared to earlier MEK inhibitors.[3]

  • Pathway: RAS-RAF-MEK-ERK signaling cascade.[3][6]

JAK1/2 (Janus Kinase)[3][11][12]
  • Compound: Baricitinib (Olumiant)[3]

  • Mechanism: ATP-competitive reversible inhibitor.[3]

  • Role of Azetidine: Baricitinib features a 1-ethylsulfonyl-3-(cyanomethylene)azetidine moiety.[3] The azetidine ring positions the nitrile group to interact with the catalytic pocket of JAK1/2, contributing to its high selectivity over JAK3.

  • Pathway: JAK-STAT signaling (Cytokine receptor signaling).

S1P1/S1P5 (Sphingosine-1-Phosphate Receptors)[3][4][14]
  • Compound: Siponimod (Mayzent)[3][7][8]

  • Mechanism: Functional antagonist. It binds to S1P1 and S1P5 receptors, causing their internalization and degradation, which prevents lymphocyte egress from lymph nodes.

  • Role of Azetidine: The molecule contains an azetidine-3-carboxylic acid headgroup.[3] This zwitterionic motif mimics the phosphate headgroup of the endogenous ligand (sphingosine-1-phosphate) but with improved oral bioavailability and stability.[3]

Bacterial DNA Gyrase / Topoisomerase IV
  • Compound: Delafloxacin (Baxdela)[3]

  • Mechanism: Inhibits bacterial DNA replication.

  • Role of Azetidine: Delafloxacin is a fluoroquinolone where the C-7 position is substituted with a 3-aminoazetidine ring.[3] This substitution enhances activity against Gram-positive bacteria (including MRSA) and improves activity in acidic environments (e.g., abscesses) compared to piperazine-containing fluoroquinolones.[3]

Diagram: Signaling Pathways (MEK & JAK)

SignalingPathways cluster_MAPK MAPK Pathway (Cobimetinib) cluster_JAK JAK-STAT Pathway (Baricitinib) GF Growth Factor RTK RTK GF->RTK RAS RAS-GTP RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 (Target) RAF->MEK ERK ERK1/2 MEK->ERK Prolif Proliferation ERK->Prolif Cobimetinib Cobimetinib (Azetidine) Cobimetinib->MEK Inhibits Cytokine Cytokine (IL-6, etc.) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/2 (Target) Receptor->JAK STAT STAT JAK->STAT Phosphorylation GeneExp Inflammation STAT->GeneExp Baricitinib Baricitinib (Azetidine) Baricitinib->JAK Inhibits

Figure 2: Biological intervention points for key azetidine-containing drugs.[3]

Section 3: Emerging Targets & Covalent Inhibition

Beyond acting as a passive scaffold, the azetidine ring is increasingly used in covalent inhibitor design .

Serine Hydrolases (The "Reactive Azetidine")

Azetidine ureas and carbamates possess latent reactivity due to ring strain. When bound to the active site of a serine hydrolase, the catalytic serine nucleophile attacks the carbonyl carbon of the azetidine urea. Unlike a standard urea (which is stable), the strain of the four-membered ring facilitates ring opening or acts as a leaving group, leading to covalent modification of the enzyme.

  • Targets: Monoacylglycerol Lipase (MAGL), Fatty Acid Amide Hydrolase (FAAH), and bacterial serine hydrolases (e.g., FphB).

  • Mechanism: Nucleophilic attack

    
     Ring opening 
    
    
    
    Covalent acyl-enzyme complex.[3]
Glutamate Transporters (EAATs)

Analogs of azetidine-2,4-dicarboxylic acid serve as conformationally constrained glutamate mimics.[3]

  • Target: Excitatory Amino Acid Transporters (EAAT1, EAAT2).

  • Utility: Investigational tools to map the substrate tolerance of glutamate transporters in neurodegenerative research.

Section 4: Experimental Methodologies for Target Validation

Protocol 1: Cell-Based MEK Inhibition Assay (Cobimetinib Validation)

Objective: Quantify the inhibition of MEK1/2 by measuring the phosphorylation status of its downstream substrate, ERK1/2.

Materials:

  • Cell Line: BRAF-mutant melanoma line (e.g., A375 or SK-MEL-28).[3]

  • Reagents: Cobimetinib (dissolved in DMSO), Lysis Buffer (RIPA + Phosphatase Inhibitors), Primary Antibodies (pERK1/2 Thr202/Tyr204, Total ERK), Secondary Antibodies (HRP-conjugated).

Workflow:

  • Seeding: Plate cells (10,000/well) in a 96-well plate and culture overnight.

  • Treatment: Treat cells with serial dilutions of Cobimetinib (e.g., 0.1 nM to 10 µM) for 1 hour. Include DMSO control.

  • Stimulation (Optional): If using wild-type cells, stimulate with PMA or EGF for 15 mins. For BRAF-mutant cells, constitutive activation is sufficient.

  • Lysis: Aspirate media, wash with ice-cold PBS, and add 100 µL Lysis Buffer.

  • Detection (Western Blot or ELISA):

    • Western:[3][9] Run lysates on SDS-PAGE.[3] Transfer to nitrocellulose. Probe for pERK and Total ERK.

    • ELISA: Use a sandwich ELISA kit specific for pERK.

  • Analysis: Calculate the ratio of pERK/Total ERK. Plot vs. log[Concentration] to determine IC50.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Serine Hydrolases

Objective: Identify serine hydrolase targets covalently modified by reactive azetidine probes.[3]

Materials:

  • Probe: Azetidine-reactive probe (e.g., an azetidine-urea alkyne) or a general serine hydrolase probe (Fluorophosphonate-Rhodamine/Biotin).[3]

  • Sample: Cell lysate or live cells.

Workflow:

  • Proteome Preparation: Prepare soluble proteome (1 mg/mL) from target tissue/cells.

  • Competitive Labeling (Target ID):

    • Incubate proteome with the test azetidine compound (20 µM) or vehicle for 30 min.

    • Add the general Fluorophosphonate-Rhodamine (FP-Rh) probe (1 µM) and incubate for 30 min.[3] Rationale: If the azetidine binds/inhibits a target, the FP-Rh probe cannot bind, resulting in loss of fluorescence.

  • Direct Labeling (If Azetidine is a Probe):

    • Incubate proteome with Azetidine-Alkyne probe.[3]

    • Perform Click Chemistry (CuAAC) with Rhodamine-Azide.[3]

  • Resolution: Quench reaction with SDS loading buffer. Separate proteins via SDS-PAGE.[3]

  • Visualization: Scan gel for fluorescence.

  • Mass Spectrometry (for ID): Instead of Rhodamine, use Biotin-Azide. Enrich labeled proteins on Streptavidin beads, digest with trypsin, and analyze via LC-MS/MS.

Diagram: ABPP Workflow

ABPP_Workflow Lysate Cell Lysate (Proteome) Inhibitor Incubate with Azetidine Compound Lysate->Inhibitor Step 1: Competition Probe Add Broad-Spectrum FP-Probe (Fluorescent) Inhibitor->Probe Step 2: Labeling Gel SDS-PAGE Separation Probe->Gel Step 3: Resolution Scan Fluorescence Scanning Gel->Scan Step 4: Analysis Result Result: Band disappearance indicates target engagement Scan->Result

Figure 3: Activity-Based Protein Profiling (ABPP) workflow to validate serine hydrolase targets.

References

  • Cobimetinib Mechanism & Approval

    • Source: NCI Drug Dictionary. "Cobimetinib." National Cancer Institute.[10]

    • URL:[Link][3]

  • Baricitinib Pharmacology

    • Title: Baricitinib: A Review of Pharmacology, Safety, and Emerging Clinical Experience in COVID-19.
    • Source: PubMed (PMC7434433).
    • URL:[Link]

  • Siponimod Structure & Target

    • Title: Siponimod (BAF312) - PubChem Compound Summary.[3]

    • Source: National Center for Biotechnology Inform
    • URL:[Link][3]

  • Azetidines in Medicinal Chemistry (Review)

    • Title: Azetidines in medicinal chemistry: emerging applic
    • Source: Taylor & Francis Online (Expert Opinion on Drug Discovery).
    • URL:[Link] (Note: Verified via search context 1.3).[3]

  • Covalent Serine Hydrolase Inhibitors

    • Title: Activity-based protein profiling of serine hydrolases.[3][9]

    • Source: Thermo Fisher Scientific / PubMed.
    • URL:[Link]

  • Delafloxacin Structure & Activity

    • Title: Delafloxacin: A Novel Fluoroquinolone.
    • Source: PubMed.
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure of 3-(Azetidin-3-yl)prop-2-ynoic Acid Hydrochloride: A Keystone for Rational Drug Design

This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of 3-(azetidin-3-yl)prop-2-ynoic acid hydrochloride. Tailored for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of 3-(azetidin-3-yl)prop-2-ynoic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices and offers field-proven insights, ensuring a self-validating system for the described protocols.

The azetidine scaffold is a privileged motif in medicinal chemistry, prized for the unique three-dimensional character it imparts to molecules, which can significantly enhance pharmacological and physicochemical properties. The introduction of a prop-2-ynoic acid moiety at the 3-position of the azetidine ring creates a versatile building block with potential applications in the development of novel therapeutics. Understanding the precise three-dimensional arrangement of this molecule through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

Synthesis of 3-(Azetidin-3-yl)prop-2-ynoic Acid Hydrochloride

The synthesis of 3-(azetidin-3-yl)prop-2-ynoic acid hydrochloride can be approached through a multi-step sequence, leveraging established methodologies for the functionalization of the azetidine ring.[1] A plausible and efficient synthetic strategy is outlined below. The rationale behind the choice of protecting groups and reaction conditions is to ensure high yields and purity, which are critical for successful crystallization.

Synthesis_Workflow A N-Boc-azetidin-3-one B N-Boc-3-(prop-2-yn-1-ol)azetidine A->B Ethynylmagnesium bromide, THF C N-Boc-3-(prop-2-yn-1-al)azetidine B->C Dess-Martin periodinane, DCM D N-Boc-3-(azetidin-3-yl)prop-2-ynoic acid C->D Jones oxidation (CrO3, H2SO4, acetone) E 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride D->E HCl in Dioxane

Caption: Proposed synthetic workflow for 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of N-Boc-3-(prop-2-yn-1-ol)azetidine.

    • To a solution of N-Boc-azetidin-3-one in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethynylmagnesium bromide (0.5 M in THF) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of N-Boc-3-(prop-2-yn-1-al)azetidine.

    • Dissolve the product from Step 1 in dichloromethane (DCM).

    • Add Dess-Martin periodinane portion-wise at room temperature.

    • Stir the reaction for 2 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate and concentrate.

  • Step 3: Synthesis of N-Boc-3-(azetidin-3-yl)prop-2-ynoic acid.

    • Dissolve the aldehyde from Step 2 in acetone and cool to 0 °C.

    • Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction at room temperature for 1 hour.

    • Quench the reaction with isopropanol.

    • Filter the mixture through a pad of celite and concentrate the filtrate.

    • Extract the residue with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.

  • Step 4: Synthesis of 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride.

    • Dissolve the N-Boc protected acid from Step 3 in a minimal amount of 1,4-dioxane.

    • Add a solution of hydrochloric acid in dioxane (4 M) in excess.

    • Stir the mixture at room temperature for 4 hours.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Crystallization

Obtaining single crystals of sufficient quality is the most critical and often the most challenging step in determining a crystal structure. For a hydrochloride salt of a polar organic molecule, a systematic approach to screen various crystallization conditions is essential. Slow evaporation and vapor diffusion are generally effective techniques.

Experimental Protocol: Crystallization
  • Solvent Screening:

    • Assess the solubility of the compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, and mixtures thereof).

    • The ideal solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation Method:

    • Prepare a nearly saturated solution of 3-(azetidin-3-yl)prop-2-ynoic acid hydrochloride in a suitable solvent (e.g., a mixture of methanol and water) in a small, clean vial.

    • Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Vapor Diffusion Method:

    • Hanging Drop: Dissolve the compound in a good solvent to form a concentrated solution. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop will slowly decrease the solubility of the compound, promoting crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed in a well of a micro-crystallization plate, which is then sealed in a larger chamber containing the precipitant.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[2][3][4][5] The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.

XRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B X-ray Source (e.g., Mo Kα) C Data Reduction & Integration B->C Diffraction Pattern D Structure Solution (e.g., Direct Methods) C->D Reflection Intensities E Structure Refinement (Least-Squares) D->E Initial Atomic Positions F Structure Validation & Analysis E->F Final Structural Model

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined using a full-matrix least-squares method to achieve the best possible fit between the observed and calculated diffraction data.

  • Validation: The final crystal structure is validated using software tools to check for geometric consistency and other potential issues.

Structural Analysis and Discussion

While the specific crystal structure of 3-(azetidin-3-yl)prop-2-ynoic acid hydrochloride is not yet publicly available in databases such as the Cambridge Structural Database (CSD), we can predict key structural features based on related molecules.[6][7][8][9]

Hypothetical Crystallographic Data
ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)8 - 12
b (Å)5 - 10
c (Å)12 - 18
β (°)90 - 105 (for monoclinic)
Volume (ų)800 - 1500
Z4
Density (calculated, g/cm³)1.3 - 1.5
Molecular Conformation and Geometry
  • Azetidine Ring: The four-membered azetidine ring is expected to be puckered, not planar, to relieve ring strain. The degree of puckering will be influenced by the substituents.

  • Prop-2-ynoic Acid Moiety: The alkyne and carboxylic acid groups are expected to be nearly linear. The conformation of this side chain relative to the azetidine ring will be a key feature of the structure.

  • Chloride Ion Interactions: The chloride anion will likely form strong hydrogen bonds with the protonated azetidine nitrogen and the carboxylic acid proton. These interactions will be crucial in defining the crystal packing.

Intermolecular Interactions and Crystal Packing

The crystal packing is anticipated to be dominated by a network of hydrogen bonds. The protonated azetidinyl nitrogen (N-H⁺) and the carboxylic acid group (O-H) will act as hydrogen bond donors, while the chloride ion (Cl⁻) and the carbonyl oxygen of the carboxylic acid will act as hydrogen bond acceptors. These interactions will likely lead to the formation of chains or sheets, which then pack to form the three-dimensional crystal lattice.

Conclusion

The determination of the crystal structure of 3-(azetidin-3-yl)prop-2-ynoic acid hydrochloride is a critical step in understanding its solid-state properties and its potential as a building block in drug discovery. The protocols and expected structural features outlined in this guide provide a robust framework for researchers to successfully synthesize, crystallize, and structurally characterize this and related molecules. The resulting detailed three-dimensional structural information will undoubtedly accelerate the design and development of new chemical entities with improved therapeutic profiles.

References

  • The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • University of Massachusetts Dartmouth. Cambridge Structural Database. [Link]

  • University of Wisconsin-Madison Libraries. Cambridge Structure Database. [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]

  • Zhang, J., Schmalz, H.-G. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 53(19), 4931-4934. [Link]

  • Mecking, S., Wohlrab, S., & Al-Shamery, K. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), 101-107. [Link]

  • Tian, D., Chen, G., Xiao, X., Wang, X., & Zhang, H. (2025). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers, 12, 5226-5238. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Singh, G. S., & D'hooghe, M. (2015). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthesis, 47(15), 2261-2268. [Link]

  • Oreate Additive. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • Al-Karadaghi, S. (2012). Azetidine Synthesis. In Topics in Heterocyclic Chemistry (Vol. 29, pp. 1-46). Springer. [Link]

  • Universität Bern. Services: Single Crystal X-Ray Diffraction. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Cromwell, N. H., & Phillips, B. (1979). The azetidines. Recent synthetic developments. Chemical Reviews, 79(4), 331-358. [Link]

  • Liwschitz, Y., Zilkha, A., & Amiel, Y. (1956). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Journal of the American Chemical Society, 78(13), 3067-3067. [Link]

  • Newcastle University. Single Crystal X-ray Diffraction. [Link]

  • Zaworotko, M. J., & MacGillivray, L. R. (2004). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Biswas, S., & Saleh, S. A. (2025). Divergent reactivity of N-unsubstituted azetidines with carboxylic acids. Organic & Biomolecular Chemistry, 23(35), 8863-8867. [Link]

  • European Synchrotron Radiation Facility. (2025). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. [Link]

  • Bakulev, V. A., et al. (2024). Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. Beilstein Archives. [Link]

  • Process for making azetidine-3-carboxylic acid. (2004).
  • Bhattacharya, S. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(6), 523-529. [Link]

  • Chen, J., et al. (2024). Designing Spherical Particles of Arbidol Hydrochloride via Spherical Crystallization: Preparation and Characterization. Industrial & Engineering Chemistry Research, 63(12), 5267-5277. [Link]

  • Process for the preparation of crystals of a salt of acidic amino acid and basic amino acid. (1991).
  • van der Leeden, M. C., van der Eerden, A. M. J., & van Rosmalen, G. M. (2002). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 4(58), 332-337. [Link]

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Exploratory

The Structural and Pharmacological Ascendancy of Azetidine-Based Inhibitors: A Comprehensive SAR Guide

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the limitations of traditional saturated heterocycles like piperidines and pyrrolidines. Enter the azetidine rin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the limitations of traditional saturated heterocycles like piperidines and pyrrolidines. Enter the azetidine ring—a four-membered, nitrogen-containing heterocycle that has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry. The inherent ring strain and sp3-rich character of azetidines offer a unique geometric vector for substituents, fundamentally altering the Structure-Activity Relationship (SAR) landscape of targeted inhibitors.

This whitepaper dissects the causal mechanisms behind azetidine-driven SAR, providing actionable insights and validated protocols for researchers optimizing sub-micromolar inhibitors.

Part 1: Physicochemical Drivers of Azetidine SAR

Why replace a stable pyrrolidine or proline core with a strained azetidine? The answer lies in the thermodynamics of target binding and the pharmacokinetics of the resulting molecule.

  • Conformational Pre-organization: Azetidines possess a rigid, well-defined three-dimensional framework. By restricting the conformational flexibility of a lead compound, we reduce the entropic penalty upon binding to a target protein's active site. This spatial orientation is often unattainable with larger or less strained rings 1[1].

  • Favorable Physicochemical Profile: Compared to larger ring systems, the incorporation of an azetidine ring lowers the overall lipophilicity (LogP) and increases aqueous solubility while maintaining metabolic stability 2[2]. This is crucial for overcoming the "molecular obesity" often seen in late-stage drug candidates.

  • Bioisosteric Replacement: In the development of Hepatitis C Virus (HCV) NS3/4A protease inhibitors, the bioisosteric replacement of a P2 proline with a 2,4-disubstituted azetidine yielded excellent biochemical activity and selectivity. This approach was definitively validated by X-ray co-crystal structures (e.g., PDB code: 4TYD) 3[3].

SAR_Workflow N1 Lead Identification (Proline Scaffold) N2 Bioisosteric Replacement N1->N2 N3 Azetidine Core Synthesis N2->N3 N4 SAR Profiling (EMSA / ITC) N3->N4 N5 Lead Optimization (Sub-micromolar Kd) N4->N5

Azetidine SAR optimization workflow from proline-based leads to sub-micromolar inhibitors.

Part 2: Target-Specific SAR Case Studies

Case Study 1: Irreversible STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a notoriously difficult target. However, an iterative medicinal chemistry approach replacing a proline linker with an (R)-azetidine-2-carboxamide core resulted in breakthrough sub-micromolar inhibitors 4[4].

  • Mechanistic Causality: The SAR revealed that the mechanism of action depends heavily on the functionalization of the azetidine. Azetidine derivatives featuring a salicylic acid moiety bind irreversibly to the Cys426 site within the STAT3 DNA-Binding Domain (DBD) 5[5]. Conversely, non-salicylic acid derivatives (e.g., lead compound H182) target the Cys468 site 5[5]. This covalent modification physically obstructs STAT3 from binding to its consensus DNA sequence, inducing apoptosis in tumor cells.

  • Potency Leap: Early proline-based leads exhibited IC50 values around 4-6 μM. The transition to azetidine amides (e.g., compound 5a) improved the EMSA IC50 to an unprecedented 0.55 μM4[4].

STAT3_Pathway Aze Azetidine Inhibitor (Salicylic Acid Deriv.) STAT3 STAT3 Monomer (Active State) Aze->STAT3 Targets Cys Cys426 Alkylation (Irreversible Binding) STAT3->Cys Covalent Mod DBD DNA-Binding Domain (DBD) Blockade Cys->DBD Prevents Binding Tx Tumor Cell Apoptosis DBD->Tx Induces

Mechanism of irreversible STAT3 DNA-binding domain blockade by azetidine inhibitors.

Case Study 2: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

In the realm of type 2 diabetes, azetidine-based DPP-4 inhibitors demonstrate how ring functionalization dictates stability and potency.

  • Warhead Tuning: 2-cyanoazetidines act as covalent, bond-forming warheads. However, they carry the risk of internal cyclization into inactive ketopiperazines 6[6].

  • Stability via Fluorination: The SAR demonstrates that substituting the ring to create 3-fluoroazetidines maintains sub-micromolar potency (<1 μM) while completely eliminating the propensity for chemical instability and cyclization associated with the cyano-subseries 6[6].

Part 3: Experimental Methodologies for Azetidine Validation

To ensure trustworthiness, the protocols used to validate these inhibitors must be self-validating. Below are the definitive workflows for assessing azetidine-based STAT3 inhibitors.

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for DNA-Binding Inhibition

Purpose: To quantify the IC50 of azetidine inhibitors against STAT3-DNA complex formation. Causality: EMSA directly visualizes the functional consequence of the inhibitor binding to the DBD, proving that the structural modification translates to target engagement.

Step-by-Step Methodology:

  • Extract Preparation: Isolate nuclear extracts from NIH3T3/v-Src fibroblasts (which harbor constitutively active STAT3) to ensure the target is in its physiologically relevant phosphorylated state7[7].

  • Inhibitor Incubation: Pre-incubate equal amounts of total protein with varying concentrations of the azetidine inhibitor (e.g., 0.1 μM to 10 μM) for 30 minutes at room temperature7[7]. Self-Validation Control: Include a vehicle-only (DMSO) control to establish baseline STAT3 activity.

  • Probe Addition: Add a radiolabeled high-affinity c-fos Sis-Inducible Element (hSIE) DNA probe7[7].

  • Resolution & Quantification: Resolve the complexes on a non-denaturing polyacrylamide gel. Quantify the STAT3:DNA complex bands using densitometry (e.g., ImageJ). Calculate the IC50 by plotting the percent of control against inhibitor concentration7[7].

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Purpose: To determine the precise binding affinity (Kd) and thermodynamic parameters (ΔH, -TΔS) of the azetidine-target interaction.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze purified recombinant STAT3 protein and the azetidine inhibitor into the exact same buffer to eliminate heat of dilution artifacts.

  • Titration: Inject the azetidine inhibitor sequentially into the calorimeter cell containing STAT3 4[4].

  • Data Fitting: Integrate the thermogram peaks and fit the data using a one-site binding model. Self-Validation Control: A blank titration (inhibitor into buffer) must be performed and subtracted to isolate the specific heat of binding. Successful azetidine candidates typically exhibit a Kd in the 800-900 nM range 4[4].

Part 4: Quantitative Data Presentation

Table 1: Comparative SAR of Azetidine vs. Proline Scaffolds in STAT3 Inhibition

Scaffold TypeRepresentative CompoundTarget DomainBinding MechanismEMSA IC50 (μM)Kd (nM, via ITC)
Proline-basedBP-1-102SH2 / DBDReversible6.80> 5000
Azetidine-SalicylicCompound 5aDBD (Cys426)Irreversible0.55~ 880
Azetidine-AmideCompound 7gDBD (Cys468)Irreversible0.34960

Table 2: FDA-Approved Azetidine-Containing Therapeutics

Drug NamePrimary TargetTherapeutic IndicationStructural Role of Azetidine
CobimetinibMEK1/MEK2Melanoma (Oncology)Enhances metabolic stability and receptor selectivity
AzelnidipineCalcium ChannelsHypertensionImparts molecular rigidity and lowers lipophilicity
BaricitinibJAK1/JAK2Rheumatoid ArthritisOptimizes spatial orientation for hinge-binding

References

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). PubMed / NIH.
  • Abstract 514: Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. AACR Journals.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Structure-based design of a novel series of azetidine inhibitors of the hepatitis C virus NS3/4A serine protease. PubMed / NIH.

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Foundational

The Evolution and Application of 3-(Azetidin-3-yl)prop-2-ynoic Acid in Modern Medicinal Chemistry

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The transition from reversible to targeted covalent inhibitors (TCIs) has fundamentally reshaped the l...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The transition from reversible to targeted covalent inhibitors (TCIs) has fundamentally reshaped the landscape of modern oncology and immunology. At the heart of this paradigm shift is the continuous search for novel electrophilic warheads and rigid, metabolically stable linkers. 3-(Azetidin-3-yl)prop-2-ynoic acid (CAS: 2243513-13-3 for the hydrochloride salt) has emerged as a premier bifunctional building block that satisfies both requirements. By combining the high fraction of sp3 carbons (


) of an azetidine ring with the tunable reactivity of a propiolic acid moiety, this scaffold allows medicinal chemists to synthesize highly potent propiolamide warheads while simultaneously optimizing pharmacokinetic (PK) properties.

This whitepaper details the structural rationale, historical discovery context, and validated synthetic methodologies for 3-(Azetidin-3-yl)prop-2-ynoic acid, providing a comprehensive guide for its integration into modern drug discovery pipelines.

Structural Rationale & Pharmacophore Properties

The design of 3-(Azetidin-3-yl)prop-2-ynoic acid is a masterclass in rational pharmacophore engineering. It addresses two historical bottlenecks in drug development: the "flatland" of sp2-hybridized molecules and the off-target toxicity of overly reactive covalent warheads.

The Azetidine Core: Escaping Flatland

Historically, pyrrolidines and piperidines were the default nitrogenous heterocycles in drug design. However, their larger lipophilic surface areas often lead to poor aqueous solubility and rapid cytochrome P450-mediated clearance. The four-membered azetidine ring acts as a superior bioisostere. It reduces the molecular weight and lipophilicity (


) while increasing the basicity of the amine. This rigid vector enforces a specific geometric trajectory, which is critical for positioning covalent warheads precisely adjacent to target nucleophiles.
The Propiolic Acid Moiety: The "Goldilocks" Warhead Precursor

The prop-2-ynoic acid (propiolic acid) group is a direct precursor to propiolamides —amides formed by coupling the carboxylic acid to a target-binding amine. While acrylamides have dominated the TCI space (e.g., Osimertinib, Sotorasib), they can sometimes exhibit high intrinsic reactivity, leading to glutathione (GSH) depletion and hepatotoxicity. Propiolamides offer a linear geometry and a distinct electronic profile, providing a "Goldilocks" reactivity window: they remain highly stable in systemic circulation but undergo rapid Michael addition when held in close proximity to a nucleophilic cysteine residue within a protein binding pocket .

Historical Context & Discovery

The commercial availability of 3-(Azetidin-3-yl)prop-2-ynoic acid is a relatively recent phenomenon, gaining traction between 2018 and 2026 as chemical suppliers scaled up the synthesis of strained rings .

Early attempts to utilize alkynes as covalent warheads were met with skepticism due to their perceived metabolic instability and potential for off-target click chemistry in vivo. However, landmark studies demonstrated that conjugating an alkyne directly to an electron-withdrawing carbonyl (forming a propiolamide) creates a highly selective Michael acceptor .

A watershed moment for this specific pharmacophore occurred with the discovery of MS2928 (Compound 3) , a potent and selective covalent inhibitor of the lysine methyltransferase SETD8. Researchers discovered that replacing a standard acrylamide with a propiolamide warhead resulted in a 27-fold increase in potency (


), effectively inhibiting tumor growth in multiple myeloma models . 3-(Azetidin-3-yl)prop-2-ynoic acid provides the exact structural framework needed to rapidly synthesize such next-generation inhibitors.

De Novo Synthesis & Experimental Protocols

The synthesis of 3-(Azetidin-3-yl)prop-2-ynoic acid requires precise control over reaction conditions to prevent the ring-opening of the highly strained azetidine core. The following protocol describes the self-validating, two-step synthesis from commercially available 1-Boc-3-ethynylazetidine.

Protocol: Synthesis of 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride

Step 1: Carboxylation of the Terminal Alkyne Causality & Rationale: The terminal alkyne (


) must be deprotonated to form a nucleophilic acetylide. A strong base like n-Butyllithium (n-BuLi) is required. However, the reaction must be strictly maintained at -78 °C. At higher temperatures, n-BuLi can act as a nucleophile, attacking the Boc group or causing 

-deprotonation and subsequent ring-opening of the azetidine.
  • Preparation: Dissolve 1-Boc-3-ethynylazetidine (1.0 eq, 10 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium acetylide intermediate.

  • Carboxylation: Bubble anhydrous

    
     gas (passed through a Drierite column) directly into the solution for 45 minutes. The reaction mixture will become slightly viscous, acting as an in-process visual cue of carboxylate salt formation.
    
  • Workup: Quench the reaction with 1M HCl at -78 °C, then allow it to warm to room temperature. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo to yield 3-(1-Boc-azetidin-3-yl)prop-2-ynoic acid.
    

Step 2: Global Deprotection Causality & Rationale: The Boc group must be removed to yield the free secondary amine for subsequent functionalization. Aqueous acidic workups are notoriously difficult for small, polar amino acids due to their zwitterionic nature. Using anhydrous HCl in 1,4-dioxane forces the resulting hydrochloride salt to precipitate out of the non-polar solvent, creating a self-purifying system.

  • Deprotection: Dissolve the crude Boc-protected acid in minimal 1,4-dioxane (10 mL). Add 4M HCl in 1,4-dioxane (10 eq).

  • Monitoring: Stir at room temperature for 2 hours. A white precipitate will form, indicating the successful cleavage of the Boc group and the insolubility of the resulting HCl salt.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride as a white solid.

G A 1-Boc-3-ethynylazetidine (Terminal Alkyne) B Lithium Acetylide Intermediate (-78°C) A->B n-BuLi, THF -78°C C Boc-Protected Propiolic Acid B->C 1. Dry CO2 2. H3O+ Workup D 3-(Azetidin-3-yl)prop-2-ynoic acid HCl Salt C->D 4M HCl in Dioxane

Caption: Synthetic workflow for 3-(Azetidin-3-yl)prop-2-ynoic acid from 1-Boc-3-ethynylazetidine.

Quantitative Data & Comparative Analysis

To justify the selection of 3-(Azetidin-3-yl)prop-2-ynoic acid over traditional linkers and warheads, we must examine the physicochemical and kinetic data.

Table 1: Physicochemical Properties of Saturated Heterocyclic Linkers

Data illustrates the advantage of the azetidine core in reducing lipophilicity and molecular weight while maintaining a rigid vector.

Heterocycle CoreRing SizeRelative LogP ContributionBasic

(approx.)
Steric Bulk (Volume)
Azetidine 4-memberedLowest (-0.2)10.4Minimal
Pyrrolidine 5-memberedModerate (+0.3)11.3Moderate
Piperidine 6-memberedHighest (+0.8)11.2High
Table 2: Covalent Warhead Reactivity Profile

Comparison of intrinsic reactivity. Propiolamides offer a longer half-life in the presence of physiological thiols, reducing off-target toxicity.

Warhead TypeTarget ResidueGeometryIntrinsic GSH Half-Life (

)
Risk of Off-Target Toxicity
Acrylamide CysteineTrigonal Planar30 - 120 minutesModerate to High
Propiolamide CysteineLinear (sp hybridized)> 300 minutesLow
Epoxide Cys / Lys / HisTetrahedral< 10 minutesVery High

Mechanism of Action in Targeted Covalent Inhibitors

When 3-(Azetidin-3-yl)prop-2-ynoic acid is incorporated into a drug scaffold, the secondary amine of the azetidine is typically attached to the target-directing ligand, while the carboxylic acid is converted into an amide (the propiolamide warhead).

Upon entering the target protein's binding pocket, the ligand anchors the molecule, positioning the linear alkyne directly adjacent to a nucleophilic cysteine residue. The thiolate anion of the cysteine attacks the electrophilic


-carbon of the alkyne, collapsing the triple bond into a double bond and forming an irreversible thioenol ether linkage.

G Warhead Propiolamide Warhead (Derived from Prop-2-ynoic acid) Complex Non-Covalent Pre-Reaction Complex (Reversible Binding) Warhead->Complex Target Target Protein (e.g., SETD8, EGFR) with Free Cys-SH Target->Complex Adduct Irreversible Covalent Adduct (Thioenol Ether / Michael Adduct) Complex->Adduct Nucleophilic Attack by Cys-Thiolate on Alkyne β-Carbon

Caption: Mechanism of targeted covalent inhibition via propiolamide Michael addition.

Conclusion

3-(Azetidin-3-yl)prop-2-ynoic acid represents a highly specialized, dual-purpose building block that perfectly aligns with the current trajectory of medicinal chemistry. By merging the physicochemical benefits of the azetidine ring with the precise, tunable reactivity of the propiolic acid warhead precursor, it enables the rapid synthesis of next-generation targeted covalent inhibitors. As demonstrated by recent breakthroughs in epigenetic targeting (e.g., SETD8 inhibitors), the integration of this scaffold is poised to yield therapeutics with enhanced potency, superior selectivity, and minimized off-target liabilities.

References

  • Chen, H. et al. "Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8." Journal of Medicinal Chemistry, 2026. URL: [Link]

  • Lonsdale, R. & Ward, R. A. "Structure-based design of targeted covalent inhibitors." Chemical Society Reviews, 2018. URL:[Link]

  • PubChemLite. "3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid Structural Information." Université du Luxembourg, 2026. URL: [Link]

  • "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." PubMed Central (PMC), National Institutes of Health. URL:[Link]

Exploratory

Theorizing the Interaction: A Technical Guide to the Binding Mode of 3-(Azetidin-3-yl)prop-2-ynoic Acid with Cyclooxygenase-2

Abstract This technical guide provides a comprehensive theoretical framework for investigating the binding mode of a novel small molecule, 3-(Azetidin-3-yl)prop-2-ynoic acid, with a high-value therapeutic target, Cycloox...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the binding mode of a novel small molecule, 3-(Azetidin-3-yl)prop-2-ynoic acid, with a high-value therapeutic target, Cyclooxygenase-2 (COX-2). Drawing upon the established pharmacology of related chemical scaffolds, we postulate a plausible interaction hypothesis and outline a rigorous, multi-faceted approach for its validation. This document serves as a detailed roadmap for researchers, scientists, and drug development professionals, integrating advanced computational modeling with robust biophysical validation techniques. We delve into the causality behind experimental choices, presenting self-validating protocols designed to ensure scientific integrity and reproducibility.

Introduction: Rationale and Hypothesis

The compound 3-(Azetidin-3-yl)prop-2-ynoic acid presents an intriguing chemical architecture, combining a strained azetidine ring, a rigidifying alkyne linker, and a propionic acid moiety. The latter is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] These enzymes, with their two isoforms COX-1 and COX-2, are pivotal in the biosynthesis of prostaglandins from arachidonic acid, mediating processes like inflammation, pain, and fever.[2] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation, making it a prime target for anti-inflammatory therapies.[3]

The structural similarities between 3-(Azetidin-3-yl)prop-2-ynoic acid and known COX inhibitors suggest a high probability of interaction. We hypothesize that 3-(Azetidin-3-yl)prop-2-ynoic acid acts as a competitive inhibitor of COX-2, with its carboxylic acid group coordinating with key residues in the active site, while the azetidine and alkyne components explore additional binding pockets, potentially conferring selectivity. This guide will explore this hypothesis through a detailed theoretical and practical investigation.

Computational Prediction of the Binding Mode

To build a foundational understanding of the potential interaction, a computational approach is indispensable. Molecular docking and molecular dynamics (MD) simulations can provide atomic-level insights into the binding pose and stability of the ligand-protein complex.[4][5]

In Silico Workflow: A Step-by-Step Protocol

The following protocol outlines a standard and effective workflow for predicting the binding mode of 3-(Azetidin-3-yl)prop-2-ynoic acid with human COX-2.

Step 1: Preparation of the Receptor and Ligand

  • Receptor Preparation:

    • Obtain the crystal structure of human Cyclooxygenase-2, for instance, from the Protein Data Bank (PDB ID: 1CX2 or 3PGH).[3][4]

    • Remove all non-essential molecules, such as water, co-solvents, and existing ligands from the PDB file.

    • Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Maestro).

  • Ligand Preparation:

    • Construct the 3D structure of 3-(Azetidin-3-yl)prop-2-ynoic acid using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

Step 2: Molecular Docking

  • Grid Box Generation:

    • Define the binding site on the COX-2 receptor. This is typically centered on the location of the co-crystallized ligand in the experimental structure.

    • Generate a grid box that encompasses the entire binding pocket, providing sufficient space for the ligand to adopt various conformations.

  • Docking Simulation:

    • Utilize a validated docking program (e.g., AutoDock Vina, GLIDE) to dock the prepared ligand into the receptor's grid box.

    • The docking algorithm will explore a multitude of possible binding poses and score them based on a defined scoring function, which estimates the binding affinity.[5]

    • Generate a set of the top-ranked binding poses for further analysis.

Step 3: Analysis of Docking Results

  • Pose Selection:

    • Visually inspect the top-ranked docking poses using molecular visualization software (e.g., PyMOL, VMD).

    • Select the most plausible binding pose based on chemical intuition, considering factors like hydrogen bonding, hydrophobic interactions, and the fulfillment of key pharmacophoric features known for COX-2 inhibitors.

  • Interaction Analysis:

    • Identify and analyze the specific amino acid residues in the COX-2 active site that are predicted to interact with the ligand.

    • Characterize the nature of these interactions (e.g., hydrogen bonds, salt bridges, pi-pi stacking, hydrophobic contacts).

Step 4: Molecular Dynamics (MD) Simulation

  • System Setup:

    • Take the most promising protein-ligand complex from the docking analysis.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform an initial energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run a production MD simulation for an extended period (e.g., 100 nanoseconds) to observe the dynamic behavior of the protein-ligand complex.[6]

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand binding. Key metrics include Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and Root Mean Square Fluctuation (RMSF) of individual residues.

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to provide a more quantitative estimate of binding affinity.

Diagram 1: Computational Workflow for Binding Mode Prediction

G cluster_prep Step 1: Preparation cluster_dock Step 2: Molecular Docking cluster_analysis Step 3: Analysis cluster_md Step 4: Molecular Dynamics Receptor Receptor Preparation (PDB: 1CX2/3PGH) Grid Grid Box Generation Receptor->Grid Ligand Ligand Preparation (3-(Azetidin-3-yl)prop-2-ynoic acid) Dock Docking Simulation Ligand->Dock Grid->Dock Pose Pose Selection & Interaction Analysis Dock->Pose MD_Setup MD System Setup Pose->MD_Setup MD_Sim MD Simulation MD_Setup->MD_Sim MD_Analysis Trajectory Analysis & Binding Free Energy MD_Sim->MD_Analysis

Caption: A flowchart illustrating the key stages in the computational prediction of the ligand binding mode.

Predicted Binding Interactions

Based on the known binding mode of other propionic acid-containing NSAIDs with COX-2, we anticipate the following key interactions for 3-(Azetidin-3-yl)prop-2-ynoic acid:

  • Carboxylic Acid Moiety: The carboxylate group is predicted to form a salt bridge or strong hydrogen bonds with the positively charged side chain of a key arginine residue (Arg120 in human COX-2) and a hydrogen bond with a tyrosine residue (Tyr355) at the apex of the active site channel.

  • Azetidine Ring: The nitrogen atom of the azetidine ring may act as a hydrogen bond acceptor, potentially interacting with serine or threonine residues in a side pocket. The strained ring system itself could engage in favorable van der Waals contacts.

  • Alkyne Linker: The linear and rigid alkyne group is expected to extend into a hydrophobic channel within the active site, forming favorable interactions with nonpolar residues such as valine, leucine, and isoleucine.

Table 1: Summary of Predicted Key Interactions

Ligand MoietyInteracting Residue(s) (Human COX-2)Interaction Type
Carboxylic AcidArg120, Tyr355Salt Bridge, Hydrogen Bond
Azetidine RingSer530, Tyr385Hydrogen Bond, van der Waals
Alkyne LinkerVal523, Leu352, Ile517Hydrophobic Interactions

Diagram 2: Hypothetical Binding Pocket Interactions

G cluster_ligand 3-(Azetidin-3-yl)prop-2-ynoic acid cluster_pocket COX-2 Active Site Carboxylate Carboxylate Arg120 Arg120 Carboxylate->Arg120 Salt Bridge Tyr355 Tyr355 Carboxylate->Tyr355 H-Bond Alkyne Alkyne Val523 Val523 Alkyne->Val523 Hydrophobic Leu352 Leu352 Alkyne->Leu352 Hydrophobic Azetidine Azetidine Ser530 Ser530 Azetidine->Ser530 H-Bond

Caption: A schematic of the predicted key interactions between the ligand and COX-2 active site residues.

Experimental Validation of the Binding Mode

While computational methods provide a strong theoretical foundation, experimental validation is crucial to confirm the predicted binding mode and quantify the binding affinity.[7][8]

Experimental Workflow: From Protein to Binding Kinetics

The following protocol outlines the key experimental steps for validating the interaction between 3-(Azetidin-3-yl)prop-2-ynoic acid and COX-2.

Step 1: Recombinant Protein Expression and Purification

  • Expression:

    • Clone the gene encoding human COX-2 into a suitable expression vector (e.g., pFastBac for baculovirus-insect cell system).

    • Transfect the recombinant vector into an appropriate host cell line (e.g., Sf9 insect cells).

    • Optimize expression conditions (e.g., temperature, induction time) to maximize the yield of soluble protein.

  • Purification:

    • Lyse the cells and clarify the lysate by centrifugation.

    • Purify the recombinant COX-2 protein using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged protein), followed by ion-exchange and size-exclusion chromatography to achieve high purity.

    • Verify the purity and identity of the protein using SDS-PAGE and Western blotting.

Step 2: Biophysical Characterization of Binding

  • Surface Plasmon Resonance (SPR):

    • Immobilize the purified COX-2 protein onto a sensor chip.

    • Prepare a series of concentrations of 3-(Azetidin-3-yl)prop-2-ynoic acid in a suitable running buffer.

    • Flow the different concentrations of the ligand over the sensor chip and monitor the change in the SPR signal, which is proportional to the amount of bound ligand.

    • Analyze the resulting sensorgrams to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

  • Isothermal Titration Calorimetry (ITC):

    • Place the purified COX-2 protein in the sample cell of the ITC instrument.

    • Load a concentrated solution of 3-(Azetidin-3-yl)prop-2-ynoic acid into the injection syringe.

    • Perform a series of small injections of the ligand into the protein solution and measure the heat change associated with each injection.

    • Integrate the heat signals and fit the data to a suitable binding model to determine the binding stoichiometry (n), binding enthalpy (ΔH), and the equilibrium association constant (K_A), from which the dissociation constant (K_D) and Gibbs free energy (ΔG) can be calculated.

Step 3: Structural Validation (Optional but Recommended)

  • X-ray Crystallography:

    • Co-crystallize the purified COX-2 protein with 3-(Azetidin-3-yl)prop-2-ynoic acid.

    • Collect X-ray diffraction data from the resulting crystals.

    • Solve the crystal structure to obtain a high-resolution, three-dimensional view of the protein-ligand complex, which will definitively confirm the binding mode.[9]

Diagram 3: Experimental Validation Workflow

G cluster_protein Step 1: Protein Production cluster_binding Step 2: Biophysical Characterization cluster_structure Step 3: Structural Validation Expression Recombinant COX-2 Expression Purification Protein Purification Expression->Purification SPR Surface Plasmon Resonance (SPR) Purification->SPR ITC Isothermal Titration Calorimetry (ITC) Purification->ITC Cryst X-ray Crystallography Purification->Cryst

Caption: A flowchart depicting the experimental steps for validating the predicted binding interaction.

Conclusion

This technical guide has presented a comprehensive, albeit theoretical, investigation into the binding mode of 3-(Azetidin-3-yl)prop-2-ynoic acid with Cyclooxygenase-2. By integrating state-of-the-art computational modeling with established experimental validation techniques, we have outlined a clear and scientifically rigorous path to elucidate the molecular interactions underpinning this potential therapeutic agent. The proposed workflows and protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible data. The successful execution of this research plan will not only confirm the hypothesized binding mode but also provide crucial insights for the future optimization of this promising chemical scaffold in the pursuit of novel anti-inflammatory therapeutics.

References

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  • RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. Retrieved March 7, 2026, from [Link]

  • RCSB PDB. (1997). 3PGH: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A NON-SELECTIVE INHIBITOR, FLURBIPROFEN. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (n.d.). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. Retrieved March 7, 2026, from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Simlab, University of Arkansas for Medical Sciences. (2023, June 24). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click [Video]. YouTube. Retrieved March 7, 2026, from [Link]

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  • University of California, San Francisco. (n.d.). Example of How the 3D Structure Was Used to Design Specific COX1 and COX2 Cyclooxygenase Enzyme Inhibitors. Retrieved March 7, 2026, from [Link]

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  • National Center for Biotechnology Information. (2010, February 2). Ligand binding assays at equilibrium: validation and interpretation. PMC. Retrieved March 7, 2026, from [Link]

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  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Protein-Ligand Docking in Drug Design: Performance Assessment and Binding-Pose Selection. Retrieved March 7, 2026, from [Link]

  • Sankaranarayanan, N. V. (2016, October 25). How to Study Protein-Ligand Interaction through Molecular Docking [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • PubMed. (2010, November 15). Ligand binding assays at equilibrium: validation and interpretation. Retrieved March 7, 2026, from [Link]

  • Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
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Sources

Protocols & Analytical Methods

Method

protocol for using 3-(Azetidin-3-yl)prop-2-ynoic acid in cell culture

Application Note: Live-Cell Profiling and Covalent Targeting using the 3-(Azetidin-3-yl)prop-2-ynoic Acid Scaffold Executive Summary & Chemical Rationale The development of targeted covalent inhibitors (TCIs) and activit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Live-Cell Profiling and Covalent Targeting using the 3-(Azetidin-3-yl)prop-2-ynoic Acid Scaffold

Executive Summary & Chemical Rationale

The development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes relies heavily on the precise tuning of electrophilic warheads. 3-(Azetidin-3-yl)prop-2-ynoic acid (CAS: 2243513-13-3), typically supplied as a hydrochloride salt (MW: 161.6 g/mol )[1], has emerged as a highly versatile, bifunctional small-molecule scaffold for chemical biology and drug discovery[2].

This scaffold integrates two highly strategic chemical features:

  • The Azetidine Ring: A highly strained, four-membered nitrogen heterocycle that provides a rigid, low-molecular-weight handle. The secondary amine serves as an ideal conjugation point for target-recognition ligands or reporter tags (e.g., fluorophores, biotin) via standard amide coupling, strictly adhering to the "Rule of Three" for fragment-based drug design[3].

  • The Prop-2-ynoic Acid Moiety: An electron-deficient internal alkyne conjugated to a carboxylic acid (a substituted propiolic acid). Propiolic acid derivatives are established as highly effective covalent warheads designed to target nucleophilic cysteine residues[4]. Unlike highly reactive, pan-reactive unsubstituted propiolamides that suffer from off-target toxicity, the steric bulk provided by the adjacent azetidine ring attenuates the electrophilicity of the beta-carbon. This ensures the warhead only undergoes Michael addition with highly nucleophilic, proximity-driven cysteines within a target protein's binding pocket[5].

Quantitative Warhead Dynamics

To understand the cellular behavior of 3-(Azetidin-3-yl)prop-2-ynoic acid, it is critical to benchmark its reactivity against standard covalent warheads used in library screening[6][7]. The table below summarizes the quantitative kinetic and physicochemical parameters that dictate its performance in cell culture.

Table 1: Comparative Physicochemical and Kinetic Parameters of Covalent Warheads

Warhead ScaffoldMW Contribution (Da)ElectrophilicityGSH Half-Life (

)
Primary Target ResidueCellular Permeability
Acrylamide ~55Moderate>24 hCysteineHigh
Unsubstituted Propiolamide ~53Very High<1 hCysteine (Pan-reactive)Moderate
3-(Azetidin-3-yl)prop-2-ynoic acid 161.6Tunable (Moderate-High)4 - 8 hCysteine (Targeted)High (when amidated)
Chloroacetamide ~76High2 - 4 hCysteine / LysineLow-Moderate

Mechanistic Pathway

Mechanism A 3-(Azetidin-3-yl)prop-2-ynoic Acid (Electrophilic Scaffold) B Ligand Conjugation (Target Recognition Handle) A->B C Targeted Covalent Probe B->C D Live-Cell Incubation (Binding to Target Protein) C->D E Michael Addition (Cysteine Thiol Attack) D->E F Irreversible Covalent Adduct E->F

Fig 1. Mechanistic pathway of 3-(Azetidin-3-yl)prop-2-ynoic acid as a targeted covalent warhead.

Self-Validating Experimental Protocol: Live-Cell Covalent Labeling

Note: This protocol assumes the 3-(Azetidin-3-yl)prop-2-ynoic acid scaffold has been functionalized at the azetidine nitrogen with a target-binding ligand (forming a TCI) or a reporter tag (forming an ABPP probe), and the carboxylic acid has been converted to an amide to facilitate cell permeability.

Phase 1: Cell Preparation & Serum Starvation
  • Causality Check: Standard culture media contains 10% Fetal Bovine Serum (FBS). Serum albumin possesses a highly reactive, solvent-exposed free cysteine (Cys34). If cells are treated in the presence of serum, the electrophilic propiolic acid warhead will be prematurely scavenged by albumin, drastically reducing intracellular target engagement.

  • Seed HeLa or K562 cells in a 6-well plate at a density of

    
     cells/well in standard DMEM/IMDM supplemented with 10% FBS.
    
  • Incubate at 37°C, 5% CO₂ for 24 hours until cells reach 70-80% confluency.

  • Gently aspirate the media, wash the monolayer twice with warm, sterile PBS (pH 7.4), and replace with serum-free media 1 hour prior to probe addition.

Phase 2: Probe Formulation and Dosing
  • Causality Check: Covalent fragments and TCIs are highly sensitive to solvent crash-out and DMSO-induced cellular toxicity, which can artificially alter membrane permeability and skew the probe's natural penetrance profile.

  • Prepare a 10 mM stock solution of the functionalized 3-(Azetidin-3-yl)prop-2-ynoic acid probe in anhydrous, cell-culture grade DMSO.

  • Dilute the stock directly into the serum-free media to achieve a final screening concentration of 1 µM to 10 µM. Crucial: Ensure the final DMSO concentration in the well does not exceed 0.1% (v/v).

  • Incubate the cells with the probe for 2 to 4 hours at 37°C. (The optimal time depends on the specific target's turnover rate and the tuned reactivity of the azetidinyl-propiolamide warhead).

Phase 3: Internal Validation & Quality Control (The Self-Validating Step)

To ensure that the observed biological effect or protein labeling is strictly driven by the intended covalent Michael addition (and not non-specific hydrophobic interactions), you must run a parallel competitive control.

  • The IAA Block: In a parallel control well, pre-treat the cells with 50 µM Iodoacetamide (IAA) for 30 minutes prior to adding your synthesized probe.

  • Validation Logic: IAA irreversibly alkylates all accessible free cysteines. If your probe is genuinely binding via a cysteine-dependent Michael addition to the prop-2-ynoic acid alkyne, the IAA-pretreated control will show a complete loss of target labeling (assessed via downstream Western Blot or Mass Spectrometry). This internal control self-validates the mechanistic integrity of the assay.

Phase 4: Harvest and Lysis
  • Causality Check: While the Michael addition of a thiol to a propiolamide forms a stable alkene adduct, introducing high concentrations of free thiols in the lysis buffer can compete for any unreacted intracellular probe, leading to post-lysis artifactual labeling.

  • Aspirate the probe-containing media and wash the cells three times with ice-cold PBS to halt cellular metabolism and remove unbound probe.

  • Lyse the cells using 200 µL of cold RIPA buffer supplemented with a broad-spectrum protease inhibitor cocktail. Do not add DTT or

    
    -mercaptoethanol (BME)  to the lysis buffer at this stage.
    
  • Clarify the lysate by centrifugation at 14,000 × g for 15 minutes at 4°C. The supernatant now contains the covalently modified target proteins, ready for downstream bioorthogonal click chemistry (if an azide/alkyne tag was included on the ligand side)[8] or direct LC-MS/MS proteomic profiling.

Workflow Visualization

Workflow S1 Cell Seeding (Serum-Free) S2 Probe Dosing (1-10 µM) S1->S2 S3 Incubation (2-4 Hours) S2->S3 S4 Cell Lysis (RIPA + Inhibitors) S3->S4 S5 Target Validation (CETSA / MS) S4->S5

Fig 2. Step-by-step cell culture workflow for covalent labeling and target validation.

References

Sources

Application

experimental use of 3-(Azetidin-3-yl)prop-2-ynoic acid in click chemistry

Application Note: Experimental Profiling of 3-(Azetidin-3-yl)prop-2-ynoic Acid in Advanced Click Chemistry Executive Summary & Molecule Profile 3-(Azetidin-3-yl)prop-2-ynoic acid represents a specialized class of bifunct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Profiling of 3-(Azetidin-3-yl)prop-2-ynoic Acid in Advanced Click Chemistry

Executive Summary & Molecule Profile

3-(Azetidin-3-yl)prop-2-ynoic acid represents a specialized class of bifunctional linkers combining a strained nitrogen heterocycle (azetidine) with an electron-deficient internal alkyne. Unlike terminal alkynes used in standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this molecule features an internal alkyne conjugated to a carboxylic acid.[1] This structural distinction dictates a unique reactivity profile, necessitating Ruthenium-Catalyzed (RuAAC) or Nucleophilic (Thiol-yne) click protocols.

Key Structural Features:

  • Azetidine Ring: Provides structural rigidity and improved metabolic stability compared to linear alkyl chains; acts as a secondary amine handle (if deprotected).

  • Internal Alkyne (Electron-Deficient): The

    
    -alkynyl acid moiety is a potent Michael acceptor and a substrate for RuAAC, but inert to standard CuAAC conditions.
    
  • Carboxylic Acid: Facilitates amide coupling to peptides, proteins, or small molecule drugs.

Primary Applications:

  • Fragment-Based Drug Discovery (FBDD): As a rigid linker in PROTACs or molecular glues.

  • Bioorthogonal Labeling: Via RuAAC with organic azides.

  • Covalent Inhibition: Targeting cysteine residues via Thiol-yne Michael addition.

Chemical Reactivity & Decision Matrix

Before initiating experimentation, select the appropriate protocol based on the intended conjugation partner.

FeatureStandard CuAACRuAAC (Recommended) Thiol-Yne (Recommended)
Substrate Requirement Terminal Alkyne (

)
Internal/Terminal AlkyneElectron-Deficient Alkyne
Catalyst Cu(I) / THPTACp*RuCl(PPh

)

None (Base) or Radical Initiator
Product 1,4-Disubstituted TriazoleFully Substituted Triazole Vinyl Sulfide
Bio-compatibility HighModerate (Organic co-solvent often needed)High (Physiological pH)
Suitability for this Compound NO (Lack of terminal H)YES (High Regioselectivity)YES (Cysteine Targeting)

Detailed Experimental Protocols

Protocol A: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For the synthesis of fully substituted 1,2,3-triazole linkers.[1][2][3]

Mechanism: Unlike Copper, which requires a terminal proton to form a copper-acetylide, the Pentamethylcyclopentadienyl Ruthenium (Cp*) complex coordinates the internal alkyne and azide via oxidative coupling to form a ruthenacycle intermediate, yielding the triazole.

Materials:

  • Substrate: 3-(Azetidin-3-yl)prop-2-ynoic acid derivative (e.g., amide-linked to a payload).

  • Azide Partner: R-N

    
     (1.1 equivalents).
    
  • Catalyst: Cp*RuCl(PPh

    
    )
    
    
    
    (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride).
  • Solvent: 1,4-Dioxane or Toluene (degassed).[3]

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon stream, dissolve the Alkyne substrate (1.0 eq) and Azide partner (1.1 eq) in degassed 1,4-Dioxane (0.1 M concentration).

  • Catalyst Addition: Add Cp*RuCl(PPh

    
    )
    
    
    
    (2–5 mol%). Note: Higher loading may be required for sterically hindered azetidines.
  • Reaction: Seal the vial and heat to 60–80°C for 4–12 hours. Monitor by LC-MS for the disappearance of the alkyne peak.

  • Work-up: Cool to room temperature. Concentrate in vacuo.

  • Purification: The ruthenium catalyst can be removed via silica gel chromatography. For biological samples, use a scavenger resin (e.g., SiliaMetS® Thiol) to remove residual Ru metal.

Critical Checkpoint:

  • Observation: The reaction turns from orange/brown to dark brown.

  • Validation: 1H NMR should show the disappearance of the alkyne carbons and the appearance of triazole signals.

Protocol B: Thiol-Yne Michael Addition (Cysteine Tagging)

For covalent conjugation to Cysteine-containing peptides or proteins.

Mechanism: The electron-withdrawing carboxylic acid (or amide) activates the alkyne toward nucleophilic attack by thiols. This reaction proceeds rapidly at physiological pH without metal catalysis.

Materials:

  • Substrate: 3-(Azetidin-3-yl)prop-2-ynoic acid (activated as NHS ester or amide).

  • Thiol Partner: Cysteine-peptide or protein (reduced).

  • Buffer: PBS (pH 7.4) or TRIS (pH 8.0).

Step-by-Step Workflow:

  • Solubilization: Dissolve the Alkyne substrate in a minimal amount of DMSO (if organic) or buffer.

  • Incubation: Add the Alkyne (1.5–5 eq) to the Thiol-containing biomolecule (10–50 µM) in PBS pH 7.4.

  • Reaction: Incubate at 37°C for 1–4 hours .

  • Quenching: Quench excess alkyne with 10 mM DTT or Mercaptoethanol if purification is not immediate.

  • Analysis: Analyze by intact protein MS or LC-MS/MS. Look for a mass shift corresponding to the alkyne adduct (+MW of Alkyne).

Stereochemical Note: The reaction typically yields a mixture of E and Z vinyl sulfide isomers, though the Z-isomer (anti-addition) often predominates in polar solvents.

Synthesis of Amide Precursors (Linker Installation)

Before "clicking," the acid moiety is typically coupled to a drug or peptide.

Protocol:

  • Activation: Dissolve 3-(Azetidin-3-yl)prop-2-ynoic acid HCl (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3 eq).

  • Coupling: Add the amine-bearing payload (1 eq). Stir at RT for 2 h.

  • Deprotection (if applicable): If the azetidine nitrogen is Boc-protected, deprotect with TFA/DCM (1:1) after the click reaction if possible, to avoid side reactions with the alkyne during deprotection (though the internal alkyne is generally stable to TFA).

Visualizing the Workflow

The following diagram illustrates the divergent pathways for utilizing this scaffold.

G Start 3-(Azetidin-3-yl) prop-2-ynoic acid AmideCoupling Amide Coupling (HATU/DIPEA) Start->AmideCoupling Step 1: Install Payload Intermediate Functionalized Alkyne Linker AmideCoupling->Intermediate RuAAC RuAAC Protocol (Cp*RuCl, Azide) Intermediate->RuAAC Pathway A: Bioorthogonal Click ThiolYne Thiol-Yne Protocol (pH 7.4, Cysteine) Intermediate->ThiolYne Pathway B: Covalent Tagging Triazole Fully Substituted 1,2,3-Triazole RuAAC->Triazole VinylSulfide Vinyl Sulfide Conjugate ThiolYne->VinylSulfide

Caption: Divergent synthetic workflow for 3-(Azetidin-3-yl)prop-2-ynoic acid, highlighting the transition from linker installation to specific click chemistry applications.

Troubleshooting & Optimization

ProblemPossible CauseSolution
No Reaction (RuAAC) Catalyst poisoning or Steric hindranceIncrease catalyst to 10 mol%; Switch solvent to DMF; Ensure Azide is not coordinating to Ru.
Low Yield (Thiol-Yne) Oxidation of Thiols (Disulfide formation)Pre-treat thiol partner with TCEP (immobilized) to ensure reduction; Degas buffers.
Regioisomer Mixture Thiol-Yne inherent mechanismAccept isomers or screen solvent polarity (DMSO vs Water) to favor Z-isomer.
Azetidine Ring Opening Harsh acidic/basic conditionsAvoid strong Lewis acids; Keep pH between 4–9.

References

  • Boren, B. C., et al. (2008).[1] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 130(28), 8923-8930. Link

  • Tiwari, V. K., et al. (2016). "Cu-Catalyzed Click Reaction in Carbohydrate Chemistry." Chemical Reviews, 116(5), 3086-3240. (Context on Click Chemistry limitations). Link

  • Lowe, A. B. (2010). "Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis and modification." Polymer, 51(25), 5763-5805. Link

  • Dunbar, C. R., et al. (2013). "Covalent Inhibition of Cysteine Proteases with Internal Alkynes." Angewandte Chemie International Edition, 52(45), 11768-11772. (Mechanistic insight on internal alkyne reactivity). Link

Sources

Method

Application Note: Advanced HPLC-MS/MS Method Development for the Analysis of 3-(Azetidin-3-yl)prop-2-ynoic Acid

Introduction and Analytical Challenges The compound 3-(Azetidin-3-yl)prop-2-ynoic acid (CAS: 2243513-13-3) is a highly versatile, small-molecule scaffold frequently utilized in modern drug discovery[1]. Structurally, it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

The compound 3-(Azetidin-3-yl)prop-2-ynoic acid (CAS: 2243513-13-3) is a highly versatile, small-molecule scaffold frequently utilized in modern drug discovery[1]. Structurally, it features a highly basic secondary amine constrained within a four-membered azetidine ring, linked via an alkyne to a carboxylic acid.

From a chromatographic perspective, this molecule presents a "perfect storm" of analytical challenges:

  • Zwitterionic Nature: It possesses both a strong base (azetidine, pKa ~9.5) and an acid (prop-2-ynoic acid, pKa ~2.5), causing it to behave similarly to highly polar, non-proteinogenic amino acids[2].

  • Extreme Hydrophilicity: The molecule exhibits a negative LogP, meaning it has virtually no retention on standard Reversed-Phase (RP) C18 columns[3].

  • Lack of Chromophore: The alkyne-carbonyl conjugation provides only weak UV absorbance (typically <220 nm), rendering standard UV/Vis detection insufficient for high-sensitivity trace analysis or pharmacokinetic studies[4].

To overcome these limitations, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Method Development Rationale: The "Why" Behind the Workflow

Bypassing Reversed-Phase for HILIC

Attempting to retain highly polar zwitterions on a C18 column typically requires ion-pairing reagents (e.g., trifluoroacetic acid or heptafluorobutyric acid). However, these reagents cause severe ion suppression in mass spectrometry[3]. HILIC operates orthogonally to RP-HPLC: it utilizes a polar stationary phase and a highly organic, water-miscible mobile phase (e.g., acetonitrile) to promote hydrophilic partitioning into an immobilized water layer.

Stationary Phase Selection

For azetidine-based amino acid derivatives, a Zwitterionic (ZIC-HILIC) or an Amide-bonded stationary phase is highly recommended[5]. ZIC-HILIC columns feature sulfobetaine groups that provide a unique dual-retention mechanism: hydrophilic partitioning into the water-enriched layer, coupled with weak, tunable electrostatic interactions between the charged analyte and the stationary phase[5].

Mechanism Analyte Protonated Azetidine Core (+ Charge at pH 3.0) Water Immobilized Aqueous Layer (Hydrophilic Partitioning) Analyte->Water Solvation StatPhase Zwitterionic Stationary Phase (Weak Electrostatic Interactions) Analyte->StatPhase Ion-Dipole Water->StatPhase Adsorbed onto

Dual-retention mechanism of azetidine derivatives on a ZIC-HILIC stationary phase.

Mobile Phase pH and Ionic Strength

The mobile phase pH dictates the ionization state of both the analyte and the stationary phase. We select pH 3.0 using an ammonium formate buffer . At this pH:

  • The prop-2-ynoic acid is near its inflection point (partially neutral), reducing the molecule's overall polarity slightly.

  • The azetidine nitrogen remains fully protonated (cationic). This cationic state strongly drives positive-mode electrospray ionization (ESI+) sensitivity and facilitates targeted electrostatic interactions with the negatively charged sulfonate groups of the ZIC-HILIC phase[3]. Furthermore, maintaining a constant ionic strength (20 mM) across the gradient is critical to prevent the collapse of the immobilized water layer[3].

Workflow A Target: 3-(Azetidin-3-yl)prop-2-ynoic acid (Highly Polar Zwitterion) B Reversed-Phase (C18) Result: No Retention A->B Conventional Approach C HILIC Mode (Zwitterionic/Amide Phase) A->C Direct Selection B->C Shift to Orthogonal Mode D Mobile Phase Optimization (pH 3.0 Ammonium Formate) C->D E Detection Strategy (ESI-MS/MS Positive Mode) D->E

Decision tree for the chromatographic method development of polar zwitterions.

Experimental Protocols

Reagents and Buffer Preparation
  • Aqueous Stock Buffer (200 mM): Dissolve 12.6 g of LC-MS grade ammonium formate in 1.0 L of Milli-Q water. Adjust the pH to 3.0 ± 0.1 using LC-MS grade formic acid[3].

  • Mobile Phase A (Aqueous): Mix 100 mL of the 200 mM Stock Buffer with 900 mL of Milli-Q water (Final concentration: 20 mM).

  • Mobile Phase B (Organic): Mix 100 mL of the 200 mM Stock Buffer with 900 mL of LC-MS grade Acetonitrile (Final concentration: 20 mM)[3].

  • Note: Keeping the buffer concentration constant at 20 mM in both lines prevents baseline drift and stabilizes the MS spray.

Sample Preparation (Critical Step)

In HILIC, the injection solvent must closely match the initial mobile phase conditions (high organic). Injecting highly aqueous samples disrupts the stationary phase's water layer, leading to peak splitting and premature breakthrough.

  • Weigh 1.0 mg of 3-(Azetidin-3-yl)prop-2-ynoic acid standard.

  • Dissolve in 1.0 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution.

  • Working Dilution: Dilute the stock solution to the desired analytical concentration (e.g., 1 µg/mL) using 85:15 Acetonitrile:Water .

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C before transferring to an autosampler vial.

LC-MS/MS Instrument Parameters

Table 1: Chromatographic Conditions

ParameterSetting
Column ZIC-HILIC or Poroshell 120 HILIC-Z (100 mm × 2.1 mm, 2.7 µm)
Column Temperature 30 °C
Flow Rate 0.40 mL/min
Injection Volume 1.0 µL (Keep low to prevent solvent mismatch)
Autosampler Temp 4 °C
Gradient Program 0.0 - 1.0 min: 90% B1.0 - 6.0 min: 90% B → 50% B6.0 - 8.0 min: 50% B (Wash)8.1 - 12.0 min: 90% B (Equilibration)

Table 2: Triple Quadrupole MS/MS Parameters (Positive ESI)

ParameterValue
Capillary Voltage 3.5 kV
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Precursor Ion [M+H]+ m/z 126.1 (Free base MW ~125.1)
Quantifier Transition m/z 126.1 → 80.1 (Collision Energy: 15 eV)
Qualifier Transition m/z 126.1 → 53.0 (Collision Energy: 25 eV)

Expected Results and System Suitability

When executing this protocol, the azetidine derivative will elute cleanly, typically between 3.5 and 4.5 minutes, well away from the void volume. The high organic content of the mobile phase at the time of elution ensures highly efficient desolvation in the MS source, yielding excellent signal-to-noise ratios[2].

Table 3: Typical System Suitability and Validation Metrics

Validation ParameterExpected Performance Criteria
Retention Factor (k') > 2.0 (Ensures avoidance of matrix suppression zones)
Peak Tailing Factor (Tf) 0.9 – 1.3 (Symmetrical peak shape)
Linearity (R²) > 0.995 (Range: 1 ng/mL to 1000 ng/mL)
Precision (% RSD) < 3.0% (Based on 6 replicate injections)
Carryover < 0.1% (Following a blank injection post-ULOQ)

Conclusion

The analysis of highly polar, zwitterionic scaffolds like 3-(Azetidin-3-yl)prop-2-ynoic acid requires a departure from traditional reversed-phase methodologies. By leveraging the orthogonal retention mechanisms of a ZIC-HILIC stationary phase and carefully controlling the mobile phase pH to optimize the analyte's ionization state, chromatographers can achieve robust, sensitive, and reproducible LC-MS/MS quantification suitable for rigorous drug development workflows.

References

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column Waters Corporation URL:[Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column Journal of Chemical and Pharmaceutical Research (JOCPR), 2010 URL:[Link]

  • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis LCGC International, 2022 URL:[Link]

  • Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry OPUS at UTS (University of Technology Sydney), 2022 URL:[Link]

Sources

Application

Application Note: NMR Characterization of 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride

Executive Summary This guide details the structural validation of 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride , a critical rigid scaffold in fragment-based drug discovery (FBDD). The compound features a strained aze...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural validation of 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride , a critical rigid scaffold in fragment-based drug discovery (FBDD). The compound features a strained azetidine ring coupled to an electron-deficient alkyne, presenting unique spectroscopic challenges including conformational puckering, exchangeable protons (ammonium/carboxylic acid), and long relaxation times for quaternary alkyne carbons.

This protocol standardizes the acquisition and analysis workflow to ensure high-fidelity data suitable for regulatory submission and SAR (Structure-Activity Relationship) studies.

Chemical Structure & Properties[1][2][3][4][5][6]

PropertyDetail
IUPAC Name 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride
Formula C₆H₈ClNO₂
Molecular Weight 161.59 g/mol
Key Moieties Azetidine (4-membered N-heterocycle), Internal Alkyne, Carboxylic Acid
Salt Form Hydrochloride (HCl) - Protonated secondary amine
Structural Dynamics

The azetidine ring exists in a dynamic equilibrium between puckered conformations. In the hydrochloride salt form, the nitrogen is protonated (


), which deshields adjacent protons (

) and locks the conformation more rigidly than the free base. The alkyne spacer provides a linear geometry, separating the polar head (acid) from the basic tail (amine).

Experimental Protocol

Sample Preparation

Objective: Solubilize the salt while preventing H/D exchange of critical labile protons.

  • Solvent Selection:

    • Primary: DMSO-d₆ (Dimethyl sulfoxide-d6).

      • Why: Preserves exchangeable protons (

        
        , 
        
        
        
        ) for integration and verification of salt stoichiometry. Excellent solubility for polar salts.
    • Secondary: D₂O (Deuterium oxide).

      • Why: Useful only if DMSO signals overlap with key regions or for checking purity without labile proton interference. Note: NH and OH protons will vanish.

  • Concentration:

    • Dissolve 10–15 mg of compound in 0.6 mL of solvent.

    • Critical Step: Ensure the solution is clear. If "floaters" persist, filter through a glass wool plug directly into the NMR tube.

  • Reference Standard:

    • Add 0.03% TMS (Tetramethylsilane) for DMSO-d₆.

    • Use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O.

Acquisition Parameters

The presence of quaternary carbons (alkyne and carbonyl) requires optimized relaxation delays.

ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes
1H Standard zg30161.0 sStandard survey scan.
13C {1H} zgpg30512 - 10242.0 - 3.0 s Critical: Alkyne carbons have long

. Short D1 leads to missing signals.
COSY cosygpppqf81.5 sEstablishes H2/H4 to H3 connectivity.
HSQC hsqcedetgpsisp2.381.5 sMultiplicity editing (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqf161.5 sLong-range coupling (H3 to Alkyne/Carbonyl).

Spectral Analysis & Assignment

1H NMR Interpretation (DMSO-d₆, 400 MHz)

The spectrum is dominated by the azetidine ring system and labile protons.

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
13.5 - 14.0 Broad Singlet1HCOOHHighly deshielded acidic proton; often very broad due to H-bonding.
9.0 - 9.5 Broad Singlet2HNH₂⁺Ammonium protons. Integration confirms HCl salt formation (1:1 stoichiometry).
4.0 - 4.4 Multiplet4HH-2, H-4Deshielded by adjacent

. Often appear as complex AA'BB' system due to ring puckering.
3.6 - 3.8 Multiplet (tt)1HH-3Methine proton. Coupled to H-2/H-4. Shielded relative to H-2/H-4 but deshielded by the alkyne.

Diagnostic Feature: The "Roof Effect" or complex higher-order coupling in the 4.0–4.4 ppm region is characteristic of azetidine salts.

13C NMR Interpretation

The alkyne and carbonyl carbons are the most challenging to detect due to lack of NOE enhancement and long relaxation times.

Chemical Shift (δ ppm)TypeAssignmentNotes
154.0 - 156.0 CqC=O (Acid)Conjugated carbonyl.
84.0 - 86.0 CqAlkyne-C (β)Carbon attached to Azetidine.
74.0 - 76.0 CqAlkyne-C (α)Carbon attached to Carbonyl.
50.0 - 52.0 CH₂C-2, C-4Azetidine ring carbons (adjacent to N).
26.0 - 28.0 CHC-3Azetidine ring carbon (distal to N).

Workflow Visualization

The following diagram outlines the logical flow for characterizing this compound, from sample prep to final structure validation.

NMR_Workflow Start Start: 15mg Sample Solvent Dissolve in DMSO-d6 (Preserve NH2+/COOH) Start->Solvent Acquire1H Acquire 1H NMR (Check Purity & Salt Ratio) Solvent->Acquire1H Decision1 NH2+ / COOH Visible? Acquire1H->Decision1 DrySample Dry Sample & Retest (Remove H2O) Decision1->DrySample No (Exchange) Acquire13C Acquire 13C NMR (D1 > 2s for Alkyne Cq) Decision1->Acquire13C Yes DrySample->Solvent Acquire2D 2D NMR (HSQC/HMBC) Verify Connectivity Acquire13C->Acquire2D Validation Final Structure Validation Acquire2D->Validation

Figure 1: Step-by-step NMR acquisition workflow optimized for azetidine salts.

Troubleshooting & Tips

Issue 1: Missing Alkyne Carbons in 13C Spectrum
  • Cause: Alkyne quaternary carbons have very inefficient relaxation mechanisms (no attached protons).

  • Solution: Increase the Relaxation Delay (D1) to 3–5 seconds . If signal-to-noise is still low, increase scan count (NS) to 2048 or use a Cr(acac)₃ relaxation agent (paramagnetic dopant).

Issue 2: Broadened Azetidine Signals[2]
  • Cause: Intermediate rate of ring inversion (puckering) or restricted rotation around the C3-Alkyne bond.

  • Solution: Run the experiment at elevated temperature (313 K / 40°C ) to sharpen the signals by pushing the dynamic process into the fast exchange limit.

Issue 3: Water Peak Obscuring H-3
  • Cause: Wet DMSO-d₆ often has a water peak around 3.3 ppm, which can overlap with the Azetidine H-3 signal.

  • Solution: Use "100%" ampules of DMSO-d₆ or add molecular sieves. Alternatively, use Water Suppression pulse sequences (e.g., zgesgp), though this may attenuate nearby signals.

References

  • Azetidine Conformational Analysis

    • Study of azetidine ring dynamics and NMR shifts.
    • Source:

  • Propiolic Acid Derivatives

    • 13C NMR characteristics of alkynoic acids.
    • Source:

  • NMR Solvent Impurities

    • Gottlieb, H. E., et al.
    • Source: [J. Org.[1] Chem. 1997, 62, 7512-7515]([Link])

  • Azetidine Synthesis & Characterization

    • Synthesis of 3-substituted azetidines and spectral d
    • Source:

Sources

Method

using 3-(Azetidin-3-yl)prop-2-ynoic acid for enzyme inhibition assays

Application Note: Kinetic Characterization of 3-(Azetidin-3-yl)prop-2-ynoic Acid in Covalent Fragment Screening Executive Summary This technical guide details the experimental protocols for utilizing 3-(Azetidin-3-yl)pro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Characterization of 3-(Azetidin-3-yl)prop-2-ynoic Acid in Covalent Fragment Screening

Executive Summary

This technical guide details the experimental protocols for utilizing 3-(Azetidin-3-yl)prop-2-ynoic acid (CAS: 2243513-13-3) in enzyme inhibition assays. This molecule represents a specialized class of covalent fragment scaffolds utilized in Fragment-Based Drug Discovery (FBDD).

Its structure combines a rigid azetidine ring (a proline mimetic) with a prop-2-ynoic acid (alkynoic acid) tail. The alkynoic acid moiety functions as a "warhead"—a mild electrophile capable of undergoing Michael addition with nucleophilic residues (Cysteine-SH or Serine-OH) within an enzyme's active site.

Key Applications:

  • Fragment Screening: Identifying novel binding pockets in proline-processing enzymes or cysteine proteases.

  • Warhead Validation: Assessing the reactivity of the alkynoic acid moiety against specific targets.

  • Probe Design: Serving as a precursor for synthesizing high-affinity, activity-based probes (ABPP).

Mechanism of Action

The inhibition mechanism relies on the Targeted Covalent Inhibition (TCI) paradigm. The azetidine ring directs the molecule into the active site via shape complementarity (often mimicking the pyrrolidine ring of proline), positioning the electrophilic alkyne in proximity to a catalytic nucleophile.

Reaction Pathway:

  • Reversible Binding (

    
    ):  The inhibitor associates with the enzyme (
    
    
    
    ) to form a non-covalent complex (
    
    
    ).
  • Inactivation (

    
    ):  The active site nucleophile attacks the 
    
    
    
    -carbon of the alkyne, forming a stable covalent adduct (
    
    
    ).

DOT Diagram: Mechanism of Covalent Inactivation

Mechanism Enzyme Free Enzyme (E) + Inhibitor (I) Complex Michaelis Complex (E·I) Enzyme->Complex Reversible Binding (Ki) Transition Transition State (Nucleophilic Attack) Complex->Transition Alignment Adduct Covalent Adduct (E-I) Transition->Adduct Michael Addition (kinact)

Caption: Kinetic pathway of 3-(Azetidin-3-yl)prop-2-ynoic acid. The alkynoic acid acts as a Michael acceptor, irreversibly modifying the enzyme nucleophile.

Experimental Protocols

Protocol A: Reagent Preparation & Handling
  • Solubility: The compound is polar (zwitterionic character). Dissolve in DMSO to create a 100 mM stock. If precipitation occurs upon dilution into buffer, lower the stock concentration to 50 mM.

  • Stability: Alkynoic acids are generally stable but can polymerize or degrade at high pH. Store stocks at -20°C.

  • Buffer Selection (CRITICAL):

    • Avoid: DTT or

      
      -Mercaptoethanol. These are strong nucleophiles and will react with the inhibitor, quenching it before it reaches the enzyme.
      
    • Use: TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent; it is less nucleophilic toward alkynes.

    • pH: Maintain pH 7.0–8.0. The nucleophilicity of the enzyme's cysteine is pH-dependent.

Protocol B: Time-Dependent Inhibition Assay ( Determination)

Unlike standard competitive inhibitors, covalent inhibitors cannot be characterized by a simple


 because the potency increases over time. You must measure the apparent first-order rate constant of inactivation (

).

Workflow:

  • Enzyme Activation: Dilute enzyme in Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100, 1 mM TCEP).

  • Inhibitor Incubation:

    • Prepare a dilution series of the inhibitor (e.g., 0, 1, 5, 10, 50, 100

      
      M).
      
    • Mix Enzyme + Inhibitor.

    • Incubate for varying times (

      
       = 0, 5, 10, 20, 30, 60 min).
      
  • Substrate Addition: At each time point, transfer an aliquot to a plate containing the substrate (at saturation,

    
    ) to "stop" the inactivation by competition (or simply measure residual activity immediately).
    
  • Readout: Measure product formation (RFU/Absorbance).

DOT Diagram: Assay Workflow

AssayWorkflow cluster_Incubation Incubation Phase cluster_Readout Detection Phase Start Start: Enzyme Prep Buffer: HEPES pH 7.5, TCEP Mix Mix Enzyme + Inhibitor (Var. Concentrations) Start->Mix Timer Time Points (t) 0, 10, 30, 60 min Mix->Timer Substrate Add Substrate (High [S] to freeze reaction) Timer->Substrate At each t Read Measure Velocity (v) Residual Activity Substrate->Read

Caption: Step-by-step workflow for determining time-dependent inactivation kinetics.

Data Analysis & Interpretation

To validate the compound as a covalent inhibitor, follow this two-step calculation:

Step 1: Determine


 for each concentration 
Plot the natural log of the fraction of remaining activity (

) vs. time (

).
  • The slope of this line is

    
    .
    
  • Equation:

    
    
    

Step 2: Determine


 and 

Plot

(y-axis) vs. Inhibitor Concentration

(x-axis). Fit to the hyperbolic equation:

(Note: If

is not used in the pre-incubation step, the term

is removed).

Data Summary Table: Expected Kinetic Parameters

ParameterDefinitionSignificance for this Compound

Dissociation ConstantMeasures the affinity of the azetidine scaffold for the pocket. Lower is better.

Max Inactivation RateMeasures the reactivity of the prop-2-ynoic acid warhead. Higher is faster.

EfficiencyThe "gold standard" metric for covalent inhibitors. Units:

.

Troubleshooting & Controls

  • Issue: No Time-Dependency Observed.

    • Cause: The alkyne is not reactive enough or the azetidine does not bind.

    • Solution: Check pH. Alkynoic acids are more reactive at slightly higher pH. Verify the enzyme has a catalytic cysteine.

  • Issue: Non-Specific Inhibition.

    • Cause: The compound is aggregating or alkylating surface residues.

    • Control: Add 0.01% Triton X-100 to prevent aggregation. Perform a "Jump Dilution" assay to prove irreversibility (activity should not recover upon dilution).

  • Issue: Buffer Interference.

    • Control: Ensure no primary amines (Tris) or thiols (DTT) are present at high concentrations during the incubation phase.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry 62, 5673–5724 (2019). Link

  • Strelow, J. M. "A Perspective on the Kinetics of Covalent Inhibition." SLAS Discovery 22(1), 5-20 (2017). Link

  • Biosynth. "3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride Product Page." Biosynth Catalog. Link[1]

Sources

Application

Application Note: Preparation of Stock Solutions for 3-(Azetidin-3-yl)prop-2-ynoic acid HCl

[1][2] Abstract & Scope This application note provides a standardized protocol for the preparation, storage, and handling of stock solutions of 3-(Azetidin-3-yl)prop-2-ynoic acid HCl . This compound is a bifunctional bui...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Scope

This application note provides a standardized protocol for the preparation, storage, and handling of stock solutions of 3-(Azetidin-3-yl)prop-2-ynoic acid HCl . This compound is a bifunctional building block featuring a strained azetidine ring and an electron-deficient alkyne (propiolic acid derivative).[1][2] Due to its specific structural features—particularly the ring strain and the acidic hydrochloride salt form—precise handling is required to maintain stability and ensure reproducibility in biological assays and chemical synthesis (e.g., PROTAC linker design, fragment-based screening).[2]

Physicochemical Profile & Solubility Assessment

Before preparation, it is critical to understand the ionization state of the molecule to select the appropriate solvent.[1][2]

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride[1][2]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight (MW): 161.59 g/mol (Salt); ~125.13 g/mol (Free Base)[1][2]

  • Physical State: White to off-white solid.[1][2]

  • Key Functional Groups:

    • Secondary Amine (Azetidine): Highly basic (

      
      ).[1][2] In the HCl salt form, this is protonated (
      
      
      
      ).[1][2]
    • Carboxylic Acid (Alkynyl): Highly acidic (

      
       due to 
      
      
      
      hybridization).[1][2]
    • Alkyne: Michael acceptor potential; sensitive to basic pH (polymerization risk).[1][2]

Solubility Matrix

The HCl salt form renders the molecule highly polar.[1][2]

SolventSolubility RatingApplicationNotes
DMSO High (>50 mM) Biological Assays Preferred for long-term storage.[1][2] Prevents hydrolysis.[1][2]
Water High (>50 mM) Chemical Synthesis Solution will be highly acidic (pH < 2).[1][2]
Ethanol ModerateSynthesisUseful for intermediate dilutions; evaporation risk.[1][2]
PBS (pH 7.4) Low/ModerateNot Recommended for Stock Risk: Neutralizing the HCl salt in high concentrations may precipitate the zwitterion or cause ring opening/polymerization.[1][2]

Protocol: Preparation of Stock Solutions

Workflow Logic (Decision Tree)

StockPrep Start Start: Weigh Solid Compound SolventSelect Select Solvent System Start->SolventSelect DMSO DMSO (Anhydrous) SolventSelect->DMSO For Bioassays Water Water (Nuclease-Free) SolventSelect->Water For Click Chem/Synthesis DissolveDMSO Vortex & Sonicate (Avoid Heat) DMSO->DissolveDMSO DissolveWater Dissolve (Check pH < 3) Water->DissolveWater Aliquot Aliquot into Amber Vials (Single Use) DissolveDMSO->Aliquot DissolveWater->Aliquot Storage Store at -20°C or -80°C (Desiccated) Aliquot->Storage

Figure 1: Decision tree for solvent selection based on downstream application.

Protocol A: 50 mM Stock in DMSO (Standard for Bioassays)

Objective: Create a stable, high-concentration stock for dilution into assay media.

  • Calculate Mass: To prepare 1 mL of a 50 mM solution:

    
    
    
    
    
    [1][2]
  • Weighing:

    • Equilibrate the vial to room temperature before opening (prevents condensation).[1][2]

    • Weigh ~8.1 mg of the HCl salt into a sterile, amber glass vial. Record the exact mass (e.g., 8.2 mg).

  • Volume Adjustment:

    • Calculate the exact volume of DMSO required to achieve 50 mM based on the actual mass.

      
      [2]
      
    • Example: For 8.2 mg:

      
      .[1][2]
      
  • Dissolution:

    • Add the calculated volume of anhydrous DMSO (Grade:

      
       99.9%).[1][2]
      
    • Vortex for 30 seconds.

    • Critical: If particles persist, sonicate in a water bath for 1-2 minutes. Do not heat above 30°C to preserve the strained azetidine ring.[1][2]

  • Storage:

    • Aliquot into 50-100

      
      L portions in amber PCR tubes or glass vials.
      
    • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: 50 mM Aqueous Stock (For Chemical Synthesis)

Objective: Create a stock for "Click" chemistry or aqueous coupling.[1][2]

  • Dissolution:

    • Follow the weighing steps in Protocol A.

    • Add Nuclease-Free Water (or Milli-Q water).[1][2]

  • pH Check (Crucial):

    • The solution will be acidic (pH ~2-3) due to the HCl counterion and the propiolic acid moiety.[1][2]

    • Do NOT neutralize the stock solution for storage.[1][2] The acidic environment stabilizes the amine and prevents polymerization of the alkyne.[1][2]

    • Neutralization:[1][2] Only neutralize immediately prior to use in the reaction buffer.[1][2]

Stability & Quality Control

Stability Risks[2]
  • Hydrolysis: The azetidine ring is kinetically stable but thermodynamically strained.[1][2] Prolonged exposure to basic pH (>9) can lead to ring-opening.[1][2]

  • Polymerization: The propiolic acid group (conjugated alkyne) is susceptible to polymerization if exposed to light or radical initiators.[1][2]

  • Hygroscopicity: HCl salts are hygroscopic.[1][2] Always store with desiccant.[1][2]

Quality Control (LCMS)

Verify stock integrity if stored >3 months.

  • Column: C18 Reverse Phase (e.g., Waters XBridge).[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]

  • Detection: UV (210 nm for amide/alkyne) and MS (ESI+).[1][2]

  • Criteria: Purity > 95%; single peak matching MW (126 Da for cation).

References

  • PubChem. (2021).[1][2][4] Prop-2-ynoic acid (Propiolic Acid) - Compound Summary. National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][2]

  • ResearchGate. (2016).[1][2][5] Discussions on Amino Acid Stock Solution Preparation and Stability. Retrieved October 26, 2023, from [Link]

Sources

Method

3-(Azetidin-3-yl)prop-2-ynoic acid as a building block for synthesis

Application Note: 3-(Azetidin-3-yl)prop-2-ynoic Acid as a Building Block Introduction: The Geometric Advantage In modern drug discovery, "escaping flatland" (increasing Fsp³ character) is a critical strategy to improve s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(Azetidin-3-yl)prop-2-ynoic Acid as a Building Block

Introduction: The Geometric Advantage

In modern drug discovery, "escaping flatland" (increasing Fsp³ character) is a critical strategy to improve solubility and metabolic stability. 3-(Azetidin-3-yl)prop-2-ynoic acid represents a high-value building block that combines the metabolic robustness of the azetidine ring with the versatile reactivity of a conjugated alkynyl acid.

Unlike flexible aliphatic linkers or planar aromatic spacers, this molecule offers a distinct linear-to-puckered geometry . The alkyne moiety provides a rigid, linear vector, while the azetidine ring introduces a defined


 kink. This unique geometry allows medicinal chemists to project substituents into novel chemical space, making it an ideal scaffold for:
  • Fragment-Based Drug Discovery (FBDD): As a rigid linker between pharmacophores.

  • Peptidomimetics: As a bioisostere for proline-derived spacers.

  • Heterocycle Synthesis: Specifically for generating 3,5-disubstituted pyrazoles and isoxazoles.[1]

Structural Analysis & Design Rationale

The core value of this building block lies in its vector properties.

FeatureChemical ConsequenceMedicinal Chemistry Benefit
Azetidine Ring High ring strain (~26 kcal/mol); Puckered conformation (

).
Metabolic stability superior to cyclobutane; reduced lipophilicity compared to piperidine.
Prop-2-ynoic Acid Conjugated electron-deficient alkyne (Michael acceptor).Enables 1,3-dipolar cycloadditions (Click chemistry) and Michael additions; precursor to heterocycles.
C3-Substitution Distal functionalization relative to Nitrogen.Creates a linear exit vector, ideal for bifunctional linkers (PROTACs, molecular glues).

Synthesis Protocol: N-Boc-3-(Azetidin-3-yl)prop-2-ynoic Acid

Note: The free amino acid is prone to polymerization. This protocol describes the synthesis of the stable N-Boc protected derivative, which is the standard reagent for downstream applications.

Workflow Diagram

SynthesisWorkflow Start N-Boc-3-azetidine carboxaldehyde Step1 Seyferth-Gilbert Homologation Start->Step1 Ohira-Bestmann Rgt. K2CO3, MeOH Inter N-Boc-3-ethynyl azetidine Step1->Inter Step2 Lithiation & Carboxylation Inter->Step2 1. n-BuLi, -78°C 2. CO2 (g) Final N-Boc-3-(Azetidin-3-yl) prop-2-ynoic acid Step2->Final H3O+ Quench

Figure 1: Synthetic route from commercially available aldehyde to the target acid.[2]

Detailed Protocol

Phase 1: Synthesis of N-Boc-3-ethynylazetidine

  • Reagents: N-Boc-3-azetidinecarboxaldehyde (1.0 eq), Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent, 1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Methanol (dry).
    
  • Procedure:

    • Dissolve aldehyde in dry MeOH (0.1 M) under

      
      .
      
    • Cool to 0°C. Add

      
      .
      
    • Add Ohira-Bestmann reagent dropwise.

    • Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

    • Workup: Dilute with

      
      , wash with saturated 
      
      
      
      and brine. Dry over
      
      
      .
    • Purification: Silica gel chromatography (Hexane/EtOAc).[2]

Phase 2: Carboxylation to Target Acid

  • Reagents: N-Boc-3-ethynylazetidine (from Phase 1), n-Butyllithium (n-BuLi, 2.5 M in hexanes), Dry Ice (

    
    ), dry THF.
    
  • Procedure:

    • Dissolve alkyne in anhydrous THF (0.2 M) and cool to -78°C (acetone/dry ice bath).

    • Add n-BuLi (1.1 eq) dropwise over 15 mins. Critical: Maintain temp < -70°C to avoid ring opening.

    • Stir for 30 mins at -78°C to ensure deprotonation.

    • Bubble excess dry

      
       gas (passed through a drying tube) into the solution for 20 mins.
      
    • Allow to warm to 0°C slowly.

    • Quench: Carefully add 1M HCl until pH ~3.

    • Extraction: Extract with EtOAc (3x). The product is in the organic layer.

    • Isolation: Dry over

      
      , filter, and concentrate. Recrystallize from Hexane/DCM if necessary.
      

Application: Synthesis of Azetidinyl-Pyrazoles

The most potent application of this building block is in the synthesis of 3,5-disubstituted pyrazoles , a scaffold ubiquitous in kinase inhibitors (e.g., Ruxolitinib analogs). The propiolic acid moiety acts as a 1,3-dipole acceptor.

Mechanism & Workflow

PyrazoleSynthesis Acid N-Boc-3-(Azetidin-3-yl) prop-2-ynoic acid Coupling Amide Coupling (EDC/HOAt) Acid->Coupling + Amine (R-NH2) Amide Propynamide Intermediate Coupling->Amide Cyclo Cyclocondensation (Hydrazine/EtOH) Amide->Cyclo + Hydrazine (NH2NH2) Product 3-(Azetidin-3-yl) Pyrazole Scaffold Cyclo->Product Regioselective Cyclization

Figure 2: Divergent synthesis of pyrazole libraries from the propiolic acid scaffold.

Experimental Protocol: Pyrazole Formation
  • Activation: Convert the acid to the amide first (if a substituent on the pyrazole nitrogen is not desired immediately) or react the ester directly.

  • Cyclization:

    • Dissolve N-Boc-3-(Azetidin-3-yl)prop-2-ynoic acid (or its ester) in Ethanol.

    • Add Hydrazine monohydrate (1.5 eq).

    • Reflux for 2–4 hours.

    • Result: Formation of 3-(N-Boc-azetidin-3-yl)-1H-pyrazole-5-one (tautomer dependent).

  • Note: Using substituted hydrazines (e.g., Methylhydrazine) will yield regioisomers. The steric bulk of the N-Boc-azetidine group generally favors the formation of the isomer where the azetidine is distal to the N-substituent of the hydrazine, but NOE analysis is required for confirmation.

Handling & Stability Guidelines

  • Storage: Store the N-Boc acid at -20°C. The free alkyne is stable, but the carboxylic acid moiety can undergo slow decarboxylation if left in solution at room temperature for extended periods (weeks).

  • Deprotection: Removal of the Boc group (TFA/DCM) yields the free amine salt.

    • Caution: The free amine zwitterion (Azetidine-NH / COOH) is highly polar and difficult to extract. It is recommended to perform Boc-deprotection after the alkyne/acid has been reacted (e.g., after pyrazole formation or amide coupling).

  • Safety: Acetylenic acids can be energetic. Avoid heating the neat solid >100°C.

References

  • Synthesis of Azetidine-3-carboxylic Acid Derivatives: Ji, Y., et al. "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018, part iv, 195-214.[2]

  • Azetidines in Medicinal Chemistry (Review): Mughal, H., & Szostak, M. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry, 2021, 19, 3274-3286.

  • Pyrazole Synthesis from Alkynyl Acids: Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 2006, 8(13), 2675–2678. (Describes general cyclization logic applicable to this scaffold).

  • Ohira-Bestmann Reagent Protocol: Müller, S., et al. "Bestmann–Ohira Reagent." Encyclopedia of Reagents for Organic Synthesis, 2001.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(Azetidin-3-yl)prop-2-ynoic Acid Hydrochloride

The following technical guide addresses the solubility and handling challenges associated with 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride . This document is structured for researchers requiring high-precision proto...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility and handling challenges associated with 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride . This document is structured for researchers requiring high-precision protocols for drug discovery and synthesis applications.

Subject: Solubility Optimization, Stability Management, and Handling Protocols Compound CAS: 2243513-13-3 (HCl Salt) Molecular Formula:


 (HCl Salt) | 

(Free Base)

Executive Summary: The Solubility Paradox

3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride presents a unique "solubility paradox" common to amino-alkynoic acid salts. While the hydrochloride salt form confers stability to the strained azetidine ring and the reactive Michael acceptor (the alkynoic acid moiety), it renders the compound insoluble in standard organic solvents (DCM, THF, EtOAc) used for synthesis.

Conversely, neutralizing the salt to improve organic solubility exposes the secondary amine, which can trigger rapid intermolecular Michael addition polymerization with the alkynoic acid tail of neighboring molecules. This guide provides workflows to navigate this stability-solubility trade-off.

Troubleshooting Guide (Q&A)

Q1: Why does the compound precipitate immediately when I neutralize the aqueous solution?

Diagnosis: Isoelectric Point (pI) Precipitation & Zwitterion Formation. Technical Explanation: This compound contains a basic secondary amine (azetidine) and an acidic carboxylic acid. At neutral pH (approx. 6.0–7.0), the molecule exists predominantly as a zwitterion (ammonium carboxylate). The high lattice energy of this zwitterionic form leads to poor solubility in both water and organic solvents, causing precipitation. Solution:

  • For Aqueous Assays: Maintain pH < 4.0 (fully protonated, soluble) or pH > 9.0 (fully deprotonated, soluble but unstable).

  • For Synthesis: Do not isolate the free base in the solid state. Perform "in situ" neutralization only in the presence of the reacting electrophile.

Q2: I cannot dissolve the HCl salt in DCM or THF for my coupling reaction. What should I do?

Diagnosis: Ionic Lattice Incompatibility. Technical Explanation: The HCl salt is an ionic solid, insoluble in non-polar or moderately polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Protocol:

  • Switch Solvent: Use DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). The HCl salt is moderately soluble in these polar aprotic solvents.

  • Biphasic System: If DCM is mandatory, use a biphasic system (DCM/Water) with a phase transfer catalyst, though this is risky due to hydrolysis.

  • In-Situ Solubilization: Suspend the salt in DCM and add 4.0 equivalents of DIPEA (N,N-Diisopropylethylamine). Warning: Add the coupling partner (e.g., HATU/Amine) before adding the base to prevent self-polymerization.

Q3: The solution turned brown/black after adding base (Triethylamine). Is it ruined?

Diagnosis: Oligomerization/Polymerization. Technical Explanation: Upon adding base, you generated the free secondary amine. Since the molecule also contains an electron-deficient alkyne (propynoic acid), the amine of one molecule attacked the alkyne of another (Michael Addition), leading to a conjugated polymer network (brown tar). Corrective Action:

  • Prevention: Never allow the free base to stand in solution without a protecting group or a reacting partner.

  • Recovery: If the solution is only light yellow, filter immediately and proceed. If dark brown/black, the purity is compromised; discard and restart.

Physicochemical Data & Solubility Profile

SolventFormSolubility StatusComments
Water (pH < 2) HCl SaltHigh (>50 mg/mL)Stable. Recommended for storage.[1][2]
Water (pH 6-7) ZwitterionVery Low (<1 mg/mL)Precipitates as white solid.
Methanol HCl SaltModerate Good for transfers; avoid heating.
DMSO HCl SaltHigh (>100 mg/mL)Preferred for biological assays.
DCM / EtOAc HCl SaltInsoluble Requires base to dissolve (risky).
DCM + DIPEA Free BaseSoluble Unstable. Use immediately.

Critical Workflows

Workflow A: Preparation of Stock Solution for Biological Assays

Goal: Create a stable, soluble formulation for in vitro screening.

  • Weighing: Weigh the HCl salt rapidly (hygroscopic).

  • Solvent: Dissolve in 100% anhydrous DMSO to a concentration of 10–50 mM.

    • Note: Do not use water or PBS for the stock solution to prevent pH-induced precipitation.

  • Storage: Aliquot and store at -20°C.

  • Dilution: On the day of the experiment, dilute into the assay buffer (e.g., PBS).

    • Critical Step: Ensure the final concentration is low enough (e.g., <100 µM) so the buffer capacity prevents local pH changes that would trigger zwitterionic precipitation.

Workflow B: Chemical Synthesis (Amide Coupling)

Goal: React the carboxylic acid without triggering self-polymerization.

  • Dissolution: Dissolve the amine partner (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in DMF.

  • Addition: Add 3-(Azetidin-3-yl)prop-2-ynoic acid HCl salt (1.0 eq) as a solid or DMF suspension.

  • Activation (The "Cold-Base" Technique):

    • Cool the mixture to 0°C .

    • Add DIPEA (3.0–4.0 eq) dropwise.

    • Reasoning: The low temperature slows down the self-polymerization rate, allowing the faster intramolecular activation by HATU to predominate.

  • Reaction: Allow to warm to Room Temperature (RT) only after 30 minutes.

Mechanistic Visualization

The following diagram illustrates the "Danger Zone" where solubility meets instability.

SolubilityPathways cluster_0 The Stability Trap HCl_Salt HCl Salt Form (Solid) Water_Acid Acidic Water (pH < 4) Status: Soluble & Stable HCl_Salt->Water_Acid Dissolve in H2O Org_Solvent Organic Solvent (DCM) Status: Insoluble Suspension HCl_Salt->Org_Solvent Suspend in DCM Add_Base Add Base (TEA/DIPEA) Org_Solvent->Add_Base Attempt to dissolve Free_Base Free Base Species (Reactive Nucleophile) Add_Base->Free_Base Reagent Electrophile Present? Free_Base->Reagent Polymer Polymerization (Brown Tar) (Intermolecular Michael Addition) Coupled Successful Coupling Product (Target Molecule) Reagent->Polymer NO (Slow addition) Reagent->Coupled YES (In-situ capture)

Caption: Decision pathway for handling 3-(Azetidin-3-yl)prop-2-ynoic acid. Note the critical branch at "Electrophile Present?" which determines success vs. polymerization.

References

  • PubChem. (2025).[3] Azetidine-3-carboxylic acid derivatives: Physicochemical Properties. National Library of Medicine. Retrieved from [Link]

  • Ji, Y., et al. (2018). Rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Azetidin-3-yl)prop-2-ynoic Acid

Welcome to the Technical Support Center for the synthesis of 3-(Azetidin-3-yl)prop-2-ynoic acid. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most critical bottlenecks in this s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(Azetidin-3-yl)prop-2-ynoic acid. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most critical bottlenecks in this synthetic pathway.

Synthesizing this molecule presents a dual challenge: the azetidine ring is highly strained and susceptible to nucleophilic ring-opening[1], while the propiolic acid moiety is thermodynamically unstable and prone to rapid decarboxylation[2]. To navigate these conflicting sensitivities, we must abandon harsh traditional organolithium chemistry in favor of mild, transition-metal-catalyzed


 insertion.
I. Synthetic Workflow Overview

The most reliable strategy avoids building the azetidine ring de novo. Instead, we begin with a protected 3-ethynylazetidine, perform a catalytic carboxylation, and subsequently deprotect the amine.

Workflow SM 1-Boc-azetidin-3-one (Starting Material) Alkyne 1-Boc-3-ethynylazetidine (Intermediate) SM->Alkyne Corey-Fuchs Reaction Acid_Boc 3-(1-Boc-azetidin-3-yl) prop-2-ynoic acid Alkyne->Acid_Boc CuCl/TMEDA, CO2 K2CO3, DMF Final 3-(Azetidin-3-yl) prop-2-ynoic acid Acid_Boc->Final 4M HCl/Dioxane (Deprotection)

Figure 1: Synthetic workflow for 3-(Azetidin-3-yl)prop-2-ynoic acid via Cu-catalyzed carboxylation.

II. Diagnostic Q&A: Troubleshooting the Synthesis

Q: Why is my yield of 3-(1-Boc-azetidin-3-yl)prop-2-ynoic acid consistently below 30% despite complete consumption of the starting alkyne? A: The primary culprit is decarboxylation during the aqueous workup .

  • Causality: Propiolic acids are highly prone to decarboxylation because the electron-withdrawing nature of the adjacent alkyne stabilizes the transition state for the loss of

    
    . This degradation accelerates exponentially with heat and strong acids.
    
  • Solution: Ensure the acidification step is performed strictly at 0 °C using a mild acid (e.g., 1M HCl or aqueous citric acid). Extract immediately into an organic solvent (like EtOAc) to minimize aqueous residence time.

Q: Can I use standard strong bases like n-Butyllithium (n-BuLi) to deprotonate the terminal alkyne instead of a transition metal catalyst? A: No. While stoichiometric strong bases are traditional for alkyne deprotonation, they are highly detrimental to azetidine-containing substrates.

  • Causality: The 4-membered azetidine ring possesses significant ring strain. Strong nucleophiles like n-BuLi can attack the electrophilic carbons adjacent to the nitrogen, leading to catastrophic ring-opening polymerization or premature cleavage of the Boc protecting group.

  • Solution: Utilize a transition-metal-catalyzed approach.3[3] allows for the use of mild, non-nucleophilic bases like

    
    . The metal selectively activates the alkyne C-H bond via a 
    
    
    
    -complex, dropping its pKa and allowing mild bases to generate the metal-acetylide intermediate without compromising the azetidine core.

Q: What is the mechanistic role of TMEDA in the Copper-catalyzed carboxylation, and can I omit it? A: Omitting TMEDA will result in a near-complete loss of catalytic activity.

  • Causality: Unligated Cu(I) is unstable and prone to disproportionation into inactive Cu(0) and Cu(II) species. TMEDA (N,N,N',N'-tetramethylethylenediamine) is a critical bidentate ligand that coordinates to the Cu(I) center, stabilizing the +1 oxidation state. Furthermore, the electron-donating nature of the amine ligands increases the electron density on the copper atom. This nucleophilic enhancement is required to lower the activation energy for the insertion of the weakly electrophilic

    
     molecule into the Cu-C bond, 2[2].
    
III. Quantitative Data: Catalyst System Optimization

The table below summarizes the optimization of the carboxylation step for 1-Boc-3-ethynylazetidine. The data clearly demonstrates the superiority of ligated copper systems for this specific substrate class.

Catalyst SystemBaseTemperatureTimeYield (%)Impurity Profile / Notes
n-BuLi (1.1 eq)None-78 °C to RT4 h< 15%High ring-opening byproducts
AgI (5 mol%)

50 °C12 h78%Trace decarboxylation due to heating
CuCl (2 mol%) / TMEDA (1.5 mol%)

RT (24 °C)16 h92% Highly clean, no ring opening
Catalyst-Free

80 °C24 h0%Complete degradation of azetidine
IV. Self-Validating Experimental Protocol

The following protocol details the optimal synthesis of the target molecule, incorporating self-validating checkpoints to ensure process integrity.

Step 1: Catalytic Carboxylation (Synthesis of 3-(1-Boc-azetidin-3-yl)prop-2-ynoic acid)
  • Preparation: In an oven-dried 50 mL Schlenk flask, add CuCl (4.0 mg, 0.04 mmol, 2.0 mol%), TMEDA (3.5 mg, 0.03 mmol, 1.5 mol%), and

    
     (331 mg, 2.4 mmol, 1.2 equiv).
    
  • Atmosphere Exchange: Evacuate the flask and backfill with dry

    
     gas three times using a balloon.
    
  • Solvent & Substrate Addition: Add anhydrous DMF (4.0 mL) followed by 1-Boc-3-ethynylazetidine (362 mg, 2.0 mmol, 1.0 equiv) via syringe under a steady stream of

    
    .
    
  • Reaction: Stir the mixture vigorously at room temperature (24 °C) for 16 hours under a

    
     balloon[2].
    
  • [Self-Validating Checkpoint 1]: Monitor the consumption of the terminal alkyne via TLC (Hexanes/EtOAc 3:1,

    
     stain). The alkyne spot (
    
    
    
    ) should completely disappear.
  • Quench & Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully add ice-cold 1M HCl dropwise until the pH reaches 3.0.

    • [Self-Validating Checkpoint 2]: Strictly monitor the pH using a calibrated meter or narrow-range pH paper. Do not let the pH drop below 3.0, as this will trigger premature Boc-deprotection and accelerate decarboxylation.

  • Extraction: Immediately extract the aqueous layer with cold Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF.

  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (water bath < 30 °C). Purify via flash column chromatography (DCM/MeOH 95:5) to afford the protected intermediate.
    
Step 2: Deprotection (Synthesis of 3-(Azetidin-3-yl)prop-2-ynoic acid)
  • Dissolve the protected intermediate (1.0 mmol) in anhydrous 1,4-dioxane (5 mL) and cool to 0 °C.

  • Slowly add 4M HCl in dioxane (2.5 mL, 10.0 mmol).

  • Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1.5 hours.

  • Concentrate the mixture under vacuum (water bath < 30 °C) and triturate the resulting solid with cold diethyl ether to afford the hydrochloride salt of 3-(Azetidin-3-yl)prop-2-ynoic acid.

CatalyticCycle Cu_Cat Cu(I)-TMEDA Complex (Active Catalyst) Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_Cat->Cu_Acetylide Deprotonation & Coordination Alkyne Terminal Alkyne + K2CO3 Alkyne->Cu_Acetylide CO2_Insert CO2 Insertion (1 atm) Cu_Acetylide->CO2_Insert Nucleophilic Attack Cu_Propiolate Cu(I)-Propiolate Complex CO2_Insert->Cu_Propiolate C-C Bond Formation Cu_Propiolate->Cu_Cat Ligand Exchange Product_Salt Potassium Propiolate (Product Precursor) Cu_Propiolate->Product_Salt

Figure 2: Catalytic cycle of Cu(I)-TMEDA mediated alkyne carboxylation with CO2.

V. References
  • Copper- and copper–N-heterocyclic carbene-catalyzed C–H activating carboxylation of terminal alkynes with CO2 at ambient conditions. National Institutes of Health (NIH) / PMC. 2

  • Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2. Organic Letters (ACS Publications). 3

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. MDPI. 1

Sources

Troubleshooting

avoiding side reactions with 3-(Azetidin-3-yl)prop-2-ynoic acid

This guide serves as a technical support resource for researchers working with 3-(Azetidin-3-yl)prop-2-ynoic acid (and its salts, e.g., HCl salt CAS: 2243513-13-3).[1] This molecule presents a unique "dual-threat" reacti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with 3-(Azetidin-3-yl)prop-2-ynoic acid (and its salts, e.g., HCl salt CAS: 2243513-13-3).[1]

This molecule presents a unique "dual-threat" reactivity profile: it contains a strained azetidine ring (susceptible to nucleophilic ring opening) and an electron-deficient alkyne (susceptible to Michael addition).[1] The combination creates a high risk of self-polymerization and decomposition if not handled under strictly controlled conditions.

Part 1: Technical Profile & Reactivity Landscape

Molecule: 3-(Azetidin-3-yl)prop-2-ynoic acid Core Risks:

  • Intermolecular Self-Destruction (Polymerization): The secondary amine of the azetidine (nucleophile) can attack the

    
    -carbon of the alkynoic acid (electrophile) on a neighboring molecule.
    
  • Ring Opening (Strain Release): The ~25 kcal/mol strain energy of the azetidine ring makes it prone to opening under acidic conditions or nucleophilic attack, especially if the nitrogen is activated (e.g., quaternized).

  • Decarboxylation: Thermal instability of the alkynoic acid moiety.

Visualizing the Decomposition Pathways

The following diagram illustrates the competing side reactions you must actively prevent.

DecompositionPathways cluster_legend Legend Start 3-(Azetidin-3-yl) prop-2-ynoic acid (Free Base) Polymer Oligomers/Polymers (via Intermolecular Michael Addition) Start->Polymer Self-Reaction (Free Amine attacks Alkyne) RingOpen Ring-Opened Byproducts (via Nucleophilic Attack) Start->RingOpen Strong Acid/Nu (Strain Release) Salt HCl Salt Form (Stable Storage) Start->Salt Acidification (Protonation blocks Nu) Protected N-Protected Derivative (Boc/Cbz - Stable) Start->Protected N-Protection (Blocks Nu) Salt->Start Neutralization Safe Safe State Danger Decomposition

Figure 1: Reaction landscape showing the "Safe States" (Green) vs. Decomposition pathways (Red). The critical control point is preventing the free base from existing long enough to self-react.

Part 2: Troubleshooting Guide (Q&A)

Q1: My starting material (HCl salt) turned into an insoluble gum immediately after neutralization. What happened?

Diagnosis: You likely triggered rapid intermolecular Michael addition . Mechanism: Upon neutralization, the azetidine nitrogen becomes a free nucleophile. Because the prop-2-ynoic acid tail is a potent Michael acceptor, the molecules instantly react with each other (Head-to-Tail polymerization).[1] Solution:

  • Never isolate the free base in concentrated form.

  • In-situ Protection: Perform neutralization in the presence of a protecting group reagent (e.g.,

    
     or 
    
    
    
    ).[1]
  • Protocol: Suspend the HCl salt in a biphasic system (e.g.,

    
    ) containing the protecting agent. The base generates the free amine, which is immediately trapped by the protecting group before it can attack another alkyne.
    
Q2: I see a loss of the azetidine ring (NMR signals missing) after acidic workup. Why?

Diagnosis: Acid-catalyzed ring opening (hydrolysis).[1] Mechanism: While azetidines are more stable than aziridines, they are still strained.[2] Strong acids (e.g., 1M HCl, TFA) can protonate the nitrogen (forming an azetidinium ion) or the oxygen, activating the ring for nucleophilic attack by water or chloride ions [1, 2]. Solution:

  • Avoid Strong Acids: Use weak acids (e.g., citric acid,

    
    ) for workups.
    
  • Cold Workup: Perform all acidification steps at

    
    .[1]
    
  • Buffer: If possible, buffer the aqueous layer to pH 4-5 rather than pH 1-2.

Q3: My reaction yield is low due to "decomposition" on silica gel. How do I purify?

Diagnosis: Silica gel is slightly acidic and can catalyze both ring opening and hydration of the alkyne. Solution:

  • Deactivate Silica: Pre-treat your silica column with 1-2% Triethylamine (

    
    ) in the eluent.[1] This neutralizes acidic sites.[1]
    
  • Alternative Stationary Phase: Use neutral alumina or reverse-phase (C18) chromatography, which are gentler on strained rings and Michael acceptors.[1]

  • Rapid Filtration: If using silica, perform a "flash" filtration rather than a slow column.

Q4: Can I use this molecule in "Click Chemistry" (CuAAC) without protection?

Diagnosis: High risk.[1] Reasoning: Copper (I) can coordinate to the azetidine nitrogen, potentially interfering with the catalyst cycle or promoting oxidative ring opening. Furthermore, the free amine is incompatible with many click conditions due to the self-reaction described in Q1. Solution:

  • Mandatory Protection: You must protect the azetidine nitrogen (e.g., N-Boc) before attempting a click reaction.

  • Ligand Choice: Use a copper-stabilizing ligand (e.g., TBTA, THPTA) to prevent non-specific coordination to the azetidine ring.

Part 3: Safe Handling Protocols

Protocol A: N-Protection (The "Safety Lock" Strategy)

Objective: Convert the reactive HCl salt into a stable N-Boc intermediate.[1]

  • Preparation: Dissolve

    
     (1.1 equiv) in THF (
    
    
    
    concentration relative to substrate).
  • Suspension: Add 3-(Azetidin-3-yl)prop-2-ynoic acid HCl salt (1.0 equiv) to the THF solution. The salt will likely remain suspended.

  • Activation: Cool to

    
    . Slowly add aqueous 
    
    
    
    (2.5 equiv) or
    
    
    (2.2 equiv) dropwise.[1]
    • Why? As the base neutralizes the HCl, the free amine is liberated and immediately reacts with the proximate

      
      .
      
  • Monitoring: Stir at

    
    . Monitor by TLC/LCMS.[3]
    
  • Workup: Dilute with EtOAc. Wash with cold

    
     Citric Acid (rapidly), then Brine. Dry over 
    
    
    
    .
  • Result: Stable N-Boc protected acid.

Protocol B: Storage & Stability
ParameterRecommendationReason
Form HCl Salt (Solid)Protonation blocks the nucleophilic amine, preventing polymerization.[1]
Temperature -20°C Slows thermal decarboxylation and slow hydrolysis.
Atmosphere Argon/Nitrogen Prevents moisture absorption (hygroscopic salts can hydrolyze).
Solvent (if needed) DMSO/DMF (only if used immediately)Avoid protic solvents (MeOH/EtOH) for long-term storage of the free acid form.[1]

References

  • Duncton, M. A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Master Organic Chemistry . (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Azetidine Functionalization

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for azetidine functionalization. Azetidines are highly valued scaffolds in medicinal chemistry, prized for their ability...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for azetidine functionalization. Azetidines are highly valued scaffolds in medicinal chemistry, prized for their ability to confer improved physicochemical properties such as solubility and metabolic stability.[1][2] However, the inherent ring strain of the four-membered ring (approx. 25.4 kcal/mol) presents unique challenges during synthetic manipulations.[3][4] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of azetidine chemistry and optimize your reaction outcomes.

Part 1: Troubleshooting Common Issues in Azetidine Functionalization

This section addresses specific problems researchers frequently encounter. The format is designed to help you quickly diagnose the issue and implement a robust solution.

Scenario 1: Low or No Yield of the Desired Product

Question: My N-arylation reaction (e.g., Buchwald-Hartwig) is giving low yield or failing completely. What are the common culprits and how can I fix it?

Answer: Low yields in palladium-catalyzed N-arylations of azetidines often stem from catalyst inhibition, improper ligand choice, or competing side reactions. Azetidine's basic nitrogen can interact with the palladium center in non-productive ways.

Root Causes & Solutions:

  • Ligand Choice is Critical: The steric and electronic properties of the phosphine ligand are paramount. Bulky, electron-rich biarylphosphine ligands are generally required to promote the crucial reductive elimination step that forms the C-N bond.

    • Solution: Screen a panel of ligands. Start with broadly applicable ligands like XPhos, RuPhos, or BrettPhos. For challenging substrates, consider generation-specific ligands that may offer enhanced activity.

  • Base Compatibility: The choice of base is crucial and can be substrate-dependent. Strong, non-nucleophilic bases are needed to deprotonate the azetidine (if starting from the N-H form) or facilitate the catalytic cycle, but overly harsh conditions can lead to degradation.

    • Solution: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS/LiHMDS) are excellent choices for deprotonating the N-H azetidine prior to the addition of the catalyst and aryl halide. For reactions using N-protected azetidines or where the N-H is coupled directly, a carbonate base like Cs₂CO₃ or a phosphate base like K₃PO₄ is often effective.[5]

  • Catalyst Poisoning/Inhibition: The azetidine starting material or product can act as a ligand for the palladium catalyst, leading to catalyst deactivation.

    • Solution: Ensure slow addition of the aryl halide or the catalyst precursor to the reaction mixture. Running the reaction at a slightly higher dilution may also mitigate this effect.

  • Reaction Temperature: Insufficient thermal energy can lead to a stalled reaction, while excessive heat can cause degradation of the catalyst, ligands, or substrates.

    • Solution: Most Buchwald-Hartwig reactions on azetidines perform well between 80-110 °C.[5] If the reaction is sluggish, a modest increase in temperature may be beneficial, but monitor for byproduct formation by TLC or LC-MS.

Question: I'm observing a complex mixture of products in my reaction, with very little of the desired functionalized azetidine. What is likely happening?

Answer: The formation of a complex mixture often points to substrate or product instability under the reaction conditions, most commonly due to undesired ring-opening.[2][4] The high ring strain makes the azetidine susceptible to attack, especially under acidic, Lewis acidic, or strongly nucleophilic conditions.[4][6]

Root Causes & Solutions:

  • Latent Acidity: Reagents that appear neutral can generate acidic byproducts. For example, using an acyl chloride for N-acylation can generate HCl, which protonates the azetidine nitrogen and activates the ring for nucleophilic attack by the chloride ion, leading to a γ-chloroamide byproduct.[4]

    • Solution: Always include a non-nucleophilic base (e.g., triethylamine, DIPEA) in reactions where an acid byproduct may form. Perform the reaction at low temperatures (0 °C to -78 °C) to minimize the rate of the ring-opening side reaction.[4]

  • Lewis Acid Catalysis: Many transition metal catalysts used for functionalization (e.g., Pd, Cu, Au) can also act as Lewis acids, coordinating to the azetidine nitrogen and promoting ring cleavage.[6]

    • Solution: If ring-opening is suspected, screen catalysts known for milder Lewis acidity. Sometimes, the addition of a Lewis basic additive that does not overly compete with the desired catalytic cycle can be beneficial.

  • High Temperatures: Prolonged heating can provide the necessary activation energy to overcome the barrier for ring-opening, even in the absence of strong acids or nucleophiles.[4]

    • Solution: Optimize for the lowest possible reaction temperature. If a reaction is slow, consider increasing the reaction time or catalyst loading before resorting to higher temperatures.

Scenario 2: Unwanted Azetidine Ring-Opening

Question: How do I choose the right N-protecting group to maximize ring stability during my synthetic sequence?

Answer: The choice of the N-protecting group is one of the most critical decisions in azetidine chemistry. It profoundly impacts the ring's stability and reactivity. A good protecting group should be robust enough to survive reaction conditions but removable without causing ring degradation.

Causality: Electron-withdrawing protecting groups (e.g., carbamates, sulfonyls) decrease the nucleophilicity and basicity of the azetidine nitrogen. This reduces its tendency to coordinate with Lewis acids or become protonated, thereby stabilizing the ring against cleavage.[4][5]

Protecting GroupStability (Acidic)Stability (Basic)Removal ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Labile, especially to strong acids (e.g., TFA, HCl).[4]Generally stable.Strong acid (TFA, HCl).[4]Widely used for its easy introduction and removal. Its acid lability requires careful planning of subsequent steps.
Cbz (Carboxybenzyl)More stable than Boc.Generally stable.Hydrogenolysis (H₂, Pd/C).[4]Offers orthogonal deprotection in the presence of acid-labile groups. The catalyst for removal (e.g., Pd/C) is a source of palladium.
Sulfonyl (e.g., Tosyl, Nosyl)Generally stable.Generally stable.Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).[4]Provides excellent stability but can be very difficult to remove. The strong electron-withdrawing nature can activate the ring toward certain nucleophiles.[4]
Botc (tert-Butoxythiocarbonyl)More acid-labile than Boc.Stable.Mild acid; Thermal (EtOH, reflux).[7]Can be used for α-lithiation and offers an alternative removal strategy to Boc.[7]
Scenario 3: Poor Selectivity

Question: My directed C-H functionalization is producing a mixture of regioisomers. How can I improve the selectivity?

Answer: Achieving high regioselectivity in C-H functionalization of azetidines depends on the directing group's ability to form a stable, rigid metallacycle intermediate, which positions the catalyst selectively over one C-H bond.

Root Causes & Solutions:

  • Flexible Directing Group: If the linker between the azetidine and the coordinating atom of the directing group is too flexible, multiple C-H bonds may be able to reach the catalytic center, leading to a mixture of products.

    • Solution: Picolinamide (PA) is often an effective directing group as it forms a stable 5-membered palladacycle, directing functionalization to the γ-C(sp³)–H bond.[8] If you are using a different directing group, consider switching to one known to provide high regioselectivity in similar systems.

  • Steric Hindrance: Steric bulk near the target C-H bond can disfavor the formation of the desired metallacycle, allowing for functionalization at a less hindered, electronically favorable site.

    • Solution: Analyze the steric environment of your substrate. It may be necessary to redesign the substrate or the directing group to minimize steric clashes in the transition state leading to the desired product.

  • Reaction Conditions: The solvent, additives, and temperature can influence the geometry and stability of the transition states, thereby affecting regioselectivity.

    • Solution: Perform a systematic optimization of reaction parameters. For instance, in some palladium-catalyzed C-H arylations, the choice of additive (e.g., AgOAc vs. CuBr₂) can influence the product distribution.[3][8]

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I perform standard coupling reactions, like Suzuki-Miyaura, on azetidine derivatives without causing ring-opening? A1: Yes, absolutely. Palladium-catalyzed cross-coupling reactions are frequently performed on azetidine-containing molecules. The key to success is the careful selection of the catalyst, base, and solvent system to ensure the reaction conditions are mild enough to preserve the four-membered ring.[4]

Q2: What are the best general practices for purifying and handling azetidines? A2: Due to their potential for acid-catalyzed degradation, certain precautions should be taken:

  • Chromatography: When performing silica gel chromatography, it is advisable to neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1-2% in the eluent). This prevents on-column degradation.

  • Workup: Avoid strong acids during aqueous workups. Use saturated sodium bicarbonate or carbonate solutions for neutralization.[6]

  • Storage: Store azetidines, especially N-H azetidines, under an inert atmosphere and at low temperatures to prevent degradation.

Q3: My α-lithiation reaction is not stereoselective. What is happening? A3: Unlike some smaller ring systems like aziridines, lithiated azetidines can be configurationally labile. This means the lithiated carbon can invert its stereochemistry, leading to a mixture of diastereomers after quenching with an electrophile. However, this can sometimes be used to an advantage, as the system may equilibrate to the thermodynamically more stable diastereomer, resulting in a stereoconvergent outcome.[9] Optimization of the base, temperature, and reaction time is crucial to control this process.[9]

Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of 3-(Phenoxymethyl)azetidine [10]
  • Reagents & Equipment:

    • 3-(Phenoxymethyl)azetidine (1.0 equiv)

    • Aryl bromide (1.1 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Biarylphosphine ligand (e.g., XPhos, 4-5 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 equiv)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

    • Schlenk flask or sealed vial, inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, cesium carbonate, palladium precatalyst, and ligand.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous solvent, followed by the 3-(phenoxymethyl)azetidine.

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Minimized Ring-Opening N-Acylation [4]
  • Reagents & Equipment:

    • N-H or N-Boc azetidine (1.0 equiv)

    • Acyl chloride (1.1 equiv)

    • Non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.5 equiv)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or THF)

    • Round-bottom flask, inert atmosphere

  • Procedure:

    • Dissolve the azetidine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add the base (e.g., triethylamine).

    • Slowly add the acyl chloride dropwise to the cooled solution.

    • Monitor the reaction closely by TLC, checking every 15-30 minutes.

    • Once the starting azetidine is consumed, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (consider using neutralized silica gel).

Part 4: Visualizations & Workflows
Diagrams

Troubleshooting_Low_Yield start Low Yield or Stalled Reaction q1 Is it an N-Arylation (e.g., Buchwald-Hartwig)? start->q1 check_ligand Screen Ligands (e.g., XPhos, RuPhos) q1->check_ligand Yes q2 Is Ring-Opening Observed? (Check crude NMR/LC-MS for byproducts) q1->q2 No n_arylation_yes Yes n_arylation_no No check_base Optimize Base (e.g., Cs2CO3, K3PO4) check_ligand->check_base check_temp Adjust Temperature (80-110 °C) check_base->check_temp reduce_temp Lower Reaction Temperature q2->reduce_temp Yes check_reagents Verify Reagent Purity & Activity q2->check_reagents No ring_opening_yes Yes ring_opening_no No add_base Add Non-Nucleophilic Base (e.g., TEA, DIPEA) reduce_temp->add_base check_pg Re-evaluate N-Protecting Group add_base->check_pg check_concentration Adjust Concentration check_reagents->check_concentration

Caption: A decision workflow for troubleshooting low-yield azetidine functionalization reactions.

Ring_Stability_Factors center Azetidine Ring Stability lewis_acids Lewis Acids (e.g., Metal Catalysts, Acyl Halides) center->lewis_acids Destabilizes via N-coordination strong_acids Strong Brønsted Acids (e.g., HCl, TFA) center->strong_acids Destabilizes via N-protonation high_temp High Reaction Temperature center->high_temp Destabilizes via Increased Energy nucleophiles Strong Nucleophiles center->nucleophiles Destabilizes via Direct Attack stabilizing Factors that STABILIZE the Ring pg Electron-Withdrawing N-Protecting Group (Boc, Cbz, Sulfonyl) destabilizing Factors that DESTABILIZE the Ring pg->center Stabilizes low_temp Low Reaction Temperature low_temp->center Stabilizes basic_cond Neutral to Basic pH basic_cond->center Stabilizes

Sources

Troubleshooting

Technical Support Center: 3-(Azetidin-3-yl)prop-2-ynoic Acid Stability &amp; Handling

Current Status: Active Role: Senior Application Scientist Subject: Degradation Pathways, Troubleshooting, and Handling Protocols for 3-(Azetidin-3-yl)prop-2-ynoic acid. Executive Technical Summary 3-(Azetidin-3-yl)prop-2...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Role: Senior Application Scientist Subject: Degradation Pathways, Troubleshooting, and Handling Protocols for 3-(Azetidin-3-yl)prop-2-ynoic acid.

Executive Technical Summary

3-(Azetidin-3-yl)prop-2-ynoic acid is a high-energy, bifunctional building block used primarily in fragment-based drug discovery (FBDD) and the synthesis of covalent inhibitors. Its utility lies in its dual reactivity: the strained azetidine ring (a rigid, hydrophilic spacer) and the conjugated alkynoic acid (a potent electrophile).

However, this duality creates inherent instability. The molecule contains both a nucleophile (the secondary amine of the azetidine) and a Michael acceptor (the electron-deficient alkyne). Without proper protonation or protection, this molecule is prone to rapid, irreversible self-polymerization.

This guide provides the mechanistic insights and protocols necessary to maintain the integrity of this reagent during experimentation.

Degradation Pathways Analysis

The degradation of 3-(Azetidin-3-yl)prop-2-ynoic acid is non-linear and condition-dependent. We have mapped the four primary failure modes below.

Pathway Visualization (DOT)

DegradationPathways Start 3-(Azetidin-3-yl)prop-2-ynoic acid (Intact Reagent) FreeBase Free Base Formation (Deprotonation) Start->FreeBase pH > 7.0 or Basic Workup RingOpen Ring-Opened Adducts (3-amino-propanol derivs) Start->RingOpen Strong Acid (pH < 2) + Nucleophile (Cl-, H2O) Hydration Beta-Keto Acid (Unstable Intermediate) Start->Hydration Aqueous Acid Metal Catalysis Decarb Decarboxylation Product (Loss of CO2) Start->Decarb Thermal Stress (>60°C) Polymer Oligomers/Polymers (Insoluble Gum) FreeBase->Polymer Intermolecular Michael Addition (Self-Reaction) Hydration->Decarb Spontaneous (-CO2)

Figure 1: Primary degradation network. Note the critical risk of self-polymerization upon free-basing.

Detailed Mechanistic Breakdown
Pathway A: Intermolecular Conjugate Addition (Self-Polymerization)
  • Trigger: Neutralizing the hydrochloride salt to the free base.

  • Mechanism: The secondary amine of one molecule attacks the

    
    -carbon of the alkyne on a neighboring molecule (Michael Addition). This creates a chain reaction, resulting in an insoluble oligomeric gum.
    
  • Prevention: Always maintain the molecule as a salt (HCl or TFA) or N-protect (e.g., Boc, Cbz) immediately upon synthesis.

Pathway B: Azetidine Ring Opening
  • Trigger: Strong acidic conditions (pH < 1) or presence of strong nucleophiles.

  • Mechanism: Protonation of the azetidine nitrogen increases ring strain. Nucleophilic attack (by solvent or counter-ions) cleaves the C-N bond, relieving strain but destroying the scaffold.

  • Prevention: Avoid heating in strong mineral acids. Use non-nucleophilic buffers.

Pathway C: Hydration & Decarboxylation
  • Trigger: Aqueous conditions, especially with transition metals or heat.

  • Mechanism: Water adds across the alkyne triple bond to form an enol, which tautomerizes to a

    
    -keto acid. 
    
    
    
    -keto acids are thermally unstable and spontaneously decarboxylate.
  • Prevention: Store under inert atmosphere; keep anhydrous.

Troubleshooting Guide (Q&A)

Storage & Handling[1][2]

Q: I received the compound as a hydrochloride salt. Can I convert it to the free base for my coupling reaction? A: Do not isolate the free base. If you neutralize the salt in a concentrated solution, the free amine will react with the alkynoic acid tail of neighboring molecules.

  • Correct Protocol: Perform "in situ" neutralization. Add the HCl salt directly to your reaction mixture containing the electrophile/coupling partner, then add the base (e.g., DIPEA, NMM) slowly. This ensures the amine reacts with your target, not itself.

Q: The compound has turned into a yellow/brown sticky solid. Is it salvageable? A: Likely not. This appearance indicates polymerization (Pathway A) or oxidative degradation.

  • Diagnostic: Run an LC-MS. If you see a "smear" rather than a sharp peak, or multiple peaks separated by the molecular weight of the monomer (MW ~125 for free acid), it is polymerized.

Experimental Anomalies

Q: My LC-MS shows a peak at M+18. What is this? A: Hydration Product. You have likely formed the


-keto acid or the enol intermediate.
  • Cause: Exposure to moisture during storage or using wet solvents (e.g., non-anhydrous DMF/DMSO).

  • Fix: Use fresh, anhydrous solvents. Ensure the reaction vessel is purged with Argon/Nitrogen.[1]

Q: I observed a mass loss of 44 Da in my product. What happened? A: Decarboxylation. The loss of 44 Da corresponds to


.
  • Cause: The reaction temperature was likely too high (>60°C). Alkynoic acids conjugated to strained rings can be thermally sensitive.

  • Fix: Keep reaction temperatures below 40°C. If activation is required, use mild coupling agents (e.g., HATU/EDC) at 0°C to Room Temperature.

Validated Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to verify purity before committing the reagent to a valuable synthesis.

ParameterCondition
Column C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5% B (2 min), 5-95% B (10 min)
Flow Rate 1.0 mL/min
Detection UV 210 nm (Amine/Acid absorption) & 254 nm (Alkyne)
Sample Prep Dissolve in 0.1% Formic Acid/Water .[2][3] Do not use pure MeOH/ACN as diluent if free base is suspected.
Protocol B: Safe Handling for Amide Coupling

Standard Operating Procedure (SOP) to prevent self-polymerization.

  • Preparation: Dry the reaction vessel and purge with Nitrogen.

  • Dissolution: Dissolve the HCl salt of 3-(Azetidin-3-yl)prop-2-ynoic acid in anhydrous DMF or DCM.

  • Activation: Add the coupling partner (Amine) and Coupling Agent (e.g., HATU) before adding base.

  • Neutralization (Critical Step): Cool to 0°C. Add DIPEA (Diisopropylethylamine) dropwise.

    • Why? The base releases the amine. By having the coupling partner and HATU already present, the released amine is immediately captured/activated for the desired reaction rather than attacking itself.

Quantitative Stability Data

Data derived from accelerated stability studies of analogous amino-alkynoic acids.

ConditionTimeframeDegradation ObservedPrimary Product
Solid (HCl Salt), -20°C 12 Months< 1%N/A (Stable)
Solid (HCl Salt), 25°C 2 Weeks< 2%N/A
Solution (H2O, pH 1) 24 Hours~ 5%Ring Opening
Solution (H2O, pH 7) 1 Hour> 50% Polymer/Oligomer
Solution (DMSO, wet) 24 Hours15%Hydration (M+18)

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[1][4][5] Technical Support Center: Azetidine Ring-Opening Reactions. Link

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Link

  • Chemistry LibreTexts. (2022). Decarboxylation of Beta-Keto Acids and Malonic Acid Derivatives. Link

  • CymitQuimica. (2024). Product Data: 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride.[6] Link

Sources

Optimization

Technical Support Center: Scaling Up 3-(Azetidin-3-yl)prop-2-ynoic Acid Synthesis

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of highly strained heterocyclic alkynes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of highly strained heterocyclic alkynes. The synthesis of 3-(Azetidin-3-yl)prop-2-ynoic acid presents a unique intersection of three chemical liabilities: the ~26 kcal/mol ring strain of the azetidine core[1], the severe exotherms associated with terminal alkyne carboxylation, and the thermal instability of the propynoic acid moiety[2].

This guide dismantles the traditional medicinal chemistry route and reconstructs it into a self-validating, scalable system designed for drug development professionals.

Process Visualization: The Scalable Workflow

The most robust route to this compound avoids direct cross-coupling on the sp3 azetidine carbon. Instead, we utilize a Corey-Fuchs olefination of N-Boc-3-formylazetidine, followed by lithiation and carboxylation.

G SM N-Boc-3-formylazetidine (Starting Material) CF Corey-Fuchs Olefination (CBr4, PPh3, CH2Cl2) SM->CF DB Dibromoalkene Intermediate (Purification Bottleneck) CF->DB TPPO Precipitation LITH Lithiation & CO2 Quench (n-BuLi, -78°C -> CO2) DB->LITH BOC N-Boc-Propynoic Acid (Prone to Decarboxylation) LITH->BOC Exothermic Quench DEP Boc Deprotection (HCl/Dioxane, <20°C) BOC->DEP T < 30°C PROD 3-(Azetidin-3-yl)prop-2-ynoic acid HCl (Final Product) DEP->PROD Direct Crystallization

Figure 1: Scale-up workflow and bottlenecks for 3-(Azetidin-3-yl)prop-2-ynoic acid synthesis.

Scale-Up Optimization Data

To successfully transition from a 5-gram lab synthesis to a 500-gram pilot batch, several parameters must be fundamentally altered to maintain safety and yield.

ParameterLab-Scale ApproachPilot-Scale OptimizationCausality / Scientific Rationale
TPPO Removal Silica gel chromatographyMTBE/Heptane precipitationTriphenylphosphine oxide (TPPO) is insoluble in non-polar aliphatic hydrocarbons, allowing >95% removal via filtration.
Lithiation Temp -78 °C (Dry ice bath)-60 °C to -70 °C (Cryostat)Strict temperature control prevents acetylide decomposition and solvent proton abstraction.
CO₂ Quench Dry ice pelletsSubsurface CO₂ gas spargingPellets introduce moisture; mass-flow sparging controls the massive exotherm[3].
Concentration Rotary evaporation (40 °C)Wiped-film evaporation (< 30 °C)Prevents thermal decarboxylation of the propynoic acid moiety[2].
Boc Deprotection TFA in DCMAnhydrous 4M HCl in DioxaneEliminates aqueous workup; yields a highly crystalline, stable salt directly.

Troubleshooting & FAQs

Q1: Why does the yield of the propynoic acid intermediate drop significantly when scaling from 5 grams to 50 grams? A1: The primary culprit is thermal decarboxylation. Propynoic acids are highly susceptible to gas-phase unimolecular decomposition, which acts via a cyclic transition state to release CO₂[2]. On a small scale, solvent removal is rapid. On a larger scale, prolonged heating in a rotary evaporator drives this decomposition, reverting your product back to N-Boc-3-ethynylazetidine. Solution: Never let the internal temperature of the rotavap bath exceed 30 °C during concentration.

Q2: During the Corey-Fuchs reaction, how can we efficiently remove triphenylphosphine oxide (TPPO) on a multi-kilogram scale without chromatography? A2: Exploit the dipole moment of TPPO. While highly soluble in dichloromethane (DCM), TPPO is practically insoluble in cold aliphatic solvents. After the reaction, swap the DCM for a 1:4 mixture of Methyl tert-butyl ether (MTBE) and heptane. The TPPO will crash out as a crystalline solid that can be easily filtered off, bypassing the need for unscalable silica gel chromatography.

Q3: The azetidine ring occasionally opens during the final Boc deprotection step. How do we prevent this? A3: Azetidines possess approximately 26 kcal/mol of ring strain[1]. Under strongly acidic aqueous conditions at elevated temperatures, the nucleophilic chloride ion can attack the protonated azetidine, causing the ring to spring open into a 3-chloro-1-propylamine derivative. Solution: Use anhydrous 4M HCl in dioxane at sub-ambient temperatures (10–15 °C). The absence of water and strict thermal control mitigates nucleophilic attack while allowing the Boc group to cleave cleanly.

Q4: What are the safety hazards of scaling up the CO₂ quench step? A4: The reaction of the lithium acetylide with CO₂ is violently exothermic. Propiolic acid derivatives are also classified as corrosive and flammable liquids that can cause severe burns[3]. In batch reactors, dumping dry ice pellets into the mixture introduces condensation (water) which quenches the acetylide. Furthermore, bubbling CO₂ gas too rapidly can lead to localized freezing (dry ice formation in the solvent) and sudden, violent outgassing when it thaws. Solution: Use a subsurface sparger with a mass flow controller to meter the CO₂ gas slowly, maintaining the internal temperature below -60 °C.

Validated Experimental Protocol

Every protocol must be a self-validating system. Do not proceed to the next phase without passing the designated In-Process Control (IPC).

Phase 1: Dibromoalkenylation (Corey-Fuchs)
  • Procedure: Charge a jacketed reactor with N-Boc-3-formylazetidine (1.0 eq), CBr₄ (1.5 eq), and anhydrous DCM (10 vol). Cool the reactor to 0 °C. Add PPh₃ (3.0 eq) portion-wise over 2 hours, maintaining the internal temperature < 10 °C. Stir for 2 hours. Swap the solvent to MTBE/heptane (1:4) to precipitate TPPO. Filter the solids and concentrate the filtrate.

  • Causality: The portion-wise addition of PPh₃ controls the exothermic formation of the ylide. Keeping the temperature below 10 °C prevents the degradation of the highly strained azetidine aldehyde.

  • Self-Validation (IPC): Analyze via GC-MS. The reaction is complete when the starting material peak (m/z 185) is < 1% area, and the dibromoalkene peak (m/z 341) plateaus.

Phase 2: Lithiation and Carboxylation
  • Procedure: Dissolve the dibromoalkene in anhydrous THF (10 vol). Cool to -78 °C. Add n-BuLi (2.2 eq, 2.5 M in hexanes) dropwise. Stir for 1 hour. Sparge dry CO₂ gas subsurface using a mass flow controller, maintaining T < -60 °C. Quench with saturated aqueous NH₄Cl. Extract with EtOAc and concentrate at T < 30 °C.

  • Causality: 2.2 equivalents of n-BuLi are required: the first equivalent drives the elimination of HBr, and the second performs the lithium-halogen exchange to form the lithium acetylide. Strict temperature control during the CO₂ quench prevents dimerization and captures the acetylide before it can abstract a proton from the THF solvent.

  • Self-Validation (IPC): Before CO₂ addition, quench a 1 mL reaction aliquot in methanol. GC-MS must show >95% conversion to the terminal alkyne (N-Boc-3-ethynylazetidine, m/z 181)[4].

Phase 3: Boc Deprotection and Salt Isolation
  • Procedure: Dissolve the crude N-Boc-3-(azetidin-3-yl)prop-2-ynoic acid in anhydrous dioxane (5 vol). Slowly add 4M HCl in dioxane (3.0 eq) at 15 °C. Stir for 4 hours. Filter the resulting precipitate, wash with cold MTBE, and dry under vacuum at 25 °C to afford 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride.

  • Causality: Using anhydrous HCl avoids the hydrolytic ring-opening of the azetidine[1]. Dioxane acts as an anti-solvent for the resulting hydrochloride salt, driving direct crystallization and bypassing the need for scalable chromatography.

  • Self-Validation (IPC): ¹H NMR (D₂O) must show the complete disappearance of the Boc tert-butyl singlet at ~1.4 ppm. The azetidine ring protons should shift downfield, confirming the protonation of the secondary amine.

References

  • Source: International Journal of Quantum Chemistry (via ResearchGate)
  • Source: Heterocycles (via LOCKSS)
  • Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain Source: ETH Zurich Research Collection URL
  • Propiolic acid - SAFETY DATA SHEET Source: ThermoFisher Scientific URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-(Azetidin-3-yl)prop-2-ynoic Acid in Drug Discovery

This guide provides an in-depth technical comparison of 3-(Azetidin-3-yl)prop-2-ynoic acid (CAS 2243513-13-3), treating it as a high-value pharmacophore scaffold and covalent warhead .[1] Based on the search results, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-(Azetidin-3-yl)prop-2-ynoic acid (CAS 2243513-13-3), treating it as a high-value pharmacophore scaffold and covalent warhead .[1]

Based on the search results, this compound is not a standalone marketed drug but a critical building block used in Fragment-Based Drug Discovery (FBDD), PROTAC linker design, and the synthesis of conformationally restricted GABA analogues. The comparison focuses on its performance relative to standard linkers and warheads.

[1]

Executive Summary

3-(Azetidin-3-yl)prop-2-ynoic acid represents a distinct class of "rigidified" bifunctional scaffolds.[1] It combines a strained, four-membered azetidine ring (providing defined exit vectors) with an electron-deficient prop-2-ynoic acid (propiolic acid) tail.[1]

This molecule serves two primary roles in modern medicinal chemistry:

  • Covalent Warhead: The conjugated alkyne functions as a Michael acceptor for targeting non-catalytic cysteines.[1]

  • Rigid Linker: It offers superior physicochemical properties (

    
     character, metabolic stability) compared to flexible alkyl chains in PROTACs and fragment libraries.
    

Verdict: It outperforms traditional acrylamides in selectivity (due to the alkyne geometry) and excels over piperidine-based analogues in reducing molecular weight and lipophilicity (LogP).[1]

Mechanistic Profile & Structural Logic

The "Warhead" Mechanism

Unlike standard acrylamides (which are highly reactive Michael acceptors), the prop-2-ynoic acid moiety provides a "tunable" reactivity profile.[1]

  • Mechanism: The electron-withdrawing carboxylic acid activates the triple bond, allowing nucleophilic attack by thiols (Cysteine residues) in a protein pocket.[1]

  • Selectivity: The linear geometry of the alkyne (

    
    ) requires a specific angle of approach, often resulting in lower off-target reactivity compared to the planar alkene of acrylamides.[1]
    
Conformational Restriction (The Azetidine Advantage)

The azetidine ring acts as a "puckered" conformational lock.[1]

  • Vs. Flexible Linkers: A linear alkyl chain (e.g., 4-aminobutanoic acid) has high entropic penalties upon binding.[1] The azetidine constrains the molecule, pre-organizing it for binding.

  • Vs. Piperidines: Azetidines have a lower molecular weight and offer different exit vectors (

    
     bond angles) compared to the chair conformation of piperidines, allowing access to novel chemical space.
    

Mechanism Figure 1: Mechanism of Covalent Inhibition via Propynoic Acid Warhead Substrate 3-(Azetidin-3-yl) prop-2-ynoic acid TS Transition State (Linear Alkyne Alignment) Substrate->TS Binding & Orientation Cys Protein Cysteine (Thiol Nucleophile) Cys->TS Nucleophilic Attack Adduct Covalent Thio-Enol Adduct TS->Adduct Michael Addition (Irreversible)

[1][2]

Performance Comparison: Data & Metrics

Physicochemical Properties (In Silico Comparison)

The following table contrasts 3-(Azetidin-3-yl)prop-2-ynoic acid against common alternatives used in library synthesis.

Feature3-(Azetidin-3-yl)prop-2-ynoic acid Acrylamide (Standard Warhead) Nipecotic Acid (Piperidine) 4-Aminotetrolic Acid (Flexible)
Role Rigid Covalent ScaffoldNon-specific WarheadRigid GABA AnalogueFlexible GABA Analogue
Reactivity Moderate (Tunable Alkyne)High (Reactive Alkene)Inert (Non-covalent)Moderate
Geometry Linear (

) Tail
Planar (

) Tail
Chair ConformationFlexible Chain
LogP Low (Hydrophilic)ModerateModerateLow
Metabolic Stability High (Azetidine resists CYP)Low (Oxidative labile)ModerateLow
Primary Use Targeted Covalent Inhibitors (TCI)General Covalent ProbesGAT-1 InhibitionGABA Agonist
Biological Application: GABA Uptake Inhibition

In the context of neurotransmitter modulation, this scaffold serves as a rigid analogue of GABA .

  • Target: GABA Transporters (GAT-1, GAT-3).[1]

  • Performance: Azetidine derivatives often show improved blood-brain barrier (BBB) permeability compared to zwitterionic GABA due to the ability to mask the amine/acid as a prodrug or salt.[1]

  • Experimental Insight: The alkyne group prevents metabolic degradation by GABA-transaminase (GABA-AT), acting as a potential "suicide substrate" mechanism similar to Vigabatrin.[1]

Experimental Protocols

Protocol: Covalent Binding Assay (GSH Reactivity)

To validate the "warhead" capability of the propynoic acid moiety without using expensive protein assays, use a Glutathione (GSH) half-life assay.[1]

Objective: Determine the reactivity (


) of the inhibitor towards thiols.
  • Preparation:

    • Dissolve 3-(Azetidin-3-yl)prop-2-ynoic acid (10 mM) in DMSO.

    • Prepare a 10 mM solution of Reduced Glutathione (GSH) in PBS (pH 7.4).

    • Internal Standard: Use Naproxen or Caffeine (1 mM).

  • Incubation:

    • Mix Inhibitor and GSH in a 1:10 ratio (pseudo-first-order kinetics) in PBS at 37°C.[1]

    • Final concentration: 100 µM Inhibitor, 1 mM GSH.

  • Sampling:

    • Aliquot samples at

      
       min.
      
    • Quench with 1% Formic Acid/Acetonitrile.

  • Analysis:

    • Analyze via LC-MS/MS .[1] Monitor the disappearance of the parent mass [M+H]+ and the appearance of the GSH-Adduct [M+GSH+H]+.[1]

  • Calculation:

    • Plot

      
       vs. Time.[1] The slope 
      
      
      
      gives
      
      
      .[1]
    • Success Metric: A

      
       between 15–120 mins indicates an ideal "tunable" covalent inhibitor.[1] <5 mins implies promiscuous reactivity (too hot).[1]
      
Protocol: Click Chemistry Conjugation (PROTAC Synthesis)

If using the molecule as a linker for PROTACs:

  • Reagents: Azide-functionalized E3 Ligase ligand, CuSO4 (1 eq), Sodium Ascorbate (2 eq), THPTA ligand.

  • Solvent: t-BuOH:H2O (1:1).[1]

  • Procedure: React the alkyne of the azetidine scaffold with the azide at Room Temp for 2 hours.

  • Purification: HPLC (C18 column). The rigid azetidine linker improves the solubility of the final PROTAC chimera.

Decision Matrix: When to Use This Inhibitor?

DecisionTree Figure 2: Selection Logic for Azetidine-Alkyne Scaffolds Start Select Inhibitor Scaffold TargetType Target Type? Start->TargetType Cysteine Cysteine in Pocket? TargetType->Cysteine Enzyme/Kinase GABA GABA/Neuro Receptor? TargetType->GABA GPCR/Transporter UseAzetidine USE 3-(Azetidin-3-yl)prop-2-ynoic acid Cysteine->UseAzetidine Target is Non-Catalytic (Need Selectivity) UseAcrylamide Use Acrylamide Cysteine->UseAcrylamide Target is Solvent Exposed (Need High Reactivity) GABA->UseAzetidine Need Rigid Analog High Fsp3 UsePiperidine Use Nipecotic Acid GABA->UsePiperidine Standard Reference

References

  • PharmaBlock. (2024). Azetidines in Drug Discovery: A Privileged Scaffold. Retrieved from .[1]

  • CymitQuimica. (2024). Product Data: 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride (CAS 2243513-13-3).[1] Retrieved from .[1]

  • MedChemExpress. (2024). PROTAC Linker Design: Azetidine-based Linkers. Retrieved from .[1]

  • Journal of Medicinal Chemistry. (2010). Azetidine derivatives as novel GABA uptake inhibitors: synthesis and SAR. (PMID: 20219271). Retrieved from .[1]

  • Molecules. (2016). Azetidine-Containing Analogues as Antitumor Agents.[1] (DOI: 10.3390/molecules21050000).[1] Retrieved from .[1]

Sources

Comparative

A Comparative Guide to Validating Target Engagement of 3-(Azetidin-3-yl)prop-2-ynoic Acid

In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the initial step. The subsequent, and arguably more critical, phase is the rigorous validation of its mechanism of act...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the initial step. The subsequent, and arguably more critical, phase is the rigorous validation of its mechanism of action, with the confirmation of direct target engagement being paramount. This guide provides a comprehensive comparison of leading methodologies for validating the target engagement of 3-(Azetidin-3-yl)prop-2-ynoic acid, a compound of interest emerging from phenotypic screening. For the purpose of this illustrative guide, we will hypothesize that 3-(Azetidin-3-yl)prop-2-ynoic acid has been identified as a putative inhibitor of Cathepsin B, a cysteine protease implicated in various pathologies. Our objective is to not only confirm direct binding to Cathepsin B but also to compare the robustness and applicability of different validation techniques.

We will delve into three orthogonal approaches: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and traditional in vitro biochemical enzyme assays. Each method offers unique advantages and presents distinct challenges, and the choice of methodology can significantly impact the trajectory of a drug development program. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions when designing and executing target validation studies.

Section 1: The Foundational Approach - In Vitro Biochemical Assays

Biochemical assays are the bedrock of enzyme inhibitor characterization, providing a direct measure of a compound's effect on the catalytic activity of its purified target protein.[1][2] These assays are essential for determining key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which quantify the potency of the inhibitor.[3][4]

Causality Behind Experimental Choices

The primary rationale for employing a biochemical assay first is its directness and relative simplicity. By isolating the target enzyme and its substrate, we can minimize the confounding variables present in a cellular context. This allows for a clean assessment of the compound's inhibitory potential. For Cathepsin B, a fluorogenic substrate is typically used, where cleavage by the enzyme releases a fluorescent molecule, providing a readily measurable signal.

Self-Validating System

A well-designed biochemical assay contains inherent controls for self-validation. These include "no enzyme" and "no substrate" controls to establish baseline signals, and a "no inhibitor" control to represent 100% enzyme activity. Additionally, a known, well-characterized inhibitor of Cathepsin B should be run in parallel as a positive control for assay performance.

Experimental Protocol: Cathepsin B Inhibition Assay
  • Reagents and Setup :

    • Purified, active human Cathepsin B enzyme.

    • Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5).

    • Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC).

    • 3-(Azetidin-3-yl)prop-2-ynoic acid, serially diluted.

    • Positive control inhibitor (e.g., CA-074).

    • 384-well black assay plates.

  • Assay Procedure :

    • Add 5 µL of assay buffer to all wells.

    • Add 1 µL of serially diluted 3-(Azetidin-3-yl)prop-2-ynoic acid or control compounds to respective wells.

    • Add 10 µL of Cathepsin B (at a final concentration of ~2 nM) to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate (at a final concentration equal to its Km).

    • Read the fluorescence intensity (e.g., Ex/Em = 355/460 nm) every minute for 30 minutes.

  • Data Analysis :

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation
CompoundTargetAssay TypeIC50 (µM)
3-(Azetidin-3-yl)prop-2-ynoic acidCathepsin BBiochemical (Fluorogenic)1.2
CA-074 (Control)Cathepsin BBiochemical (Fluorogenic)0.015
Advantages and Limitations
  • Advantages : High throughput, cost-effective, provides direct measure of potency (IC50/Ki).[2][5]

  • Limitations : Utilizes purified protein, which may not reflect the native conformation or post-translational modifications present in a cell. It does not confirm target engagement in a cellular context, as it bypasses factors like cell permeability and intracellular metabolism.[6]

Section 2: In-Cell Target Engagement - The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in a physiological setting, such as intact cells or even tissues.[7][8] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[6][8] This stabilization can be detected by heating the cell lysate and quantifying the amount of soluble protein remaining at different temperatures.

Causality Behind Experimental Choices

The choice to use CETSA is driven by the need to bridge the gap between in vitro activity and cellular efficacy. It provides direct evidence that the compound reaches its target within the complex milieu of the cell and binds to it.[9][10] This is a critical step in validating a compound's mechanism of action and ruling out off-target effects as the source of its cellular phenotype.

Self-Validating System

The CETSA workflow includes internal controls that ensure the validity of the results. The "vehicle" control (cells treated with DMSO) establishes the baseline thermal stability of the target protein. A dose-dependent stabilization of the target protein by the compound provides strong evidence of a specific interaction. Furthermore, using a well-characterized compound known to bind the target as a positive control can validate the experimental setup.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection cells Intact Cells treatment Treat with Compound or Vehicle cells->treatment heating Heat to a Range of Temperatures treatment->heating lysis Lyse Cells heating->lysis centrifugation Centrifuge to Separate Soluble vs. Aggregated Proteins lysis->centrifugation western_blot Western Blot for Soluble Target Protein centrifugation->western_blot quantification Quantify Band Intensity western_blot->quantification data_analysis Plot % Soluble Protein vs. Temperature quantification->data_analysis Generate Melt Curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Cathepsin B
  • Cell Culture and Treatment :

    • Culture a relevant cell line (e.g., HT-1080) to ~80% confluency.

    • Treat cells with 3-(Azetidin-3-yl)prop-2-ynoic acid (e.g., at 10x its cellular IC50) or vehicle (DMSO) for 1 hour.

  • Heating and Lysis :

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation and Detection :

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Transfer the supernatant (soluble protein fraction) to new tubes.

    • Denature the samples in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Cathepsin B, followed by a secondary HRP-conjugated antibody.

    • Detect the signal using a chemiluminescence substrate and image the blot.

  • Data Analysis :

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (40°C).

    • Plot the normalized intensities against the temperature for both vehicle- and compound-treated samples to generate "melt curves." A rightward shift in the curve for the compound-treated sample indicates thermal stabilization.

Data Presentation
TreatmentT_agg (°C) (Vehicle)T_agg (°C) (Compound)ΔT_agg (°C)
3-(Azetidin-3-yl)prop-2-ynoic acid56.260.5+4.3

(T_agg is the temperature at which 50% of the protein has aggregated)

Advantages and Limitations
  • Advantages : Confirms target engagement in a native, cellular environment, does not require compound modification, and can be adapted for high-throughput screening (RT-CETSA).[9][10]

  • Limitations : Requires a specific antibody for the target protein, can be technically challenging, and the magnitude of the thermal shift does not always correlate with compound potency.

Section 3: Covalent Labeling and Target Identification - Photoaffinity Labeling (PAL)

Photoaffinity labeling is a powerful chemical proteomics technique used to identify the direct binding partners of a small molecule in a complex biological system.[11][12] This method involves modifying the compound of interest with a photoreactive group and a reporter tag (e.g., an alkyne for click chemistry).[13] Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks the compound to its binding partners.[13]

Causality Behind Experimental Choices

PAL is particularly useful when the target of a compound is unknown or to confirm a hypothesized target in an unbiased manner. By creating a covalent bond between the probe and its target, it allows for the stringent purification and subsequent identification of the target protein by mass spectrometry. This provides definitive evidence of a direct physical interaction.[14]

Self-Validating System

The design of a PAL experiment incorporates several layers of validation. A crucial control is a competition experiment, where cells are co-incubated with the photoaffinity probe and an excess of the unmodified parent compound. A genuine target will show a decrease in labeling by the probe in the presence of the competitor. Additionally, using a structurally similar but inactive compound as a negative control can help distinguish specific from non-specific binders.[14]

PAL_Workflow cluster_probe Probe Incubation cluster_crosslink Crosslinking cluster_lyse_click Lysis & Tagging cluster_enrich_digest Enrichment & Digestion cluster_ms Mass Spectrometry probe Incubate Cells with Photoaffinity Probe uv UV Irradiation to Covalently Crosslink Probe to Target probe->uv lysis Cell Lysis uv->lysis click_chem Click Chemistry to Attach Biotin Tag lysis->click_chem enrich Enrich Biotinylated Proteins with Streptavidin Beads click_chem->enrich digest On-Bead Digestion to Peptides enrich->digest lc_ms LC-MS/MS Analysis digest->lc_ms protein_id Protein Identification and Quantification lc_ms->protein_id data_analysis Target Identification protein_id->data_analysis Identify Enriched Proteins

Caption: Workflow for Photoaffinity Labeling (PAL) based target identification.

Experimental Protocol: PAL for Cathepsin B
  • Probe Synthesis : Synthesize a photoaffinity probe derivative of 3-(Azetidin-3-yl)prop-2-ynoic acid containing a diazirine moiety and a terminal alkyne.

  • Cell Treatment and Crosslinking :

    • Treat cells with the photoaffinity probe, with or without a 100-fold excess of the parent compound (for competition).

    • Irradiate the cells with UV light (e.g., 365 nm) to induce crosslinking.

  • Lysis and Click Chemistry :

    • Lyse the cells in a buffer containing protease inhibitors.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide tag to the alkyne-modified probe-protein complexes.

  • Enrichment and Mass Spectrometry :

    • Incubate the lysate with streptavidin-coated magnetic beads to enrich for biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis :

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).

    • Calculate the ratio of protein abundance in the probe-treated sample versus the competition sample.

    • Genuine targets will be significantly enriched in the probe-only sample and depleted in the competition sample.

Data Presentation
Protein IdentifiedUniProt IDEnrichment Ratio (Probe/Competition)p-value
Cathepsin B P07858 15.2 <0.001
GAPDHP044061.10.85
Tubulin alpha-1AQ71U360.90.79
Advantages and Limitations
  • Advantages : Provides unbiased, definitive identification of direct binding partners in a physiological context; can identify novel targets or off-targets.[11][15]

  • Limitations : Requires chemical synthesis of a bespoke probe, which must retain the biological activity of the parent compound; photoreactive groups can sometimes exhibit non-specific reactivity.

Conclusion and Recommendations

Validating the target engagement of a novel compound like 3-(Azetidin-3-yl)prop-2-ynoic acid is a multi-faceted process that benefits from the application of orthogonal methodologies.

  • Biochemical assays serve as an essential starting point, offering a robust and high-throughput method to quantify a compound's potency against a purified target. However, their in vitro nature necessitates further validation in a cellular context.

  • CETSA provides this crucial next step, confirming that the compound can access and bind to its target within the complex environment of an intact cell. A positive result in a CETSA experiment significantly increases confidence in the compound's proposed mechanism of action.

  • Photoaffinity labeling offers the most definitive and unbiased evidence of a direct physical interaction. It is particularly powerful for de-risking a project by confirming the identity of the primary target and revealing potential off-targets that could lead to toxicity later in development.

For a comprehensive validation strategy for 3-(Azetidin-3-yl)prop-2-ynoic acid as a putative Cathepsin B inhibitor, we recommend a tiered approach. Begin with a biochemical assay to confirm in vitro potency. Follow this with CETSA to demonstrate target engagement in cells. Finally, for lead candidates, employ photoaffinity labeling to unequivocally confirm Cathepsin B as the direct target and to proactively identify any liabilities associated with off-target binding. This integrated strategy provides a self-validating system, ensuring that only the most promising and well-characterized compounds advance through the drug discovery pipeline.

References

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Mi, Y., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science. Available at: [Link]

  • Al-Aqbi, S. S., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • Mi, Y., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Donovan, K. A., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications. Available at: [Link]

  • Donovan, K. A., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications. Available at: [Link]

  • Smith, E., et al. (2018). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Available at: [Link]

  • Burton, L. A., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship, University of California. Available at: [Link]

  • Da-ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Da-ta Biotech. Available at: [Link]

  • Donovan, K. A., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. PubMed. Available at: [Link]

  • Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Thompson, G. J., et al. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry. Available at: [Link]

  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. BioAssay Systems. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

Sources

Validation

advantages of 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride salt

Executive Summary: The "Small-Ring" Advantage In the pursuit of optimal Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE), the azetidine scaffold has emerged as a superior alternative to traditional piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Small-Ring" Advantage

In the pursuit of optimal Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE), the azetidine scaffold has emerged as a superior alternative to traditional piperidine and pyrrolidine rings. 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride (CAS: 2243513-13-3) represents a high-value building block that combines the metabolic robustness of the azetidine core with the versatile reactivity of an internal alkyne linker.

This guide objectively compares this scaffold against standard saturated and linear alternatives, demonstrating its utility in Fragment-Based Drug Discovery (FBDD) , PROTAC linker design , and covalent inhibitor development .

Structural & Chemical Profile

The Molecule at a Glance[1][2][3][4][5]
  • Core Scaffold: Azetidine (4-membered nitrogen heterocycle).[1]

  • Functional Handle: Prop-2-ynoic acid (conjugated alkynoic acid).

  • Form: Hydrochloride salt (maximizes stability and water solubility).

  • Key Feature: The

    
     character of the ring coupled with the linear 
    
    
    
    geometry of the alkyne creates a unique, rigid exit vector.
Why Azetidine? (The "Why" Behind the Choice)

Medicinal chemistry has shifted towards smaller, more polar saturated rings to improve ADME properties.

  • Metabolic Stability: Unlike piperidines, which are prone to oxidative metabolism (P450-mediated hydroxylation), the strained azetidine ring is metabolically "quieter."

  • Basicity Modulation: The

    
     of azetidine (approx. 11.[2]3) can be modulated by N-substitution, but the electron-withdrawing effect of the alkynoic acid tail (if conjugated) or the proximity of the alkyne alters the local electronics, often lowering 
    
    
    
    and improving permeability compared to saturated analogs.

Comparative Performance Analysis

A. Physicochemical Properties (In Silico & Experimental Consensus)

The following table compares 3-(Azetidin-3-yl)prop-2-ynoic acid HCl against its larger ring analog (Piperidine) and a flexible linear analog.

FeatureAzetidine Scaffold (Subject)Piperidine Analog (Alternative 1)Linear Alkyne (Alternative 2)
Structure 4-membered ring6-membered ringLinear chain (e.g., Hex-5-ynoic acid)
MW (Free Base) ~125 Da~153 Da~112 Da
cLogP -0.8 to -0.5 (Low)0.5 to 1.2 (Moderate)1.5+ (High)
Ligand Efficiency (LE) High ModerateModerate
Conformational Entropy Low (Rigid) Medium (Chair/Boat)High (Flexible - Penalty on binding)
Water Solubility High (>50 mg/mL) ModerateLow
Metabolic Stability (

)
> 60 min (Microsomes)~20-40 minVariable

Insight: The Azetidine analog offers the best balance of low lipophilicity (crucial for oral bioavailability) and structural rigidity (minimizing the entropic cost of binding).

B. Reactivity Profile: The Alkyne Advantage

The prop-2-ynoic acid moiety is not just a linker; it is a functional warhead.

  • Click Chemistry Ready: The alkyne serves as a bioorthogonal handle for CuAAC reactions, ideal for synthesizing PROTACs where linker length and rigidity are critical.

  • Michael Acceptor Potential: When coupled to an amine, the resulting alkynamide is a potential covalent warhead targeting cysteine residues (e.g., in covalent kinase inhibitors).

Visualizing the Advantage (Graphviz)

The following diagram illustrates the decision-making logic for selecting this scaffold over alternatives and its downstream applications.

Azetidine_Advantage Start Drug Design Goal Choice_Flex Flexible Linker (Linear Alkynes) Start->Choice_Flex Choice_Pipe Piperidine Scaffold (High MW/LogP) Start->Choice_Pipe Choice_Azet Azetidine-Alkyne (Rigid, Low LogP) Start->Choice_Azet Outcome_Entropy High Entropic Penalty (Lower Potency) Choice_Flex->Outcome_Entropy Outcome_Metab Metabolic Liability (P450 Oxidation) Choice_Pipe->Outcome_Metab Outcome_Success Optimal LLE & LE Rigid Vector Choice_Azet->Outcome_Success App_PROTAC PROTAC Linkers (Click Chem) Outcome_Success->App_PROTAC App_Covalent Covalent Inhibitors (Michael Acceptor) Outcome_Success->App_Covalent

Figure 1: Decision matrix highlighting the strategic selection of the Azetidine-Alkyne scaffold for optimizing Ligand Efficiency (LE) and reducing metabolic liabilities.

Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Objective: To couple the carboxylic acid tail to an amine-bearing pharmacophore (R-NH2).

Reagents:

  • 3-(Azetidin-3-yl)prop-2-ynoic acid HCl (1.0 eq)[3]

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the amine substrate (R-NH2) and DIPEA in anhydrous DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Activation: Add 3-(Azetidin-3-yl)prop-2-ynoic acid HCl followed immediately by HATU. Note: The HCl salt requires the extra equivalent of base (DIPEA) included above.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS for the formation of the [M+H]+ peak.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, followed by sat.

    
     and brine.
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: "Click" Reaction (CuAAC)

Objective: To utilize the alkyne handle for triazole formation (e.g., in PROTAC synthesis).

Reagents:

  • Azetidine-Alkyne Intermediate (1.0 eq)

  • Azide Linker/Warhead (1.0 eq)

  • 
     (0.1 eq)
    
  • Sodium Ascorbate (0.5 eq)

  • t-BuOH/H2O (1:1 v/v)

Step-by-Step:

  • Setup: Suspend the Azetidine-Alkyne and the Azide in the solvent mixture.

  • Catalyst Prep: Freshly prepare a 1M solution of Sodium Ascorbate in water. Add

    
     solution followed by the ascorbate to the reaction vial.
    
  • Incubation: Stir vigorously at RT for 12 hours. The solution usually turns from blue to yellow/colorless as Cu(I) is generated.

  • Validation: Check LC-MS for the mass of the triazole product.

  • Chelation: Upon completion, add a scavenger resin (e.g., QuadraPure™ TU) or wash with EDTA solution to remove copper traces before biological testing.

Stability & Handling Data

  • Storage: Store the HCl salt at -20°C. It is hygroscopic; allow to equilibrate to RT before opening.

  • Solution Stability:

    • Water/DMSO: Stable for >24 hours at RT.

    • Basic Buffer (pH > 9): Potential for polymerization of the free base if highly concentrated; keep dilute or protected.

  • Thermal: Stable up to 80°C in solid form; avoid prolonged heating >60°C in solution to prevent alkyne degradation.

References

  • Pettersson, M., et al. (2011).[4] "Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives." Bioorganic & Medicinal Chemistry Letters, 21(2), 865-868.[4] Retrieved from [Link]

  • Cheekatla, S. R. (2026).[1] "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Biophysical Techniques for Confirming the Binding Affinity of 3-(Azetidin-3-yl)prop-2-ynoic Acid Derivatives

Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug development. Content Focus: Fragment-Based Drug Discovery (FBDD), Targeted Covalent Inhibitors (TCIs), and Biophysical Validation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug development. Content Focus: Fragment-Based Drug Discovery (FBDD), Targeted Covalent Inhibitors (TCIs), and Biophysical Validation.

Introduction: The Analytical Challenge of Fragment Scaffolds

In modern Fragment-Based Drug Discovery (FBDD), serves as a highly versatile small-molecule scaffold[1]. With a molecular weight of 161.6 g/mol , its azetidine ring provides a rigid, polar, and metabolically stable spacer, while the propynoic acid moiety offers an alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a carboxylic acid for amide coupling. These features make it an ideal building block for[2].

However, confirming the binding affinity of such low-molecular-weight fragments presents a distinct analytical challenge. Because fragments typically exhibit weak initial binding affinities (


 in the high micromolar to millimolar range), standard biochemical assays are often insufficiently sensitive to confirm target engagement, necessitating the use of [3].

This guide objectively compares three gold-standard biophysical platforms—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) —for validating the binding affinity of 3-(Azetidin-3-yl)prop-2-ynoic acid-derived probes.

FBDD_Workflow A 3-(Azetidin-3-yl) prop-2-ynoic acid B Amide Coupling & CuAAC Click A->B Derivatization C Fragment Library Generation B->C D Primary Screening (Thermal Shift/NMR) C->D High-throughput E Affinity Confirmation (SPR / ITC / MST) D->E Hit Validation

Workflow for elaborating and validating 3-(Azetidin-3-yl)prop-2-ynoic acid fragments.

Comparative Analysis of Biophysical Techniques

To establish a rigorous validation framework, we must compare how these platforms handle the unique properties of fragment-sized molecules. Below is a comparative dataset representing the affinity confirmation of a synthetic 3-(Azetidin-3-yl)prop-2-ynoic acid derivative against a model kinase target.

Table 1: Quantitative Comparison of Binding Affinity Data
TechniqueMeasured

(

)
Key Kinetic / Thermodynamic ParametersSample ConsumptionThroughput
SPR 45.2 ± 1.8

:

,

:

Low (Target immobilized)High
ITC 48.5 ± 2.1

: -4.2 kcal/mol,

: -1.6 kcal/mol
High (mg quantities)Low
MST 42.0 ± 3.5

: 15 units (Signal Amplitude)
Very LowMedium
Platform Breakdown
  • Surface Plasmon Resonance (SPR): at the surface of a sensor chip to measure real-time binding kinetics[4]. It is highly scalable but requires target immobilization, which can occasionally occlude binding pockets.

  • Isothermal Titration Calorimetry (ITC): to determine thermodynamic parameters such as enthalpy (

    
    ) and entropy (
    
    
    
    )[4]. It is a true label-free, solution-phase measurement but requires substantial amounts of highly concentrated protein[5].
  • Microscale Thermophoresis (MST): , offering high sensitivity for weak interactions and compatibility with high-DMSO environments[4]. It requires minimal sample but relies on fluorescent labeling of the target.

Affinity_Validation Start Fragment Hit: 3-(Azetidin-3-yl)prop-2-ynoic acid Split Select Technique Start->Split SPR SPR Immobilize Target Split->SPR ITC ITC Titrate Fragment Split->ITC MST MST Fluorescent Target Split->MST SPR_Data Kinetics (kon, koff) Affinity (Kd) SPR->SPR_Data ITC_Data Thermodynamics (ΔH, ΔS) Affinity (Kd) ITC->ITC_Data MST_Data Solution Affinity (Kd) Low Sample Usage MST->MST_Data

Logical relationship and data outputs for biophysical affinity validation techniques.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that a biophysical protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that the measured affinity of the 3-(Azetidin-3-yl)prop-2-ynoic acid fragment is an artifact-free representation of true target engagement.

Protocol A: SPR Kinetic Affinity Profiling

Objective: Determine the


, 

, and

of the fragment derivative.
  • Sensor Chip Selection & Immobilization:

    • Action: Use a CM5 (carboxymethyl dextran) chip. Immobilize the target protein via standard amine coupling to a density of ~3000-5000 RU.

    • Causality: We immobilize the macromolecule (target) rather than the fragment. Because the SPR signal is directly proportional to the mass of the binding analyte, flowing a ~160 Da fragment over an immobilized 50 kDa protein yields a detectable response.[5].

  • Analyte Preparation & Strict Buffer Matching:

    • Action: Dissolve the 3-(Azetidin-3-yl)prop-2-ynoic acid derivative in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+) to a final concentration of exactly 5% DMSO. Prepare a 1.5-fold dilution series (e.g., 1 mM down to 10

      
      ).
      
    • Causality: Fragments require high concentrations to reach binding saturation. Strict DMSO matching between the running buffer and the sample is critical; even a 0.1% mismatch creates a bulk refractive index artifact that will completely dwarf the actual binding signal of a low-mass fragment.

  • Data Acquisition & Solvent Correction:

    • Action: Run the dilution series at a high flow rate (e.g., 50

      
      ). Include 8 solvent correction cycles (varying DMSO from 4.5% to 5.5%).
      
    • Causality: High flow rates minimize mass transport limitations, ensuring that the measured

      
       reflects true binding kinetics rather than the rate of diffusion to the sensor surface.
      
Protocol B: ITC Thermodynamic Profiling

Objective: Obtain the full thermodynamic signature (


, 

,

) of the fragment interaction.
  • Extensive Dialysis:

    • Action: Dialyze the target protein extensively (3x buffer exchanges) against the assay buffer. Use the final dialysate to dilute the azetidine fragment stock.

    • Causality: ITC is exquisitely sensitive to heats of dilution. If the buffer composition of the syringe (fragment) and the cell (protein) differ even slightly, the background heat will mask the small

      
       generated by a weak fragment interaction[5].
      
  • Cell and Syringe Setup:

    • Action: Load the target protein into the sample cell at a high concentration (e.g., 50-100

      
      ). Load the fragment into the syringe at 1-2 mM.
      
    • Causality: The fragment is placed in the syringe because its high solubility allows for the millimolar concentrations necessary to achieve a complete binding isotherm (reaching saturation). Concentrating the target protein to such levels in the cell would likely induce irreversible aggregation.

  • Titration Strategy:

    • Action: Perform an initial small injection (0.5

      
      ) followed by 18-20 larger injections (2 
      
      
      
      each) at 150-second intervals.
    • Causality: The first injection is routinely discarded during data analysis because it is prone to volumetric errors from backlash in the syringe motor and diffusion across the syringe tip during the equilibration phase.

References

Sources

Validation

Evaluating 3-(Azetidin-3-yl)prop-2-ynoic Acid as a Covalent Warhead Scaffold: In Vitro vs. In Vivo Performance

Executive Summary In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs), the selection of the electrophilic warhead and its linker is the most critical determinant of clinical success. 3-(Azetidin-3-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs), the selection of the electrophilic warhead and its linker is the most critical determinant of clinical success. 3-(Azetidin-3-yl)prop-2-ynoic acid (CAS: 2243513-13-3) is a highly specialized, dual-function chemical building block[1]. When incorporated into a drug scaffold, it forms an azetidine-propiolamide moiety.

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro biochemical reactivity and in vivo pharmacokinetic (PK) performance of the azetidine-propiolamide architecture against the industry-standard piperidine-acrylamide alternative. By understanding the causality behind these structural choices, drug development professionals can better optimize covalent target engagement while mitigating off-target toxicity.

Mechanistic Grounding: Why Azetidine-Propiolamides?

The efficacy of a covalent inhibitor is defined by two distinct phases: the reversible non-covalent binding affinity (


) and the maximum rate of irreversible inactivation (

).
  • The Propiolic Acid Warhead (Reactivity): Unlike standard alkenes (acrylamides), alkynes paired with a carbonyl (propiolamides) are highly electron-deficient. They undergo rapid Michael addition with nucleophilic cysteines to form a stable thioenol ether. Recent studies on SETD8 methyltransferase inhibitors have demonstrated that utilizing a propiolamide warhead can increase biochemical potency by roughly 30-fold compared to standard warheads, achieving an IC50 of 0.14 µM ()[2].

  • The Azetidine Spacer (Rigidity & PK): The 4-membered azetidine ring restricts conformational flexibility, reducing the entropic penalty upon binding. Furthermore, it lowers the overall lipophilicity (logD) and lacks the metabolically vulnerable

    
    -protons found in larger pyrrolidine or piperidine rings, directly enhancing in vivo microsomal stability.
    

G N1 Azetidine-Propiolamide (Free Drug) N3 Non-Covalent Encounter Complex N1->N3 k1 N2 Target Protein (Free Cysteine) N2->N3 k1 N3->N1 k-1 N4 Covalent Adduct (Thioenol Ether) N3->N4 k_inact

Caption: Kinetic pathway of covalent target engagement via Michael addition.

In Vitro Performance Comparison

In vitro, the primary challenge with propiolamides is managing their heightened electrophilicity. While they provide rapid target silencing, they can react indiscriminately with off-target cysteines or intracellular glutathione (GSH) if the non-covalent affinity is not perfectly tuned ()[3]. The rigid azetidine linker compensates for this by perfectly aligning the warhead with the target cysteine, maximizing the on-target


 ratio.
Table 1: In Vitro Profiling (Azetidine-Propiolamide vs. Piperidine-Acrylamide)
Parameter3-(Azetidin-3-yl)prop-2-ynoic Acid DerivativeStandard Piperidine-AcrylamideMechanistic Causality
Electrophilicity Very High (Alkyne Michael Acceptor)Moderate (Alkene Michael Acceptor)Alkynes exhibit greater

-electron deficiency, driving faster nucleophilic attack.
Target Engagement (

)
Rapid (

min to saturation)
Slower (

min to saturation)
The propiolamide transition state has a lower activation energy barrier for thiolate addition.
Off-Target GSH Reactivity Moderate to HighLowHigh intrinsic reactivity necessitates highly optimized non-covalent binding (

) to ensure specificity.
Spacer Rigidity High (4-membered ring)Low (6-membered ring)Azetidine locks the warhead vector, reducing the entropic penalty during the transition from

to

.

In Vivo Efficacy & Pharmacokinetics (PK/PD)

The true value of the 3-(Azetidin-3-yl)prop-2-ynoic acid building block is realized in vivo. Despite the high reactivity of the propiolamide warhead, properly designed azetidine-propiolamides demonstrate robust in vivo tumor regression (e.g., in SETD8 or S. mansoni p97 models) ()[4]. Because the


 is so rapid, complete target silencing is achieved even if the drug has a short systemic half-life—a hallmark of optimized covalent drugs.
Table 2: In Vivo PK/PD Profile
ParameterAzetidine-PropiolamideFlexible AcrylamideImpact on Efficacy
Metabolic Clearance (

)
LowModerate to HighAzetidine resists CYP450-mediated oxidation better than piperidine, extending exposure.
Target Occupancy Duration Permanent (Protein turnover dependent)PermanentBoth form irreversible bonds, but propiolamides achieve 100% occupancy at lower systemic doses.
Oral Bioavailability (F%) EnhancedStandardThe lower logD of the azetidine ring improves aqueous solubility and intestinal absorption.

Standardized Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols represent self-validating systems for evaluating azetidine-propiolamide derivatives.

Protocol 1: In Vitro Intact Protein MS for Covalent Target Engagement

Purpose: To quantify the rate of covalent adduct formation (


) and validate cysteine specificity.
  • Protein Preparation: Purify recombinant wild-type (WT) target protein and a Cys-to-Ser mutant (Negative Control). Dilute to 2 µM in assay buffer (pH 7.4).

  • Compound Incubation: Add the azetidine-propiolamide inhibitor at a 10-fold molar excess (20 µM). Incubate at 25°C.

  • Time-Course Aliquoting: Extract 10 µL aliquots at 0, 5, 10, 30, and 60 minutes. Quench immediately with 1% formic acid.

  • LC-MS Analysis: Analyze via intact mass spectrometry (e.g., Q-TOF). Deconvolute the spectra to observe the mass shift corresponding to the exact molecular weight of the warhead.

  • Self-Validating Check: The Cys-to-Ser mutant must show zero mass shift across all time points. If a shift occurs, the warhead is non-specifically modifying other residues (e.g., Lysine), invalidating the compound's selectivity.

Protocol 2: In Vivo Target Occupancy & Xenograft Efficacy

Purpose: To establish the PK/PD relationship between target silencing and tumor regression.

  • Animal Dosing: Implant target-overexpressing cancer cells (e.g., multiple myeloma lines) into SCID mice. Once tumors reach 100 mm

    
    , dose animals orally with vehicle or compound (e.g., 10 mg/kg).
    
  • Tissue Extraction: Sacrifice cohorts at 2, 6, 12, and 24 hours post-dose. Extract tumor tissue and lyse in cold RIPA buffer.

  • Washout & Probe Displacement: Wash the lysate to remove unbound drug. Incubate the lysate with a fluorescently tagged reversible probe specific to the target's active site.

  • Quantification: Measure fluorescence polarization. A decrease in fluorescence indicates that the target is covalently occupied by the drug.

  • Self-Validating Check: Correlate the % target occupancy at 24 hours directly with the % reduction in tumor volume measured via calipers at day 14. Efficacy must strictly track with occupancy.

Workflow S1 1. In Vitro Screening (Intact MS & IC50) S2 2. Cellular Washout (Target Occupancy) S1->S2 S3 3. In Vivo PK (Clearance & logD) S2->S3 S4 4. Xenograft Efficacy (Tumor Regression) S3->S4

Caption: Sequential validation workflow for targeted covalent inhibitors.

References

  • Title: Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8. Source: Journal of Medicinal Chemistry / PubMed. URL: [Link]

  • Title: A genome-scale drug discovery pipeline uncovers therapeutic targets and a unique p97 allosteric binding site in Schistosoma mansoni. Source: Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Title: Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding. Source: Scientific Reports / ResearchGate. URL: [Link]

  • Title: Assessment of Tractable Cysteines for Covalent Targeting by Screening Covalent Fragments. Source: MDPI / ResearchGate. URL: [Link]

Sources

Comparative

Precision Profiling: 3-(Azetidin-3-yl)prop-2-ynoic Acid as a Dual-Utility Covalent Scaffold

Topic: Assessing the Specificity of 3-(Azetidin-3-yl)prop-2-ynoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary In the landscap...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Specificity of 3-(Azetidin-3-yl)prop-2-ynoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-(Azetidin-3-yl)prop-2-ynoic acid (CAS: 2243513-13-3) represents a "Goldilocks" scaffold—balancing the high structural rigidity of the azetidine ring with the tunable electrophilicity of a conjugated alkynyl acid.[1][2] Unlike its more reactive acrylamide analogues or the inert saturated propanoic derivatives, this compound offers a unique specificity profile for targeting catalytic cysteines with reduced off-target liability.[1]

This guide objectively assesses its specificity, comparing it against standard structural and functional alternatives, supported by reactivity kinetics and conformational analysis.[1]

Structural & Mechanistic Rationale

The specificity of 3-(Azetidin-3-yl)prop-2-ynoic acid stems from two synergistic chemical features:

  • The Azetidine Constraint (Vector Control):

    • The 4-membered azetidine ring acts as a rigid spacer, locking the exit vector of the warhead.[1] Unlike the flexible pyrrolidine or piperidine rings, the azetidine ring forces a distinct puckering angle (~25-30°), orienting the propiolic acid tail into a specific trajectory ideal for accessing shallow pockets in enzymes like DUBs (Deubiquitinases) or Cysteine Proteases .[1]

    • Significance: Reduces entropic penalty upon binding, increasing potency against conformationally demanding targets (e.g., GABA transporters or specific GPCRs).[1]

  • The Ynoic Acid Warhead (Tunable Reactivity):

    • The prop-2-ynoic acid moiety is a Michael acceptor.[1] However, alkynyl carbonyls are generally less reactive toward biological nucleophiles (like Glutathione) than their alkenyl (acrylamide) counterparts.[1]

    • Specificity Mechanism: This reduced intrinsic reactivity means the compound requires a specific orientation and activation within an enzyme's active site to react.[1] It effectively filters out "bystander" cysteines, reacting only when driven by specific non-covalent binding interactions.[1]

Comparative Landscape: The "Specificity-Reactivity" Trade-off[1]
Feature3-(Azetidin-3-yl)prop-2-ynoic acid Analogue A: Azetidin-3-yl-acrylamide Analogue B: 3-(Azetidin-3-yl)propanoic acid
Warhead Type Alkynyl Acid (C≡C-COOH)Alkenyl Acid (C=C-COOH)Saturated Acid (CH₂-CH₂-COOH)
Reactivity Moderate/Tunable (Target-Activated)High (Promiscuous)None (Reversible binding only)
Cys-Selectivity High (Requires specific geometry)Low (Reacts with exposed Cys)N/A
Metabolic Stability High (Resistant to rapid reduction)Moderate (Michael addition prone)High
Primary Use Covalent Probes, FBDD, BioorthogonalBroad-spectrum inhibitorsReversible GABA mimetics
Experimental Assessment of Specificity

To validate the specificity of this scaffold, we utilize two core protocols: Glutathione (GSH) Half-Life Determination (intrinsic reactivity) and Activity-Based Protein Profiling (ABPP) (proteome-wide selectivity).[1]

Protocol A: Intrinsic Reactivity Assay (GSH T₁/₂)

Objective: Quantify the "chemical noise" (promiscuity) of the warhead.[1] A specific probe should react slowly with free GSH but rapidly with the target protein.[1]

Materials:

  • Test Compound (10 mM in DMSO)[1]

  • L-Glutathione (reduced, 100 mM in water)[1]

  • Internal Standard (e.g., Indomethacin)[1]

  • PBS Buffer (pH 7.4)

  • LC-MS/MS System[1]

Workflow:

  • Incubation: Mix Test Compound (50 µM) with GSH (5 mM, 100-fold excess) in PBS at 37°C.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 min.

  • Quenching: Stop reaction with 1% Formic Acid/Acetonitrile.

  • Analysis: Monitor the disappearance of the parent mass [M+H]+ (m/z 162.05) and appearance of the GSH-adduct via LC-MS.[1]

  • Calculation: Plot ln[Compound] vs. time to determine pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).

Expected Results:

  • Azetidin-3-yl-acrylamide:[1]

    
     min (High promiscuity).[1]
    
  • 3-(Azetidin-3-yl)prop-2-ynoic acid:

    
     min .
    
  • Interpretation: The long half-life indicates the compound is stable in the cytosol and will not deplete cellular GSH, confirming its suitability as a specific probe.[1]

Protocol B: Target Engagement via Click Chemistry

Objective: Verify that the alkyne handle functions as a bioorthogonal tag for target identification.[1]

Workflow:

  • Treatment: Treat cell lysate (or live cells) with 3-(Azetidin-3-yl)prop-2-ynoic acid (1-10 µM) for 1 hr.[1]

  • Click Reaction: Add reporter mix: Azide-Biotin (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).[1] Incubate 1 hr at RT.

  • Visualization: Perform SDS-PAGE followed by Streptavidin-HRP blotting.[1]

  • Specificity Check: Pre-treat control samples with a saturated analogue (Analogue B) to block the binding site.[1] Disappearance of bands confirms specific binding.[1]

Visualizing the Mechanism of Action[1]

The following diagram illustrates the kinetic selectivity filter mechanism. The compound resists reaction with "distractor" nucleophiles (GSH) but reacts covalently when positioned by the azetidine scaffold within the target pocket.[1]

SpecificityMechanism Compound 3-(Azetidin-3-yl) prop-2-ynoic acid GSH Cytosolic GSH (Distractor) Compound->GSH Collision Target Target Enzyme (Cys Active Site) Compound->Target Azetidine Recognition Reaction_GSH Slow/No Reaction (High Barrier) GSH->Reaction_GSH Low Electrophilicity Complex Non-Covalent Complex (K_d) Target->Complex Binding Reaction_Target Covalent Adduct (Proximity Driven) Complex->Reaction_Target Effective Molarity (k_inact)

Caption: Kinetic Selectivity Filter. The compound's low intrinsic reactivity prevents off-target consumption by GSH, while specific binding (Kd) drives the covalent reaction (k_inact) at the target.[1]

Application in GABA/Glutamate Mimicry

Beyond covalent inhibition, the specificity of the azetidine core is critical for mimicking neurotransmitters.[1]

  • GABA Analogy: GABA (γ-aminobutyric acid) is flexible.[1] 3-(Azetidin-3-yl)prop-2-ynoic acid acts as a conformationally restricted analogue of 4-aminobut-2-ynoic acid (an analogue of GABA).[1]

  • Receptor Selectivity: The rigid azetidine ring restricts the N-to-COOH distance.[1] This specific distance often favors GABA-AT (GABA aminotransferase) or specific GABA transporter (GAT) subtypes over the broad GABAA/B receptors.[1]

  • Data Point: In docking studies, the azetidine ring imposes a "pucker" that aligns the carboxylate with cationic residues in the transporter vestibule more effectively than the planar pyrrole analogues.[1]

Summary of Recommendations
  • Use for Covalent Fragment Screening: When targeting cysteines in shallow pockets where acrylamides are too bulky or too reactive.[1]

  • Use as a Bioorthogonal Probe: The alkyne is stable and "clickable".[1] Use it to identify unknown targets of azetidine-containing drugs.[1]

  • Avoid: If the target requires a completely flexible ligand (the azetidine is too rigid) or if rapid, non-specific alkylation is desired (use acrylamide).[1]

References
  • National Institutes of Health (PubChem). (2024).[1] Compound Summary: 2-(4-(Azetidin-3-yl)phenyl)propanoic acid (Related Structure).[1] Retrieved from [Link][1]

  • Mrozowski, et al. (2023).[1] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.[1][3] MDPI Molecules.[1] Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride proper disposal procedures

Operational Safety and Disposal Protocol for 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride As a versatile small molecule scaffold frequently utilized in drug development and synthetic research[1], 3-(Azetidin-3-yl)pro...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Protocol for 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride

As a versatile small molecule scaffold frequently utilized in drug development and synthetic research[1], 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride (CAS: 2243513-13-3) requires strict logistical oversight. Proper disposal of this compound is not merely a matter of regulatory compliance; it is a critical safety operation designed to prevent cross-reactivity in laboratory waste streams and protect personnel from its severe irritant properties.

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this specific chemical.

Mechanistic Hazard Assessment (The "Why")

To handle this compound safely, researchers must understand the causality behind its hazards. The molecule's risk profile is dictated by three structural features:

  • The Conjugated Alkyne (Prop-2-ynoic acid): The alkyne conjugated to a carboxylic acid creates an electron-deficient system (a strong Michael acceptor). This makes the compound highly reactive toward biological nucleophiles, explaining why propiolic acid derivatives act as lachrymators (tear-inducing) and severe tissue irritants[2][3].

  • The Azetidine Ring: Strained secondary amines are inherent skin and eye irritants. Dust generation from azetidine derivatives can cause significant respiratory tract irritation (STOT SE 3)[4][5].

  • The Hydrochloride (HCl) Salt: The HCl salt stabilizes the azetidine ring but introduces two disposal complications: it renders aqueous solutions acidic (corrosive to standard plumbing), and it classifies the material strictly as halogenated waste [6]. Incinerating chlorides without a scrubber releases toxic hydrogen chloride gas, damaging incinerator linings and the environment.

Physicochemical & Disposal Data Summary

Property / AttributeValue / ClassificationOperational Implication
CAS Number 2243513-13-3Required for accurate waste manifesting[1].
Molecular Formula C₆H₈ClNO₂Contains Chlorine; must be segregated into halogenated waste streams.
Physical State Solid (Powder)High risk of aerosolization; handle only in a fume hood[5].
GHS Hazards Skin Irrit. 2, Eye Irrit. 2Mandates nitrile gloves, lab coat, and safety goggles[5].
Incompatibilities Strong oxidizers, basesDo not mix waste with nitric acid or strong alkalis[7].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , meaning the workflow includes built-in checks to confirm the safety of the step before proceeding to the next.

Protocol A: Solid Waste & Contaminated Packaging

Applies to unused product, expired batches, and contaminated consumables (weighing boats, spatulas).

  • Collection: Gather all solid waste inside a certified chemical fume hood to prevent inhalation of irritant dust[3][5].

  • Containment: Place the material into a sealable, compatible plastic container (e.g., HDPE). Do not use metal containers, as residual acid may cause corrosion over time.

  • Labeling: Clearly label the container as "Hazardous Solid Waste - Halogenated Organic (Contains HCl salt)."

  • Disposal: Transfer to a licensed professional waste disposal service. The material must be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[6].

Protocol B: Aqueous & Organic Solution Disposal

Applies to reaction filtrates, washings, and stock solutions.

  • Segregation: Ensure the waste container does not contain cyanides, sulfides, or strong oxidizers. Mixing acidic HCl salts with cyanides will release lethal HCN gas.

  • Neutralization (For Aqueous Waste): Slowly add a dilute alkaline solution (e.g., 5% NaHCO₃) to the aqueous waste while stirring.

  • Self-Validation Check: Apply a universal pH indicator strip to the solution. Do not transfer the waste until the strip reads between pH 6 and 8. This validates that the acid has been neutralized, preventing violent exothermic reactions in the bulk waste carboy.

  • Transfer: Pour the neutralized solution into the designated Halogenated Liquid Waste carboy.

Protocol C: Accidental Spill Cleanup

Applies to benchtop or floor spills of the solid powder.

  • Evacuation & PPE: Alert personnel in the immediate area. Put on a particulate respirator (N95 or P100) if the spill is outside a fume hood, along with standard PPE[4].

  • Containment: Surround the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like sawdust , as reactive organic acids can pose a fire risk when mixed with combustibles[3].

  • Collection: Use spark-proof tools and an anti-static brush to sweep up the powder and absorbent[2][8]. Place into a sealed hazardous waste bag.

  • Decontamination & Self-Validation: Wash the spill area with a damp rag and mild soapy water. Self-Validation Check: Press a moistened pH strip against the cleaned surface. A neutral reading (pH ~7) confirms that no corrosive microscopic residue remains. Dispose of the rag as solid hazardous waste[6].

Disposal Workflow Visualization

The following decision matrix illustrates the logical routing of 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride waste based on its physical state.

G Start Waste Generation: 3-(Azetidin-3-yl)prop-2-ynoic acid HCl Type Waste State? Start->Type Spill Accidental Spill Start->Spill Emergency Solid Solid Waste (Powder/Residue) Type->Solid Dry Liquid Liquid Waste (Aqueous/Organic) Type->Liquid Solution SolidDisp Seal in compatible container. Label as Halogenated Organic. Solid->SolidDisp LiquidDisp Neutralize pH (6-8). Segregate to Halogenated Waste. Liquid->LiquidDisp SpillDisp Absorb with inert material. Sweep with spark-proof tools. Spill->SpillDisp Incinerate Licensed Chemical Incineration (Equipped with Scrubber) SolidDisp->Incinerate LiquidDisp->Incinerate SpillDisp->Incinerate

Decision matrix and disposal workflow for 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride waste.

References

  • Material Safety Data Sheet - Propiolic acid, 98% , Cole-Parmer. Available at: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride

This guide provides essential safety, handling, and disposal protocols for 3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride, tailored for researchers, scientists, and professionals in drug development. In the absence of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety, handling, and disposal protocols for 3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride, tailored for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally analogous compounds, including azetidine derivatives and propiolic acid, to establish a robust framework for safe laboratory operations. The guiding principle is to treat this compound with a high degree of caution, assuming it possesses potential hazards from its constituent chemical moieties.

The azetidine ring is a strained, reactive functional group, and compounds containing it can be volatile and reactive.[1] Similarly, propiolic acid and its derivatives are known to be flammable, corrosive, and toxic.[2][3] The hydrochloride salt form generally increases water solubility and may contribute to the corrosive nature of the compound, particularly in the presence of moisture.[4][5] Therefore, a comprehensive approach to personal protective equipment (PPE), engineering controls, and waste management is imperative.

I. Hazard Assessment and Engineering Controls

All handling of 3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride, including weighing, transfer, and solution preparation, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6][7] The laboratory should be well-ventilated to prevent the accumulation of potentially harmful vapors.[6] An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

II. Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent accidental exposure through skin contact, eye contact, or inhalation. The following table outlines the recommended PPE for various laboratory operations involving this compound.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles and Full-Face ShieldChemical splash goggles are the minimum requirement.[1] A full-face shield should be worn over goggles, especially during procedures with a heightened risk of splashes.[1]Protects against accidental splashes of the solid or its solutions, which could cause serious eye irritation or burns.[8][9]
Hand Protection Chemical-Resistant GlovesHigh-performance nitrile or neoprene gloves are recommended.[1] Double-gloving is a best practice, particularly during compounding and disposal.[1] Gloves should be inspected for tears or punctures before and during use and changed frequently.Prevents direct skin contact, which can lead to irritation or absorption of the chemical.[1][10]
Body Protection Chemical-Resistant Laboratory Coat or GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is ideal.[1] A chemical-resistant apron should be worn over the lab coat for large-scale operations.Protects personal clothing from contamination and minimizes skin exposure in the event of a spill.[6][10]
Respiratory Protection NIOSH-Approved RespiratorAn N95 or higher-rated respirator should be used for handling the solid to prevent inhalation of fine particles.[6] In poorly ventilated areas or when there is a risk of aerosol or vapor generation, a respirator with an organic vapor cartridge is necessary.[1][10]Azetidine compounds can release harmful vapors.[1][10] The hydrochloride salt may exist as a fine powder that is easily inhaled. May cause respiratory tract irritation.[7][9]
Foot Protection Chemical-Resistant, Closed-Toe ShoesSturdy, closed-toe shoes are mandatory.[1] For handling larger quantities, chemical-resistant boots are recommended.[1]Protects feet from spills and falling objects.

III. Step-by-Step Handling Procedures

  • Preparation : Before handling the compound, don all required PPE as specified in the table above. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.[6]

  • Weighing and Transfer : Use appropriate tools, such as spatulas and weighing paper, for transferring the solid compound.[10] Keep the container tightly closed when not in use to prevent the release of dust or vapors.[10]

  • Solution Preparation : When dissolving the compound, add the solvent slowly to the solid to avoid splashing.[10] Maintain a safe distance from the reaction vessel and consider using a blast shield if the reaction is unknown or has the potential to be exothermic.

  • Post-Handling Decontamination : Thoroughly clean the work area with an appropriate solvent and decontaminating solution.[10] Dispose of all contaminated disposable materials, such as gloves and bench paper, in a designated hazardous waste container.[10] Wash hands and any exposed skin thoroughly after handling.[11][12]

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill_Management_Workflow Spill Spill Occurs Assess Assess the Spill (Size and Immediate Danger) Spill->Assess Evacuate Evacuate Immediate Area Alert Colleagues Assess->Evacuate SmallSpill Small Spill (<1g) (Manageable by Trained Personnel) Evacuate->SmallSpill LargeSpill Large Spill (>1g) (or Unknown) Evacuate->LargeSpill DonPPE Don Appropriate PPE (Full Respirator, Gloves, Gown) SmallSpill->DonPPE If safe to proceed CallEHNS Call Emergency Services/ Environmental Health & Safety LargeSpill->CallEHNS Immediate Action Contain Contain the Spill (Use Absorbent Material) DonPPE->Contain Neutralize Neutralize if Safe (e.g., Sodium Bicarbonate for Acid) Contain->Neutralize Collect Collect Spill Debris (Into a Labeled Hazardous Waste Container) Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste (Follow Institutional Guidelines) Decontaminate->Dispose

Caption: Workflow for managing a chemical spill.

V. Disposal Plan

Proper disposal of 3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[10]

  • Waste Chemical : Unused or waste 3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride should be collected in a clearly labeled, sealed container for hazardous waste.[10]

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, must be collected in a designated hazardous waste container.[10]

  • Contaminated Glassware : Rinse glassware with a suitable solvent (e.g., methanol or ethanol) in the fume hood. The first rinse should be collected as halogenated organic liquid waste. Subsequent rinses can be handled as per standard laboratory procedures for non-hazardous waste, provided the initial rinse was thorough.[6]

  • Disposal Pathway : All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7] Do not discharge into drains.[11]

Disposal_Pathway Source Chemical Waste Sources - Unused Compound - Contaminated PPE - First Rinse of Glassware Segregation Segregate Waste - Solids - Halogenated Liquids Source->Segregation Labeling Label Waste Containers (Contents, Date, Hazards) Segregation->Labeling Storage Store in a Designated Secondary Containment Area Labeling->Storage Collection Arrange for Collection by Environmental Health & Safety Storage->Collection Disposal Final Disposal at a Licensed Facility Collection->Disposal

Sources

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